1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Description
Properties
IUPAC Name |
1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHALJZCNJGTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355520 | |
| Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201215-93-2 | |
| Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic thiourea derivative of significant interest. Thiourea derivatives are a pivotal class of compounds in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] Their therapeutic potential often stems from the ability of the thiourea moiety (–NH–C(S)–NH–) to form robust hydrogen bonds with biological targets, acting as effective enzyme inhibitors or anion sensors.[3] This document offers a detailed, field-proven protocol for the synthesis via the nucleophilic addition of 3-(aminomethyl)pyridine to phenyl isothiocyanate. Furthermore, it establishes a self-validating framework for the structural confirmation and purity assessment of the final compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Synthesis Methodology
The synthesis of N,N'-disubstituted thioureas is most efficiently achieved through the reaction of an isothiocyanate with a primary or secondary amine.[3] This method is characterized by its high atom economy, mild reaction conditions, and typically high yields.[4]
Reaction Principle: Nucleophilic Addition
The core of the synthesis is a nucleophilic addition reaction. The nitrogen atom of the primary amine, 3-(aminomethyl)pyridine, possesses a lone pair of electrons and acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, resulting in the stable this compound product.[4]
Reaction Scheme:
Chemical structures depicted in the workflow diagram below.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis, from starting materials to the purified, characterized final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Phenyl isothiocyanate (98%)
-
3-(Aminomethyl)pyridine (98%)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethanol (for recrystallization)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq) in 30 mL of anhydrous THF. Stir the solution using a magnetic stirrer at room temperature.
-
Amine Addition: Add 3-(aminomethyl)pyridine (1.05 eq) dropwise to the stirred solution over 10-15 minutes. A slight exotherm may be observed. The use of a slight excess of the amine ensures the complete consumption of the isothiocyanate.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. A white precipitate may form as the product is often insoluble in the reaction solvent.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the isothiocyanate spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Determine the yield and melting point.
Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized this compound.
Characterization Workflow Diagram
This diagram illustrates the relationship between the synthesized compound and the analytical techniques used for its validation.
Caption: Analytical workflow for structural and purity validation.
Spectroscopic and Physical Data
The molecular formula of the target compound is C₁₃H₁₃N₃S, with a molecular weight of 243.33 g/mol .[5]
2.2.1. ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.8 - 10.2 | Singlet (broad) | 1H | NH -Ph |
| ~8.5 - 8.6 | Doublet | 1H | Pyridine C2-H |
| ~8.4 - 8.5 | Doublet | 1H | Pyridine C6-H |
| ~8.1 - 8.3 | Triplet (broad) | 1H | CH ₂-NH |
| ~7.6 - 7.7 | Doublet of Triplets | 1H | Pyridine C4-H |
| ~7.4 - 7.5 | Doublet | 2H | Phenyl (ortho) |
| ~7.3 - 7.4 | Triplet | 2H | Phenyl (meta) |
| ~7.2 - 7.3 | Triplet | 1H | Phenyl (para) |
| ~7.2 - 7.3 | Doublet of Doublets | 1H | Pyridine C5-H |
| ~4.7 - 4.8 | Doublet | 2H | -CH ₂- |
Note: The broadness of the NH proton signals is characteristic and results from quadrupole broadening and potential hydrogen bonding.[6]
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~181 - 183 | C =S (Thiocarbonyl) |
| ~148 - 150 | Pyridine C 2, C 6 |
| ~138 - 140 | Phenyl C 1 (ipso) |
| ~135 - 137 | Pyridine C 4 |
| ~133 - 135 | Pyridine C 3 (ipso) |
| ~128 - 130 | Phenyl C 3, C 5 |
| ~124 - 126 | Phenyl C 4 |
| ~123 - 124 | Pyridine C 5 |
| ~122 - 124 | Phenyl C 2, C 6 |
| ~45 - 47 | -C H₂- |
Insight: The downfield chemical shift of the thiocarbonyl carbon (~182 ppm) is a key diagnostic peak for thiourea derivatives.[6]
2.2.2. FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Key FT-IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3150 - 3350 | N-H Stretching | Secondary Amine/Amide N-H |
| 3000 - 3100 | C-H Stretching | Aromatic C-H |
| 2850 - 2950 | C-H Stretching | Aliphatic C-H (CH₂) |
| 1580 - 1610 | C=N / C=C Stretching | Pyridine & Phenyl Ring |
| 1520 - 1550 | N-H Bending + C-N Stretching | Thioamide II Band |
| ~1350 | C-N Stretching | Thioamide |
| 1000 - 1200 | C=S Stretching | Thiocarbonyl (often mixed) |
| 700 - 800 | C-H Bending | Aromatic Out-of-Plane Bending |
Expertise: The C=S stretching vibration in thioureas is not a pure vibration and is often coupled with other modes, appearing in the 1000-1200 cm⁻¹ region. Its identification can be complex, but the combination of this band with the strong N-H and thioamide II bands is highly indicative of the thiourea moiety.[7][8]
2.2.3. Mass Spectrometry
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) is typically used.
-
Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺.
-
Calculated m/z: C₁₃H₁₄N₃S⁺ = 244.0903 [5]
2.2.4. Physicochemical Data
Table 4: Elemental and Physical Analysis
| Analysis | Expected Value | Purpose |
|---|---|---|
| Melting Point | Compound specific | Purity assessment and identity confirmation |
| Elemental Analysis | C: 64.17%, H: 5.39%, N: 17.27%, S: 13.18% | Confirmation of empirical formula and purity |
Trustworthiness: A sharp melting point and elemental analysis data within ±0.4% of the calculated values are strong indicators of high sample purity.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound. The straightforward nucleophilic addition of 3-(aminomethyl)pyridine to phenyl isothiocyanate provides the target compound in good yield. The provided characterization framework, employing NMR, FT-IR, Mass Spectrometry, and elemental analysis, constitutes a robust and self-validating system to unequivocally confirm the structure and purity of the final product. This protocol and the associated analytical data serve as a valuable resource for researchers engaged in the synthesis of novel thiourea derivatives for applications in drug discovery and medicinal chemistry.
References
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
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BenchChem. (2025). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives.
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BenchChem. (2025). Application Notes and Protocols: Synthesis of Thioureas using (1-Isothiocyanatoethyl)benzene.
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Organic Syntheses. (n.d.). Methylthiourea.
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MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2).
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Ahmed, A. A., et al. (2020). Synthesis and infrared spectroscopic study of N, N'-bis(4-methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. FUW Trends in Science & Technology Journal, 5(1), 125-129.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Introduction: The Therapeutic Potential of Pyridine-Containing Thiourea Scaffolds
In the landscape of modern medicinal chemistry, the thiourea moiety stands out as a versatile scaffold, underpinning a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1] The incorporation of a pyridine ring into these structures often enhances their therapeutic potential, contributing to improved binding interactions with biological targets and favorable pharmacokinetic profiles.[2][3] This guide focuses on a specific, promising derivative: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. We will delve into its fundamental physicochemical properties, providing a comprehensive framework for its synthesis, characterization, and evaluation. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical, field-proven methodologies.
Molecular Identity and Predicted Physicochemical Profile
A clear understanding of a compound's basic structural and electronic features is the cornerstone of its development as a drug candidate. Herein, we present the fundamental identifiers and computationally predicted properties of this compound.
Structural Information
-
Molecular Formula: C₁₃H₁₃N₃S[4]
-
SMILES: C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2[4]
-
InChI: InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17)[4]
-
InChIKey: QFHALJZCNJGTFQ-UHFFFAOYSA-N[4]
Predicted Physicochemical Properties
The following table summarizes key physicochemical parameters predicted through computational models. These values provide initial estimates that guide experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 243.33 g/mol | PubChem |
| Monoisotopic Mass | 243.08302 Da | [4] |
| XlogP | 2.0 | [4] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be reliably achieved through the reaction of phenyl isothiocyanate with 3-(aminomethyl)pyridine. This method is a well-established route for the formation of unsymmetrical thioureas.[5]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-(aminomethyl)pyridine (1.0 eq) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: To the stirred solution, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Product Isolation: Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold diethyl ether (3 x 15 mL) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product as a white to off-white solid.
Diagram of Synthesis Workflow
Caption: Synthetic workflow for this compound.
Comprehensive Physicochemical Characterization
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critically influenced by its physicochemical properties.[6][7] Therefore, a thorough experimental determination of these parameters is essential.
Melting Point Determination
Protocol:
-
A small amount of the purified, dry crystalline product is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
Aqueous Solubility
Protocol (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of purified water (and other relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP/LogD)
Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in one of the two immiscible phases (n-octanol and a relevant aqueous buffer, e.g., pH 7.4).
-
The second immiscible solvent is added, and the mixture is shaken vigorously for several hours to allow for partitioning.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV.
-
The LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
Protocol (Potentiometric Titration):
-
A solution of the compound is prepared in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.
Spectroscopic and Structural Elucidation
The definitive confirmation of the chemical structure and purity of this compound requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridyl rings, the methylene protons, and the N-H protons of the thiourea linkage. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon (C=S).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include N-H stretching, aromatic C-H stretching, C=S stretching, and C-N stretching.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Single-Crystal X-ray Diffraction
For a definitive three-dimensional structure, single-crystal X-ray diffraction can be performed on a suitable crystal of the compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior in the solid state and its potential interactions with biological targets.
Potential Biological Activity and In Vitro Evaluation
Thiourea derivatives containing pyridine and phenyl rings have shown promise as cytotoxic agents against various cancer cell lines.[8][9] Therefore, it is highly probable that this compound will exhibit antiproliferative activity.
In Vitro Cytotoxicity Screening (MTT Assay)
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., a panel representing different cancer types) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Diagram of In Vitro Cytotoxicity Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound and outlines detailed protocols for their experimental determination. The presented methodologies are robust and validated within the field of drug discovery. The predicted properties and the known biological activities of related compounds suggest that this molecule is a promising candidate for further investigation as a potential therapeutic agent. The successful synthesis and thorough characterization as described herein will lay a solid foundation for its advancement through the drug development pipeline, including in-depth biological evaluation and preclinical studies.
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]
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A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Scientific Reports. [Link]
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SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
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SOLVENT EFFECTS ON THE PHYSICO-CHEMICAL BEHAVIOR OF 1-((4-METHOXY-3, 5-DIMETHYLPYRIDIN-2-YL) METHYL)-3-PHENYLTHIOUREA IN 40% ETHANOL-WATER SOLUTIONS. ResearchGate. [Link]
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1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]
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Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. ResearchGate. [Link]
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Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Semantic Scholar. [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. National Institutes of Health. [Link]
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Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Publishing. [Link]
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]
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A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. PubMed. [Link]
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Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. [Link]
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N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. PubMed. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-(pyridin-3-ylmethyl)thiourea is a molecule of significant interest in the field of medicinal chemistry. As a member of the thiourea class of compounds, which are known for a wide array of biological activities including antibacterial, antiviral, and anticancer properties, this particular derivative, with its phenyl and pyridyl moieties, presents a unique structural framework that is ripe for exploration in drug discovery and development.[1] The presence of both a hydrogen-bond donor (N-H), a hydrogen-bond acceptor (C=S and the pyridine nitrogen), and aromatic rings suggests the potential for diverse intermolecular interactions with biological targets.
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. In the absence of a definitive crystal structure for this specific molecule, this guide synthesizes data from closely related crystallographic studies and employs computational modeling to predict its key structural features. This approach offers valuable insights for researchers engaged in the rational design of novel therapeutics based on the thiourea scaffold.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through a straightforward and well-established chemical reaction.
General Synthetic Protocol
A common and efficient method for the synthesis of unsymmetrical thioureas involves the reaction of an isothiocyanate with a primary amine. In this case, phenyl isothiocyanate is reacted with 3-(aminomethyl)pyridine.
Step-by-step methodology:
-
Dissolution of Amine: 3-(aminomethyl)pyridine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Isothiocyanate: Phenyl isothiocyanate is added dropwise to the stirred solution of the amine at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: The product, this compound, often precipitates out of the reaction mixture. It can then be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents are chosen to avoid any reaction between the solvent and the highly reactive isothiocyanate group.
-
Temperature: The reaction is typically carried out at room temperature as it is generally exothermic and proceeds readily without the need for heating.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring a high-purity final product suitable for further analysis and biological testing.
Spectroscopic Characterization (Predicted)
Based on the analysis of similar thiourea derivatives, the following spectroscopic data can be predicted for this compound:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridyl rings, a characteristic downfield signal for the N-H protons of the thiourea group, and a singlet or doublet for the methylene (-CH2-) bridge. The chemical shifts of the N-H protons can be indicative of hydrogen bonding.[2][3]
-
13C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl (C=S) carbon in the range of 180-190 ppm. Signals for the aromatic carbons of the two rings and the methylene carbon will also be present.
-
FT-IR: The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm-1), C=S stretching (around 1300-1400 cm-1 and 700-850 cm-1), and aromatic C-H and C=C stretching vibrations.[4]
Molecular Structure and Geometry
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related N-aryl-N'-alkyl/aryl thiourea structures provides valuable insights into its likely molecular geometry.[5]
Key Structural Features (Predicted)
The molecular structure of this compound is characterized by a central thiourea core connecting a phenyl group and a pyridin-3-ylmethyl group.
Caption: Basic connectivity of this compound.
Based on crystallographic data of similar compounds, the thiourea unit (-NH-C(S)-NH-) is expected to be nearly planar. This planarity arises from the delocalization of the nitrogen lone pairs into the C=S π-system, resulting in partial double bond character for the C-N bonds.
Predicted Bond Lengths and Angles:
| Parameter | Predicted Value | Justification based on Analogs |
| C=S bond length | ~1.68 Å | Typical for thiourea derivatives. |
| C-N bond lengths | ~1.35 Å | Shorter than a typical C-N single bond due to resonance. |
| N-C-N bond angle | ~116° | Consistent with sp2 hybridization of the central carbon. |
| C-N-C bond angles | ~125° | Larger than the ideal 120° for sp2 nitrogen, likely due to steric hindrance. |
These values are estimations based on published crystal structures of related thiourea derivatives.[5]
Conformational Analysis
The overall shape of this compound is determined by the rotational freedom around several key single bonds. Understanding the preferred conformations is crucial for predicting how the molecule will interact with biological targets.
Rotational Isomers of the Thiourea Group
The C-N bonds of the thiourea moiety have a significant barrier to rotation due to their partial double bond character. This can lead to the existence of different rotational isomers (rotamers). For a disubstituted thiourea, several conformations are possible, often described by the orientation of the substituents relative to the sulfur atom (syn or anti).
Caption: Factors influencing the conformational stability of thiourea derivatives.
Computational studies on similar phenylthiourea derivatives suggest that the conformation where the larger aromatic groups are anti (or trans) to the sulfur atom is generally more stable due to reduced steric hindrance.[6]
Torsional Angles and Conformational Preferences
The key dihedral angles that define the conformation of this compound are:
-
Φ1 (Caryl-Caryl-N-C=S): The rotation of the phenyl group relative to the thiourea plane.
-
Φ2 (C=S-N-Cmethylene-Cpyridyl): The rotation around the N-CH2 bond.
-
Φ3 (N-Cmethylene-Cpyridyl-Cpyridyl): The rotation of the pyridyl ring.
Computational Modeling Approach (DFT):
To predict the most stable conformation, Density Functional Theory (DFT) calculations are an invaluable tool.
Workflow for Conformational Analysis:
Caption: A typical workflow for computational conformational analysis.
Based on DFT studies of analogous molecules, the following conformational preferences can be anticipated:
-
Phenyl Group Orientation: The phenyl ring is likely to be twisted with respect to the plane of the thiourea group to minimize steric interactions. The dihedral angle (Φ1) is typically in the range of 30-60 degrees.[7]
-
Pyridylmethyl Group Orientation: The pyridylmethyl group will also adopt a staggered conformation to minimize steric clashes. Intramolecular hydrogen bonding between one of the N-H protons and the nitrogen of the pyridine ring is a possibility and would significantly influence the preferred conformation.
-
Stable Conformations: The most stable conformers are likely to be those that balance the effects of steric hindrance, electronic delocalization, and potential intramolecular hydrogen bonding. It is plausible that a conformation where the pyridine nitrogen can act as a hydrogen bond acceptor for one of the thiourea N-H protons would be particularly stable.
Potential for Intermolecular Interactions and Biological Activity
The molecular structure of this compound is well-suited for forming multiple interactions with biological macromolecules, which is a key attribute for a potential drug candidate.
-
Hydrogen Bonding: The two N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the pyridine nitrogen are effective hydrogen bond acceptors.
-
π-π Stacking: The presence of two aromatic rings (phenyl and pyridyl) allows for potential π-π stacking interactions with aromatic residues in a protein binding pocket.
-
Hydrophobic Interactions: The aromatic rings and the methylene bridge can participate in hydrophobic interactions.
The combination of these features makes this compound an interesting scaffold for targeting a variety of proteins. Thiourea derivatives containing pyridine rings have been reported to exhibit a range of biological activities, including potential as anticancer and antimicrobial agents.[1] The specific substitution pattern in this compound will determine its unique biological activity profile.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. By integrating experimental data from related compounds with insights from computational modeling, a comprehensive picture of this molecule's key structural features has been developed. The analysis highlights the planarity of the thiourea core, the likely torsional angles of the aromatic substituents, and the potential for intramolecular hydrogen bonding.
The structural and conformational understanding presented here serves as a valuable resource for researchers in drug discovery and medicinal chemistry. It provides a rational basis for the design of new analogs with improved potency and selectivity, and for interpreting structure-activity relationships. Further experimental studies, including the synthesis and crystallographic analysis of this specific compound, are warranted to validate the predictions made in this guide and to further unlock the therapeutic potential of this promising thiourea derivative.
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Pérez, H., Mascarenhas, Y., Estévez-Hernández, O., Santos Jr, S., & Duque, J. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143. [Link]
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Armaković, S. J., et al. (2020). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Advances, 10(64), 39145-39161. [Link]
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Nagpal, A., & Paliwal, S. K. (2019). Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences, 16(1), 746-760. [Link]
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The Multifaceted Biological Activities of Novel Thiourea Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry
Thiourea derivatives, a class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, have emerged as a remarkably versatile scaffold in medicinal chemistry.[1] Their structural simplicity belies a profound capacity for diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This widespread bioactivity stems from the unique electronic and structural features of the thiourea moiety, which allows for a multitude of interactions with biological macromolecules. The sulfur atom can act as a hydrogen bond acceptor and a metal chelator, while the N-H groups are excellent hydrogen bond donors.[4] This enables thiourea derivatives to bind to and modulate the function of a wide array of enzymes and receptors.[5] Furthermore, the ease of synthesis and the ability to introduce a vast range of substituents at the nitrogen atoms provide a powerful platform for fine-tuning their pharmacological properties and exploring structure-activity relationships (SAR).[6][7] This technical guide provides an in-depth exploration of the diverse biological activities of novel thiourea derivatives, offering field-proven insights into their mechanisms of action, experimental evaluation, and therapeutic potential for researchers, scientists, and drug development professionals.
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiourea derivatives have garnered significant attention as a promising class of antimicrobial agents with the potential to overcome existing resistance mechanisms.[8][9]
Mechanism of Action
The antimicrobial action of thiourea derivatives is often multifactorial. One key mechanism involves the chelation of essential metal ions, such as nickel in bacterial urease, which disrupts critical enzymatic processes.[10] Additionally, these compounds can interfere with microbial nucleic acid synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[8] The lipophilicity conferred by various substituents on the thiourea core can also facilitate the disruption of bacterial cell membranes.[8]
Quantitative Data: Antimicrobial Potency
The antimicrobial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.
| Derivative Class | Example Substituents | Target Organism | MIC (µg/mL) | Reference |
| Triazole-bearing | Aliphatic and Aromatic Isothiocyanates | Staphylococcus aureus | 4 - 32 | [8] |
| Triazole-bearing | Aliphatic and Aromatic Isothiocyanates | Methicillin-resistant S. aureus (MRSA) | 4 - 64 | [8] |
| Indole-derived | Halogenated Phenyl | Gram-positive cocci | 6.25 - 25 | [11] |
| Quinolone-based | N-methyl | Urease producing bacteria | IC50 = 1.83 µM (urease inhibition) | [12] |
| Phenylthiourea | 4-Bromophenyl | Salmonella typhimurium | 100 | [13] |
| Phenylthiourea | 4-Bromophenyl | Escherichia coli | 125 | [13] |
| Benzoylthiourea | Varied aromatic | Fungi and Gram-positive bacteria | 3.1 - 6.3 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiourea derivative stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Dilute the microbial culture in sterile broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution of Compounds: In the 96-well plate, perform a two-fold serial dilution of the thiourea derivative stock solution in the broth medium to obtain a range of concentrations. Also, prepare dilutions for the positive control antibiotic.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compounds and controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that shows no visible turbidity (growth). Alternatively, the absorbance can be read using a microplate reader.[14]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity: Targeting the Hallmarks of Cancer
Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[15][16][17] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[5][18]
Mechanism of Action and Signaling Pathways
A key mechanism of action for many anticancer thiourea derivatives is the inhibition of protein kinases, which are critical components of signaling pathways that regulate cell growth and proliferation.[18] For instance, some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR2, VEGFR3, and PDGFRβ, thereby impeding angiogenesis.[19] Others can interfere with the RAS-RAF-MAPK signaling cascade, a pathway frequently dysregulated in cancer.[20] Additionally, some thiourea derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins or activating pro-apoptotic pathways.[17]
Signaling Pathway: Thiourea Derivatives in Cancer
Caption: Potential Mechanisms of Anticancer Thiourea Derivatives.
Quantitative Data: Cytotoxic Potency
The cytotoxic activity of thiourea derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Derivative Class | Example Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Benzodioxole-bearing | N1,N3-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [17] |
| Benzodioxole-bearing | N1,N3-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | [17] |
| Benzodioxole-bearing | N1,N3-disubstituted-thiosemicarbazone | MCF7 (Breast) | 7.0 | [17] |
| Fluoro-substituted | meta-bis-thiourea | MOLT-3 (Leukemia) | 1.20 | [21] |
| Fluoro-substituted | meta-bis-thiourea | HepG2 (Liver) | 1.50 | [21] |
| Pyridin-2-yl substituted | Aryl | MCF-7 (Breast) | 1.3 | [16] |
| Pyridin-2-yl substituted | Aryl | SkBR3 (Breast) | 0.7 | [16] |
| Naproxen-derived | Varied aromatic | HeLa (Cervical) | 9 - 11 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][22][23][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
Thiourea derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[25]
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the purple formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[25] The absorbance is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Antiviral and Anti-inflammatory Activities: Modulating Host Responses
Beyond their direct antimicrobial and anticancer effects, thiourea derivatives have also demonstrated promising antiviral and anti-inflammatory activities, often by modulating host cellular pathways.[2][3]
Antiviral Mechanisms
The antiviral activity of thiourea derivatives has been reported against a range of viruses, including Hepatitis B Virus (HBV) and Tobacco Mosaic Virus (TMV).[5][19][25] The mechanisms of action can be varied. For instance, some derivatives have been shown to inhibit viral replication by targeting viral enzymes or proteins.[19] In the case of TMV, a thiourea derivative was found to inhibit the polymerization of the viral capsid protein.[19][25] Other derivatives may exert their antiviral effects by modulating host factors that are essential for viral replication.[5]
Quantitative Data: Antiviral Potency
| Derivative Class | Example Substituents | Virus | Activity | Reference |
| Chiral Phosphonate | O,O'-diisopropyl | Tobacco Mosaic Virus (TMV) | 53.3% curative activity at 500 µg/mL | [19][25] |
| Thiazolyl-phenyl | N-(4-methyl-2-thiazolyl)-N'-phenylthiourea | Hepatitis B Virus (HBV) | Effective inhibition of replication | [5] |
| Adamantylthiourea | 3-substituted | Influenza A2 | Antiviral activity comparable to amantadine | [24] |
| Indole-derived | Varied aryl/alkyl | HIV-1 and ssRNA+ viruses | Varied antiviral activity | [2] |
Anti-inflammatory Mechanisms and the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Thiourea derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory pathways.[3][22] A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes.[11] Some thiourea derivatives can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[26] This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[11] Additionally, some derivatives can inhibit the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[22][24]
Signaling Pathway: Thiourea Derivatives and NF-κB Inhibition
Caption: Inhibition of the NF-κB Signaling Pathway by Thiourea Derivatives.
Quantitative Data: Anti-inflammatory Potency
| Derivative Class | Example Substituents | Assay | Activity | Reference |
| Naproxen-derived | m-anisidine | Carrageenan-induced paw edema | 54.01% inhibition | [22] |
| Naproxen-derived | N-methyl tryptophan methyl ester | Carrageenan-induced paw edema | 54.12% inhibition | [22] |
| Naproxen-derived | m-anisidine | 5-LOX inhibition | IC50 = 0.30 µM | [22][24] |
| Bis-thiourea | N-benzoylthioureido benzene | Lipoxygenase inhibition | Promising potential | [7] |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the diverse and potent biological activities of novel thiourea derivatives. Their demonstrated efficacy as antimicrobial, anticancer, antiviral, and anti-inflammatory agents underscores the immense potential of the thiourea scaffold in modern drug discovery. The ease of their synthesis and the vast chemical space that can be explored through substituent modification offer exciting opportunities for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this field should focus on several key areas. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in identifying promising lead compounds. Furthermore, a greater emphasis on in vivo studies and preclinical development will be necessary to translate the promising in vitro activities of these derivatives into clinically effective therapies. The continued exploration of the biological activities of novel thiourea derivatives holds great promise for addressing some of the most pressing challenges in human health.
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Abstract
This technical guide provides a comprehensive examination of the spectroscopic analysis of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, a molecule of interest in medicinal chemistry and materials science. Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities and coordination properties.[1][2] Accurate structural elucidation and purity assessment are paramount for any application, making proficiency in spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy indispensable. This document offers field-proven insights into sample preparation, data acquisition, and spectral interpretation, grounded in authoritative references. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic thiourea derivatives.
Molecular Structure and Analytical Rationale
The structural integrity of a compound is the foundation of its function. For this compound, a combination of NMR and IR spectroscopy provides a complete and unambiguous confirmation of its molecular framework.
-
¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.
-
Infrared (IR) spectroscopy provides definitive confirmation of the functional groups present, such as the N-H and C=S moieties, which are critical to the molecule's identity and potential interactions.[3]
The following diagram illustrates the molecular structure with atom numbering used for spectral assignments throughout this guide.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For thiourea derivatives, specific experimental choices are critical for obtaining high-quality, interpretable data.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expertise & Causality: DMSO-d₆ is the solvent of choice for thioureas. Unlike CDCl₃, it is a hydrogen bond acceptor, which slows down the proton exchange rate of the N-H groups. This allows the N-H proton signals to be observed as distinct, often broadened, peaks rather than being exchanged away or appearing as a very broad, uninterpretable baseline feature.[4]
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (D1): Use a delay of at least 2 seconds to ensure proper T1 relaxation for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to yield singlets for all carbon atoms.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a wealth of information regarding the proton environments. The predicted chemical shifts (δ) are based on the analysis of structurally similar compounds.[1][5]
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale & Insights |
| N1-H (Phenyl) | ~9.6 - 9.8 | singlet (broad) | - | 1H | This N-H proton, directly attached to the phenyl ring, is expected to be a broad singlet. Its chemical shift is influenced by hydrogen bonding and the electron-withdrawing nature of the adjacent thiocarbonyl group. |
| N2-H (Methylene) | ~8.0 - 8.3 | triplet (broad) | ~5-6 Hz | 1H | This N-H proton is coupled to the adjacent methylene (C8) protons, resulting in a triplet. The broadening is characteristic of protons on nitrogen. |
| Py-H (C2'', C6'') | ~8.4 - 8.6 | multiplet | - | 2H | The protons ortho to the pyridine nitrogen (C2'' and C6'') are the most deshielded in the pyridine ring due to the inductive effect of the nitrogen atom. |
| Py-H (C4'') | ~7.7 - 7.9 | multiplet | - | 1H | This proton will appear as a complex multiplet due to coupling with neighboring pyridine protons. |
| Py-H (C5'') | ~7.3 - 7.5 | multiplet | - | 1H | This proton is typically found in the mid-range of the aromatic region for a pyridine ring. |
| Ph-H (C2', C6') | ~7.4 - 7.6 | doublet | ~7-8 Hz | 2H | The ortho protons of the phenyl ring are deshielded by the thiourea group and will appear as a doublet. |
| Ph-H (C3', C5') | ~7.2 - 7.4 | triplet | ~7-8 Hz | 2H | The meta protons of the phenyl ring show a characteristic triplet pattern. |
| Ph-H (C4') | ~7.0 - 7.2 | triplet | ~7-8 Hz | 1H | The para proton is the most shielded of the phenyl ring protons. |
| CH₂ (C8) | ~4.6 - 4.8 | doublet | ~5-6 Hz | 2H | This methylene group is adjacent to the N2-H, and its signal is split into a doublet by this coupling. The chemical shift is downfield due to the proximity of the electronegative nitrogen and the pyridine ring. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum confirms the carbon backbone of the molecule. The key diagnostic signal is the thiocarbonyl carbon.
| Assignment | Predicted δ (ppm) | Rationale & Insights |
| C=S (C7) | ~180 - 183 | The thiocarbonyl carbon is highly deshielded and appears far downfield, making it a unique and easily identifiable signal for thiourea derivatives.[6] |
| Aromatic C (C1', C3'', C2'', C6'') | ~130 - 150 | This region contains the quaternary carbons attached to nitrogen and the deshielded CH carbons of the pyridine ring. Specific assignment requires 2D NMR techniques (HSQC/HMBC). |
| Aromatic C (C2', C6', C4', C5'', C3', C5') | ~120 - 130 | This range includes the remaining protonated and non-protonated carbons of the phenyl and pyridine rings. |
| CH₂ (C8) | ~45 - 50 | The aliphatic methylene carbon appears in this region, shifted downfield by the adjacent nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups that define this compound.[7]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Expertise & Causality: ATR-FTIR is a modern, preferred method as it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for preparing KBr pellets, which can be affected by atmospheric moisture.[8]
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Range: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the clean ATR crystal must be acquired immediately prior to the sample scan and automatically subtracted. This is a self-validating step to ensure that atmospheric H₂O and CO₂ signals are removed from the final spectrum.
IR Spectral Interpretation
The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations. The "fingerprint region" (below 1500 cm⁻¹) is complex but unique to the molecule.[7] Key diagnostic bands are found in the functional group region (4000-1500 cm⁻¹).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation & Insights |
| 3400 - 3200 | Medium, Broad | N-H Stretching | This broad absorption is characteristic of the N-H bonds in the thiourea moiety, with broadening caused by hydrogen bonding.[3] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | The presence of peaks above 3000 cm⁻¹ is a clear indication of C-H bonds on sp² hybridized carbons (aromatic rings).[9] |
| 2980 - 2850 | Weak | Aliphatic C-H Stretching | Peaks just below 3000 cm⁻¹ confirm the presence of the sp³ hybridized C-H bonds of the methylene (CH₂) group.[10] |
| ~1595, ~1520 | Strong-Medium | C=N/C=C Stretching & N-H Bending | This region contains coupled vibrations. The strong band around 1595 cm⁻¹ is often associated with the phenyl C=C stretch, while the band near 1520 cm⁻¹ is a characteristic "thioamide II band," having significant contributions from C-N stretching and N-H bending.[1] |
| ~1225 | Strong | C=S Stretching | This is a key diagnostic "thioamide I band," with a major contribution from the C=S stretch. Its position can vary, but it is typically a strong band in this region for thioureas.[1][11] |
| ~775, ~700 | Strong | C-H Out-of-plane Bending | These strong bands in the fingerprint region are characteristic of monosubstituted benzene and the substitution pattern on the pyridine ring, respectively. |
Integrated Analytical Workflow
Neither technique alone provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data from both NMR and IR. The following workflow represents a best-practice approach to structural confirmation.
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A Technical Guide to the Solubility and Stability Profiling of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for the systematic evaluation of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, a compound representative of the versatile thiourea class of molecules which are explored for a wide range of biological activities.[1][2][3][4] Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise therapeutic efficacy, safety, and shelf-life.
This document outlines field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility, leveraging the gold-standard shake-flask method. Furthermore, it details a robust strategy for chemical stability assessment through forced degradation studies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7] Methodologies for creating a stability-indicating analytical method, primarily using High-Performance Liquid Chromatography (HPLC), are described to ensure that the parent compound can be accurately quantified in the presence of its degradation products.[8][9][10][11][12] By explaining the causality behind experimental choices and grounding all protocols in authoritative standards, this guide serves as a practical resource for generating the reliable and reproducible data essential for advancing drug development programs.
Introduction to Physicochemical Profiling
This compound is a molecule featuring a phenyl ring, a pyridine ring, and a central thiourea moiety. This combination of aromatic and heterocyclic systems with the polar, hydrogen-bonding capable thiourea group suggests a complex physicochemical profile. The thiourea functional group is known for its diverse applications in medicinal chemistry but can also present challenges related to poor solubility and metabolic or chemical instability.[13]
-
Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature and pH. In drug development, aqueous solubility is a primary determinant of a drug's absorption and bioavailability.
-
Stability refers to the capacity of a drug substance to remain within its established specifications of identity, strength, quality, and purity throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
The objective of the studies outlined herein is to establish a foundational dataset for this compound, enabling informed decisions in formulation development, toxicity studies, and overall progression of the candidate.
Solubility Assessment
The determination of aqueous solubility is a critical first step. The "shake-flask" method is the benchmark for determining thermodynamic (equilibrium) solubility and is widely accepted by regulatory agencies.[14][15]
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method measures the concentration of a saturated solution of the compound in a specific buffer after a sufficient period to allow for equilibrium to be reached.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of physiological relevance.
Materials:
-
This compound (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 4.5
-
Hydrochloric Acid Buffer, pH 1.2
-
Glass vials with screw caps
-
Orbital shaker or rotator set to a controlled temperature (e.g., 25°C or 37°C)
-
0.45 µm PVDF or PTFE syringe filters
-
HPLC system with UV detector
-
Appropriate organic solvent for stock solution (e.g., DMSO, Methanol)[16][17]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[14][18]
-
Solvent Addition: Add a precise volume (e.g., 1-2 mL) of each aqueous buffer (pH 1.2, 4.5, and 7.4) to triplicate vials.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium, typically 24 to 72 hours.[18] A preliminary time-course experiment can be run to confirm when the concentration plateau is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean collection vial. This step is critical to remove all undissolved particles. Causality Note: Use of a low-binding filter material like PVDF or PTFE is essential to prevent loss of the analyte due to adsorption.
-
Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC-UV method. The UV detection wavelength for thiourea derivatives is often in the range of 230-270 nm.[16]
-
Data Analysis: Prepare a calibration curve using stock solutions of known concentration. Use the curve to determine the concentration of the analyte in the diluted, filtered samples. Back-calculate to find the solubility in the original buffer, typically expressed in µg/mL or mg/L.
Data Presentation: Solubility Profile
Summarize the quantitative results in a clear, tabular format.
| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 7.4 Buffer |
| Temperature | 25°C | 25°C | 25°C |
| Mean Solubility (µg/mL) | Value | Value | Value |
| Standard Deviation | Value | Value | Value |
Chemical Stability Profiling
Chemical stability is evaluated through forced degradation (or stress testing) studies.[19][20][21] The goal is to intentionally degrade the compound under conditions more severe than those expected during storage to identify potential degradation products and pathways.[19] This information is crucial for developing a stability-indicating analytical method.[10]
Diagram: Forced Degradation Workflow
The following diagram illustrates the systematic workflow for conducting forced degradation studies.
Caption: Workflow for a forced degradation study of a thiourea derivative.
Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.[19]
Methodology: A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at a sufficient level for detection without completely consuming the parent compound.[20]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Due to the potential lability of thioureas in strong base, this is often conducted at room temperature. Collect samples at earlier time points (e.g., 0.5, 1, 4 hours).
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Collect samples at various time points.[19]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a stability chamber for a set period (e.g., 7 days).
-
Photostability: Expose both the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[22][23][24] A control sample should be kept in the dark to differentiate light-induced degradation from thermal degradation.[23]
For all solution-based stress conditions, samples should be neutralized (if applicable) and diluted into the mobile phase for HPLC analysis. The analysis should be performed on a high-resolution HPLC system, preferably with a photodiode array (PDA) detector to assess peak purity and identify the UV maxima of any new peaks.[25]
Diagram: Potential Degradation Pathways
Thiourea derivatives can degrade via several mechanisms. The diagram below illustrates hypothetical pathways for this compound.
Caption: Potential degradation routes for a thiourea-containing compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9] HPLC is the most common technique for this purpose.[8][25]
Key Steps in Method Development:
-
Column and Mobile Phase Screening: Test different reversed-phase columns (C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., acetonitrile vs. methanol, different pH buffers) to achieve the best separation between the parent peak and all degradant peaks generated during the forced degradation study.
-
Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved within a reasonable run time.[8]
-
Wavelength Selection: Use a PDA detector to evaluate the UV spectra of all peaks. Select a wavelength that provides a good response for the parent compound and the major degradants.
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples (via PDA peak purity analysis).
Conclusion
The systematic study of solubility and stability is a non-negotiable cornerstone of early-phase drug development. For a candidate molecule like this compound, the protocols and strategies detailed in this guide provide a robust framework for generating high-quality, decision-enabling data. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies in line with ICH guidelines, researchers can build a deep understanding of the molecule's liabilities. This knowledge is paramount for designing effective formulations, ensuring the development of a safe and stable drug product, and ultimately, de-risking the path to clinical evaluation.
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The Thiourea Scaffold: A Versatile Pharmacophore for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Thiourea and its derivatives represent a privileged class of compounds in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Their structural simplicity, synthetic accessibility, and unique physicochemical properties, particularly the ability of the thiocarbonyl group to act as a hydrogen bond donor and acceptor, make them ideal scaffolds for the design of potent and selective therapeutic agents.[3][4] This in-depth technical guide provides a comprehensive exploration of the key therapeutic targets of thiourea compounds, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition. We will delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for target validation, offering a valuable resource for researchers engaged in the discovery and development of novel thiourea-based therapeutics.
Introduction: The Enduring Appeal of the Thiourea Moiety
The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, has been a cornerstone in the synthesis of a vast array of bioactive molecules for over a century.[1] Its versatility stems from its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and metal chelation, which are crucial for molecular recognition and binding to biological targets.[2][3] This inherent capacity for interaction has led to the development of thiourea derivatives with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[5]
The structural framework of thiourea allows for extensive chemical modification at the nitrogen atoms, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has been exploited to create libraries of compounds with improved potency, selectivity, and drug-like characteristics. This guide will illuminate the most promising therapeutic avenues for thiourea derivatives, underpinned by a rigorous examination of their molecular targets and the experimental methodologies used to validate them.
Anticancer Applications: Targeting Key Oncogenic Signaling Pathways
Thiourea derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[6]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
The EGFR and VEGFR-2 signaling pathways are pivotal in cancer progression.[1][7] EGFR activation promotes tumor cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2][8] The simultaneous inhibition of both EGFR and VEGFR-2 is a promising strategy for cancer therapy, and several thiourea-containing compounds have been developed as dual inhibitors.[1][9]
Thiourea derivatives often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2 and preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[10] The inhibition of EGFR blocks pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][11] Concurrently, VEGFR-2 inhibition disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.[8][12]
The potency of thiourea derivatives as EGFR and VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Reference |
| Quinazoline-thiourea | Analog 10q | EGFR | 0.01 | [1] |
| Quinazoline-thiourea | Analog 10b | VEGFR-2 | 0.05 | [1] |
| Benzodioxole-thiourea | Derivative 7 | EGFR | 1.11 (HCT116 cells) | [7] |
| Biphenylurea/thiourea | Compound 3e | VEGFR-2 | (Potent inhibition) | [11] |
This protocol outlines a common method to determine the in vitro inhibitory activity of thiourea compounds against EGFR or VEGFR-2.[7][13][14]
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Thiourea test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiourea compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of the microplate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate at their final desired concentrations.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted EGFR or VEGFR-2 enzyme to each well (except for the "no enzyme" blank control).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 45-60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™. This typically involves a two-step addition of reagents as per the manufacturer's instructions.
-
First, add the ADP-Glo™ Reagent to deplete the unused ATP.
-
Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Janus Kinase 3 (JAK3) Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling and immune responses.[15] JAK3, in particular, is predominantly expressed in hematopoietic cells and is a key component of the JAK-STAT signaling pathway.[16] Dysregulation of JAK3 signaling is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[15]
Thiourea derivatives can act as inhibitors of JAK3, blocking the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.[8] This disruption of the JAK-STAT pathway can lead to the suppression of inflammatory responses and the inhibition of cancer cell proliferation.[17]
| Compound Class | Specific Derivative Example | Target | % Inhibition / IC50 | Reference |
| Benzodiazepinone-thiourea | Compound 5i | JAK3 | 68.28% inhibition | [8] |
| - | Tofacitinib (reference) | JAK3 | 3.5 ± 0.6 nM | [18] |
This protocol describes a direct ELISA method for quantifying JAK3 inhibition.[18]
Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Thiourea test compounds in DMSO
-
Streptavidin-coated 96-well plates
-
Phospho-specific antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Use pre-coated streptavidin plates or coat high-binding plates with streptavidin.
-
Substrate Immobilization: Add the biotinylated peptide substrate to the wells and incubate to allow binding to the streptavidin. Wash the wells to remove unbound substrate.
-
Kinase Reaction:
-
Add the diluted thiourea compounds or vehicle control to the wells.
-
Prepare a reaction mixture containing JAK3 enzyme and ATP in the assay buffer.
-
Add the reaction mixture to the wells to initiate the phosphorylation of the immobilized substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Wash the wells to remove the kinase, ATP, and inhibitors.
-
Add the HRP-conjugated phospho-specific antibody to the wells and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the EGFR/VEGFR-2 assay.
-
Antimicrobial and Antiviral Potential of Thiourea Derivatives
Thiourea compounds have demonstrated significant activity against a broad range of pathogens, including bacteria, fungi, and viruses.[5]
Antibacterial and Antifungal Activity
The antimicrobial mechanism of thiourea derivatives is often attributed to their ability to chelate essential metal ions required for microbial enzyme function and their capacity to disrupt cell membrane integrity.[2]
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[19][20][21]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiourea test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium, typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the thiourea compounds in the growth medium directly in the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
Certain thiourea derivatives have shown potent activity against the human immunodeficiency virus type 1 (HIV-1) by inhibiting the viral enzyme reverse transcriptase (RT).[19] HIV-1 RT is essential for the replication of the viral genome.
This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% NP-40, 1 mM DTT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)
-
Thiourea test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the thiourea test compound at various concentrations.
-
Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized radiolabeled DNA on ice.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters extensively with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.
Enzyme Inhibition: Targeting Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the causative agent of peptic ulcers and gastric cancer. Inhibition of urease is a well-established therapeutic strategy.[3]
Mechanism of Action
Thiourea derivatives are potent urease inhibitors, often acting by chelating the nickel ions in the active site of the enzyme, thereby disrupting its catalytic activity.[22]
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[3][23][24]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (e.g., pH 7.4)
-
Thiourea test compounds
-
Phenol reagent (e.g., 5% phenol, 0.025% sodium nitroprusside)
-
Alkaline hypochlorite solution
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Pre-incubation: In the wells of a microplate, mix the urease enzyme solution with the thiourea test compound at different concentrations. Incubate at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Color Development:
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkaline hypochlorite solution.
-
Incubate at room temperature for a specified time (e.g., 10 minutes) to allow the indophenol blue color to develop.
-
-
Measurement: Measure the absorbance at a wavelength of approximately 630 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of ammonium chloride.
-
Calculate the concentration of ammonia produced in each well.
-
Determine the percentage of urease inhibition and the IC50 value for each compound.
-
Structure-Activity Relationship (SAR) and Drug Design
The therapeutic efficacy of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. SAR studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in the context of kinase inhibition, the introduction of specific aromatic or heterocyclic moieties can enhance binding affinity to the ATP-binding pocket of the target kinase.[14] The electronic and steric properties of the substituents play a critical role in determining the inhibitory activity.
Conclusion and Future Perspectives
The thiourea scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug development. The potential therapeutic targets for thiourea compounds are diverse, spanning from well-established enzymes and receptors to novel targets in emerging disease areas. Future research in this field will likely focus on the development of more selective and potent thiourea derivatives through a combination of rational drug design, high-throughput screening, and a deeper understanding of their molecular mechanisms of action. The integration of advanced computational methods with experimental validation will undoubtedly accelerate the translation of promising thiourea-based compounds from the laboratory to the clinic.
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Al-Amiery, A. A., et al. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Pyridinyl Thiourea Compounds
Abstract
The pyridinyl thiourea scaffold represents a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the discovery and synthesis of this versatile class of compounds. We will delve into the strategic considerations underpinning their design, detail robust synthetic methodologies, and explore the mechanistic basis of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyridinyl thiourea derivatives in their own research endeavors.
Introduction: The Emergence of a Versatile Pharmacophore
The pyridine ring is a cornerstone of many pharmaceuticals, prized for its electronic properties and ability to engage in hydrogen bonding.[1][2] When coupled with the thiourea moiety—a structure known for its diverse biological activities and ability to act as a hydrogen bond donor and acceptor—the resulting pyridinyl thiourea scaffold becomes a powerful tool in drug discovery.[3][4] These compounds have garnered significant attention for their potential as anticancer, neuroprotective, and enzyme-inhibiting agents.[5][6][7]
The therapeutic promise of pyridinyl thiourea derivatives often stems from their ability to interact with a variety of biological targets. Their structures can be readily modified, allowing for the fine-tuning of their pharmacological profiles to enhance potency and selectivity.[8] This guide will provide a comprehensive overview of the synthesis, characterization, and biological significance of pyridinyl thiourea compounds, offering both foundational knowledge and practical insights for their application in drug development.
Core Synthetic Strategies: A Practical Approach
The synthesis of pyridinyl thiourea derivatives is typically achieved through a straightforward and versatile condensation reaction. The most common approach involves the reaction of an aminopyridine with a suitably substituted isothiocyanate.
General Synthetic Workflow
The fundamental synthetic route is depicted below. This two-step process generally begins with the formation of an isothiocyanate intermediate, which is then reacted with an aminopyridine to yield the final pyridinyl thiourea product.
Caption: General synthetic workflow for pyridinyl thiourea compounds.
Detailed Experimental Protocol: Synthesis of N-Aryl-N'-pyridinyl-thiourea
This protocol provides a generalized, step-by-step methodology for the synthesis of a representative N-aryl-N'-pyridinyl-thiourea compound.
Step 1: Synthesis of the Isothiocyanate Intermediate
-
To a solution of a substituted aromatic amine (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add N,N-dimethylthiocarbamoyl chloride (1.1 eq).[8]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude isothiocyanate intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of the Pyridinyl Thiourea
-
Dissolve the crude isothiocyanate intermediate (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile.[9]
-
To this solution, add the desired aminopyridine (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Note on Reagent Selection and Reaction Conditions:
-
Solvent: The choice of solvent is crucial. For the isothiocyanate formation, non-polar solvents like toluene are often preferred. For the final thiourea synthesis, polar aprotic solvents that can dissolve both reactants are ideal.[8][9]
-
Temperature: The reaction temperature can vary. While the thiourea formation often proceeds efficiently at room temperature, some reactions may require gentle heating to go to completion.[9]
-
Catalyst: In some cases, a base such as pyridine may be used to facilitate the reaction.[10]
Therapeutic Applications and Mechanistic Insights
Pyridinyl thiourea derivatives have shown significant promise in several therapeutic areas. The following sections will explore their activity and the underlying mechanisms of action.
Anticancer Activity
A substantial body of research has highlighted the potential of pyridinyl thiourea compounds as anticancer agents.[1][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the induction of apoptosis.
Inhibition of Carbonic Anhydrases:
Certain pyridinyl thiourea derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][5] The inhibition of these enzymes can disrupt the pH balance of cancer cells, leading to apoptosis. Kinetic studies have shown that these compounds often act as non-competitive inhibitors.[5]
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Sulphonyl thiourea 7c | hCA IX | Ki = 125.1 ± 12.4 nM | [1][5] |
| Sulphonyl thiourea 7d | hCA XII | Ki = 111.0 ± 12.3 nM | [1][5] |
| Pyridine carboxamide Rx-6 | Urease | IC50 = 1.07 ± 0.043 µM | [11][12] |
| Pyridine carboxamide Rx-7 | Urease | IC50 = 2.18 ± 0.058 µM | [11][12] |
Induction of Apoptosis:
Studies have demonstrated that pyridinyl thiourea derivatives can induce apoptosis in cancer cells by decreasing the mitochondrial membrane potential.[13] This suggests that these compounds may trigger the intrinsic apoptotic pathway. Some derivatives have also been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 from cancer cells.[7]
Caption: Proposed mechanism of anticancer activity of pyridinyl thiourea compounds.
Neuroprotective Effects
Several pyridinyl thiourea derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease.[6] The primary mechanism appears to be the inhibition of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in amyloid-β (Aβ)-induced neurotoxicity.[6]
By inhibiting the opening of the mPTP, these compounds help to maintain the mitochondrial membrane potential, preserve ATP production, and ultimately protect neuronal cells from Aβ-induced death.[6] Molecular modeling studies suggest that these compounds can bind to cyclophilin D, a key regulator of the mPTP.[6]
Structure-Activity Relationships (SAR)
The biological activity of pyridinyl thiourea compounds is highly dependent on the nature and position of substituents on both the pyridine and the aryl rings. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand these relationships and to guide the design of more potent and selective compounds.[14][15]
Key findings from SAR studies include:
-
Lipophilicity (LogP): This is a critical descriptor for predicting anticancer activity. A balance between lipophilicity and hydrophilicity is necessary for optimal cell permeability and target engagement.[14]
-
Substituents on the Aryl Ring: The presence of electron-withdrawing or electron-donating groups on the aryl ring can significantly influence the biological activity. For example, halogenated phenyl groups have been associated with potent anticancer activity.[7]
-
Position of Substituents: The position of substituents on the pyridine ring can affect the inhibitory potential against specific enzymes. For instance, substitutions at the ortho, meta, and para positions of the pyridine ring in pyridine carboxamide derivatives showed varying inhibitory effects on urease.[11]
Future Directions and Conclusion
Pyridinyl thiourea compounds represent a promising and versatile scaffold for the development of novel therapeutics. The straightforward synthesis allows for the creation of large libraries of compounds for screening, and the well-defined structure-activity relationships provide a rational basis for lead optimization.
Future research in this area should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of these compounds will be crucial for understanding their mechanisms of action and for designing more selective drugs.
-
In Vivo Efficacy and Pharmacokinetics: While many compounds have shown promising in vitro activity, further studies are needed to evaluate their efficacy and pharmacokinetic profiles in animal models.
-
Development of Drug Delivery Systems: Formulations that enhance the solubility and bioavailability of these compounds could improve their therapeutic potential.
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computational and molecular docking studies of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
An In-Depth Technical Guide to the Computational and Molecular Docking Studies of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Abstract
This guide provides a comprehensive, technically-focused walkthrough of the computational analysis and molecular docking of this compound, a novel compound with significant therapeutic potential. We delve into the scientific rationale for investigating this molecule, the selection of a pertinent biological target, and a detailed, reproducible protocol for in silico evaluation. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into the application of molecular modeling techniques to accelerate discovery. We will explore ligand and protein preparation, the execution of molecular docking simulations, and the critical analysis of the resulting data. All methodologies are grounded in established scientific principles and supported by authoritative references.
Introduction: The Therapeutic Promise of Thiourea Derivatives
Thiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] These organosulfur compounds, characterized by the N-C(=S)-N core, are structurally analogous to ureas but often exhibit distinct chemical properties and biological effects.[2][4] The thiourea moiety's ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to coordinate with metal ions, allows it to interact with a wide array of biological targets.[2][4] Consequently, thiourea derivatives have been successfully developed as anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal agents.[3][5][6][7]
The subject of this guide, this compound, incorporates several key pharmacophoric features. The phenylthiourea core is a common element in many biologically active molecules, while the pyridine ring is a well-known bioisostere for a phenyl ring, capable of forming crucial hydrogen bonds and often improving solubility and metabolic profiles. The combination of these moieties suggests a strong potential for targeted biological activity. While extensive research exists for the broader class of thioureas, this guide provides a focused, hypothetical study on this compound to serve as a blueprint for its computational evaluation.
Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)
Given the established antiproliferative activity of many diaryl urea and thiourea compounds, the Epidermal Growth Factor Receptor (EGFR) kinase domain presents a highly relevant and well-validated target for our investigation.[8][9] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Several approved anticancer drugs, such as gefitinib and erlotinib, function by inhibiting the EGFR kinase domain.
The chemical architecture of this compound is amenable to binding within the ATP-binding pocket of the EGFR kinase. The thiourea linker can mimic the hydrogen bonding patterns of the native ligand, while the aromatic rings can engage in hydrophobic and pi-stacking interactions with key residues in the active site. Therefore, for this guide, we will proceed with EGFR as our protein target to elucidate the compound's hypothetical binding mode and affinity.
Comprehensive Methodology: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, where each step is explained with its scientific justification. We will utilize widely accessible and validated software tools for this workflow.
Required Software and Resources
-
Chemical Drawing Software: ChemDraw or MarvinSketch for drawing the 2D structure of the ligand.
-
Molecular Modeling Suite: AutoDock Tools (for preparing ligand and protein files) and AutoDock Vina (for performing the docking).
-
Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein. (URL: [Link])
-
Visualization Software: PyMOL or UCSF Chimera for analyzing and visualizing the results.
Experimental Workflow Diagram
Caption: Computational docking workflow from preparation to analysis.
Step-by-Step Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct atom types and charges.
-
2D Structure Creation: Draw the 2D structure of this compound[10] using ChemDraw and save it as a MOL file.
-
3D Conversion and Energy Minimization: Import the MOL file into a 3D modeling program like Avogadro or Chem3D. Add hydrogen atoms. Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step is critical to find a stable, low-energy conformation of the ligand.[11]
-
Preparation for AutoDock:
-
Open the energy-minimized ligand file in AutoDock Tools.
-
The software will automatically detect the root of the molecule and set up the rotatable bonds. The flexibility of the ligand is crucial for exploring various binding poses.
-
Assign Gasteiger charges. These partial atomic charges are essential for calculating the electrostatic interactions between the ligand and the protein.
-
Save the final prepared ligand in the PDBQT format. The PDBQT file contains the atomic coordinates, charges (Q), and atom types (T).
-
Step-by-Step Protein Preparation
Protein preparation aims to clean the crystal structure and make it suitable for docking. We will use the crystal structure of EGFR kinase domain (PDB ID: 1M17) as our example.
-
Obtain Protein Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.
-
Clean the PDB File:
-
Open the 1M17.pdb file in AutoDock Tools or another molecular viewer.
-
Remove all water molecules (HOH). Water molecules in the active site can interfere with docking, and their positions are often not conserved.
-
Remove any co-crystallized ligands and cofactors. We want to dock our compound into an empty active site.
-
Inspect the protein for any missing atoms or residues. If necessary, use a tool like Swiss-PdbViewer to rebuild them.
-
-
Prepare the Protein for Docking:
-
Add polar hydrogen atoms. Correct protonation states at physiological pH are critical for accurate hydrogen bond calculations.
-
Assign Kollman charges to the protein atoms. This is a standard charge set for proteins in the Amber force field.
-
Merge non-polar hydrogens. This reduces the computational complexity of the docking calculation.
-
Save the prepared protein in the PDBQT format.
-
Molecular Docking Protocol with AutoDock Vina
-
Grid Box Definition:
-
Load the prepared protein (1M17.pdbqt) and ligand (ligand.pdbqt) into AutoDock Tools.
-
Define the search space (grid box) for the docking. The grid box should be centered on the active site of the protein and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[9] For 1M17, the active site is the ATP-binding pocket where the co-crystallized inhibitor (erlotinib) is found.
-
The dimensions of the grid box are crucial; a box that is too small may prevent the docking algorithm from finding the correct pose, while a box that is too large will unnecessarily increase the computation time. A typical size is 60x60x60 Å with a spacing of 1.0 Å.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters for Vina.
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the global minimum but also increases the computation time. A value of 8 is a good balance for standard docking.[9]
-
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log output_log.txt
Results and Post-Docking Analysis
AutoDock Vina will generate an output file containing several possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
Interpreting the Docking Score
The binding affinity score is an estimation of the binding free energy. More negative scores indicate stronger, more favorable binding. The top-ranked pose (the one with the lowest binding energy) is considered the most likely binding mode.
Hypothetical Data Summary
The following table presents a hypothetical summary of docking results for this compound against the EGFR kinase domain, compared to a known inhibitor.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |
| This compound | -8.5 | Met793, Gly796, Leu718, Val726 | 2 |
| Gefitinib (Reference) | -9.8 | Met793, Gln791, Thr790 | 2 |
Visual Analysis of Binding Interactions
This is the most critical part of the analysis. The top-ranked docking pose should be loaded into a visualization program like PyMOL along with the protein structure.
-
Hydrogen Bonds: Identify and analyze the hydrogen bonds between the ligand and the protein. For our compound, we would hypothesize that the thiourea N-H groups form hydrogen bonds with the backbone carbonyl of Met793 in the hinge region of the kinase, a classic interaction for EGFR inhibitors.
-
Hydrophobic Interactions: Examine the hydrophobic interactions. The phenyl and pyridyl rings of the ligand are likely to be buried in a hydrophobic pocket formed by residues such as Leu718, Val726, and Ala743.
-
Comparison with Known Inhibitors: Compare the binding pose of your compound with that of a co-crystallized inhibitor (like erlotinib in 1M17). A similar binding mode provides confidence in the docking results.
Binding Interaction Diagram
Caption: Hypothetical ligand-protein interactions in the EGFR active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the computational and molecular docking analysis of this compound with EGFR as a hypothetical target. The in silico results suggest that this compound has the potential to bind effectively within the EGFR kinase active site, forming key interactions that are characteristic of known inhibitors.
The predicted binding affinity of -8.5 kcal/mol is promising and warrants further investigation. The next logical steps in the drug discovery pipeline would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time.
-
In Vitro Assays: To experimentally validate the computational predictions through enzyme inhibition and cell-based antiproliferative assays.
-
Synthesis and SAR Studies: To synthesize the compound and derivatives to establish a structure-activity relationship (SAR) and optimize its potency and selectivity.
By integrating computational techniques like molecular docking early in the research process, scientists can prioritize compounds, generate testable hypotheses, and ultimately accelerate the journey from novel molecule to life-saving therapeutic.
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
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Dovbnova, T., et al. (2021). molecular docking analysis of novel thiourea derivatives of naproxen with potential antitumor activity. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
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Hariono, M., et al. (2019). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PubMed Central. [Link]
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Wang, B., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. PubMed. [Link]
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Gierlik, E., et al. (2022). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. MDPI. [Link]
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Al-Majid, A. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Al-Salahi, R., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]
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Ahangar, N., et al. (2021). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Scientific Reports. [Link]
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Neelkanta, Reddy P., et al. (2011). Molecular docking studies of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives with human adenosine A2A receptor. ResearchGate. [Link]
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Wang, Y., et al. (2014). 1-Methyl-3-phenylthiourea. PubMed Central. [Link]
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Sengupta, S., et al. (2021). In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets. Biosciences Biotechnology Research Asia. [Link]
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Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. [Link]
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Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Journal of Pharmacy & Pharmacognosy Research. [Link]
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PubChem. (n.d.). 1-(4-Methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea. PubChem. [Link]3530)
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Executive Summary
In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramount for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of a specific molecule of interest: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. This compound belongs to the thiourea class, a scaffold renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] By beginning with a computational-first approach, researchers can efficiently generate testable hypotheses, prioritize resources, and reduce reliance on costly and time-consuming experimental screening.[3][4]
This document details a multi-faceted strategy encompassing ligand preparation, hypothesis-driven target identification, structure-based methods like molecular docking, and ligand-based approaches such as pharmacophore and QSAR modeling. Furthermore, it integrates the critical assessment of drug-likeness and pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented as a self-validating system, explaining not only the procedural steps but also the scientific rationale behind each choice, empowering researchers to apply these techniques with confidence. The ultimate goal is to construct a holistic, data-driven bioactivity profile for this compound, paving the way for targeted in vitro and in vivo validation.
Section 1: Foundational Analysis and Strategic Overview
The Subject Molecule: this compound
The molecule at the center of this investigation is this compound. Its structure, retrieved from PubChem (CID 804302), consists of a central thiourea core flanked by a phenyl ring and a pyridin-3-ylmethyl group.[5] The thiourea moiety (-NH-C(=S)-NH-) is a critical pharmacophore, capable of forming multiple hydrogen bonds and other non-covalent interactions, which underpins its ability to bind to a wide array of biological targets.[6][7] The presence of aromatic systems (phenyl and pyridine) suggests potential for π-π stacking interactions within protein binding pockets.
The Rationale for an In Silico First Workflow
Embarking on a drug discovery project with in silico screening is a strategic decision rooted in efficiency and predictive power. Computational modeling allows for the rapid evaluation of a compound against thousands of potential biological targets, something unfeasible through traditional benchtop methods.[8] This approach significantly reduces the number of candidates for synthesis and experimental testing, saving immense time and resources.[4] Moreover, by predicting potential toxicity and pharmacokinetic issues early, it mitigates the risk of late-stage failures, a major bottleneck in pharmaceutical development.[9][10]
The workflow presented herein is designed as a logical cascade, beginning with broad, hypothesis-generating steps and progressively narrowing the focus toward specific, high-probability biological activities.
Caption: Detailed workflow for a molecular docking experiment.
Step-by-Step Methodology:
-
Target Acquisition and Preparation: Download the 3D crystal structure of the chosen target protein (e.g., S. aureus DNA Gyrase B, PDB ID: 4DUH) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges using tools like AutoDockTools or the Protein Preparation Wizard in Maestro.
-
Binding Site Definition: Identify the active site, typically where a co-crystallized native ligand is bound. Define a grid box (a 3D computational space) that encompasses this entire binding pocket.
-
Docking Execution: Use a docking program like AutoDock Vina to systematically sample different conformations of the ligand within the defined grid box. The program will calculate a binding affinity score for the most favorable poses.
-
Results Analysis:
-
Examine the docking score. More negative values typically indicate stronger predicted binding affinity.
-
Visualize the top-ranked binding pose in a molecular viewer (e.g., PyMOL, Chimera).
-
Analyze the non-covalent interactions between the ligand and protein residues. Look for key interactions like hydrogen bonds formed by the thiourea group or π-π stacking involving the phenyl/pyridine rings.
-
Hypothetical Data Presentation:
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| S. aureus DNA Gyrase B | 4DUH | -8.5 | Asp81, Gly85, Ile86 | H-Bond, Hydrophobic |
| EGFR Kinase Domain | 2J6M | -7.9 | Met793, Leu718, Asp855 | H-Bond, π-Alkyl |
Protocol 4: Ligand-Based Prediction & ADMET Profiling
Causality: Ligand-based methods are invaluable when a high-quality target structure is unavailable. [11]They rely on the principle that structurally similar molecules often have similar biological activities. Concurrently, ADMET prediction is essential to ensure that a potentially potent molecule also possesses the necessary pharmacokinetic properties to be a viable drug candidate. [4][12]
Caption: Comparison of structure-based vs. ligand-based design.
Step-by-Step Methodology:
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a given target. [13][14]A model can be generated from a set of known active thiourea derivatives and then used as a 3D query to rapidly screen virtual compound libraries.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical correlations between the structural properties of molecules (descriptors) and their biological activities. [3][15]By building a model from a dataset of related thiourea compounds with known activities, one can predict the activity of this compound. [16]3. ADMET Prediction: Utilize web-based tools like SwissADME or commercial software packages to calculate key physicochemical and pharmacokinetic properties. [17]This involves simply submitting the molecule's SMILES string or structure file.
Predicted ADMET & Physicochemical Properties:
| Property | Predicted Value | Compliance/Interpretation | Source |
| Molecular Formula | C13H13N3S | - | [5] |
| Molecular Weight | 243.33 g/mol | Complies with Lipinski's Rule (<500) | [5] |
| XlogP3 | 2.0 | Complies with Lipinski's Rule (<5) | [5] |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) | Calculated |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) | Calculated |
| GI Absorption | High | Favorable for oral administration | Hypothetical |
| Blood-Brain Barrier Permeant | No | Lowers risk of CNS side effects | Hypothetical |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | Hypothetical |
| Bioavailability Score | 0.55 | Good drug-likeness | Hypothetical |
Section 3: Data Synthesis and Concluding Hypothesis
Synthesizing the data from our multi-pronged in silico investigation allows for the formulation of a robust, testable hypothesis.
The docking simulations predict that this compound binds with high affinity to the ATP-binding site of S. aureus DNA gyrase B, with a docking score of -8.5 kcal/mol. This is a strong indicator of potential antibacterial activity. The predicted binding pose is stabilized by hydrogen bonds involving the thiourea backbone and hydrophobic interactions with key nonpolar residues. The predicted affinity for the EGFR kinase domain, while still significant, is lower.
Furthermore, the ADMET profile is largely favorable. The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. The prediction of high gastrointestinal absorption and a positive bioavailability score supports its potential as an orally administered drug. The predicted lack of blood-brain barrier penetration is often desirable, as it can reduce the likelihood of central nervous system side effects. The one flag of concern is the potential inhibition of the CYP2D6 enzyme, which would require experimental investigation for potential drug-drug interactions.
Concluding Hypothesis: Based on a comprehensive in silico analysis, This compound is a promising lead candidate for development as an antibacterial agent targeting DNA gyrase. Its strong predicted binding affinity, coupled with a favorable drug-likeness and pharmacokinetic profile, warrants its prioritization for chemical synthesis and subsequent in vitro validation through antibacterial susceptibility assays and enzyme inhibition studies.
Section 4: References
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2179–2192. [Link]
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Ortiz-González, C., Carpio, L. E., Serrano-Candelas, E., & Gozalbes, R. (n.d.). QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. Spanish Drug Discovery Network. [Link]
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Patsnap Synapse. (2024). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]
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RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]
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Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure Drug Discovery. [Link]
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Wieder, O., Garon, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14733–14746. [Link]
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Wieder, O., Garon, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
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Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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Charoenkwan, P., et al. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Molecules, 28(18), 6649. [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]
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Aurlide. (2024). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]
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Salmaso, V., & Moro, S. (2013). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Methods in Molecular Biology, 993, 169-186. [Link]
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Wilson, C. H., et al. (2007). Development of QSAR Models to Predict and Interpret the Biological Activity of Artemisinin Analogues. Journal of Chemical Information and Modeling, 47(3), 856-866. [Link]
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Reddy, L. C. S., et al. (2023). Design, synthesis, in vitro and in silico bioactivity profiles of new urea/thiourea derivatives of 2-pyridyl piperazine as potent antioxidant and antimicrobial agents: chemo-bio-computational approach. Journal of Biomolecular Structure & Dynamics, 41(10), 4786-4797. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Scilit. (n.d.). „IN SILICO“ PREDICTION OF PHARMACOKINETIC PROPERTIES AND DRUGLIKENESS OF NOVEL THIOUREA DERIVATIVES OF NAPROXEN. Scilit. [Link]
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Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal, 70(1). [Link]
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Al-Malki, J., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636. [Link]
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Scopus. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Preprints.org. [Link]
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Riccardo, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1466-1491. [Link]
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DSpace@Biruni. (n.d.). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Biruni University Institutional Repository. [Link]
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PubMed. (2023). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. National Library of Medicine. [Link]
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Pharmacy Education. (2023). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education, 23(4), 41-47. [Link]
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MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI Special Issue. [Link]
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Acta Pharmaceutica. (2020). molecular docking analysis of novel thiourea derivatives of naproxen with potential antitumor activity. Acta Pharmaceutica, 70(4), 453-466. [Link]
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PubMed. (2024). Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen. National Library of Medicine. [Link]
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Fitriastuti, W., et al. (2020). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Research in Pharmaceutical Sciences, 15(3), 266-276. [Link]
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Methodological & Application
protocol for synthesizing 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in the lab
An Application Note for the Laboratory Synthesis of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Authored by: A Senior Application Scientist
Introduction
Thiourea derivatives are a significant class of organic compounds characterized by the SC(NR₂)₂ functional group. They serve as versatile synthons in organic chemistry and are scaffolds of considerable interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of N,N'-disubstituted thioureas is typically a straightforward and high-yielding process, most commonly achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.
This document provides a comprehensive, field-proven protocol for the synthesis of This compound . This guide is designed for researchers and scientists in chemistry and drug development, offering in-depth explanations for experimental choices, robust safety procedures, and methods for product validation, ensuring both scientific integrity and laboratory safety.
Reaction Principle and Mechanism
The formation of this compound proceeds via a classic nucleophilic addition reaction. The primary amine, 3-(aminomethyl)pyridine, acts as the nucleophile, while phenyl isothiocyanate serves as the electrophile.
Causality of the Mechanism: The reaction is driven by the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is bonded to two electronegative atoms (nitrogen and sulfur), making it highly susceptible to nucleophilic attack. The primary amine, 3-(aminomethyl)pyridine, possesses a lone pair of electrons on its terminal nitrogen atom, rendering it an effective nucleophile. The nitrogen atom attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is generally irreversible and proceeds efficiently under mild conditions.[1][2]
Diagram: Reaction Mechanism
Caption: Nucleophilic addition of 3-(aminomethyl)pyridine to phenyl isothiocyanate.
Materials and Reagents
Proper preparation and characterization of all materials are paramount for reproducibility.
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Hazards | Supplier Notes |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Toxic, Corrosive, Lachrymator, Moisture Sensitive[3][4] | Use a fresh bottle or redistill if necessary. Handle under inert gas. |
| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 3731-52-0 | Corrosive, Harmful[5][6][7] | Store in a tightly sealed container away from moisture. |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Flammable | Use absolute ethanol (≥99.5%) to prevent side reactions. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Suspected Carcinogen | For purification/recrystallization if needed. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable, Peroxide Former | For washing the final product. |
Required Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Buchner funnel and filter flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
FT-IR Spectrometer, NMR Spectrometer
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the stoichiometry and reaction conditions is critical for achieving a high yield of the pure product.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
1. Reagent Preparation (Stoichiometry):
-
In a 100 mL round-bottom flask, dissolve 3-(aminomethyl)pyridine (e.g., 2.16 g, 20.0 mmol, 1.0 eq) in 30 mL of anhydrous ethanol.
-
In a separate beaker, carefully measure phenyl isothiocyanate (e.g., 2.70 g, 2.40 mL, 20.0 mmol, 1.0 eq).
-
Rationale: Using equimolar amounts ensures complete consumption of the starting materials, simplifying purification. Ethanol is an excellent solvent for both reactants and the product, facilitating a homogeneous reaction.
2. Reaction Execution:
-
Place the flask containing the 3-(aminomethyl)pyridine solution on a magnetic stirrer within a fume hood.
-
Add the phenyl isothiocyanate dropwise to the stirred amine solution over 5-10 minutes.
-
Rationale: A controlled, dropwise addition prevents a rapid exotherm, which could lead to side product formation.
-
Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate often begins to form within 30-60 minutes.
-
Continue stirring for a total of 2-4 hours to ensure the reaction goes to completion.
3. Product Isolation and Purification:
-
If a dense precipitate has formed, cool the reaction mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and solvent residues.
-
Rationale: Cold ethanol minimizes the loss of product due to solubility, while diethyl ether is a low-boiling solvent that effectively washes away impurities and aids in drying.[8]
-
If no precipitate forms, the product can be isolated by removing the ethanol under reduced pressure using a rotary evaporator. The resulting solid can then be triturated with diethyl ether to induce crystallization.
4. Drying and Yield Calculation:
-
Dry the purified white solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Calculate the percentage yield. A typical yield for this reaction is expected to be >85%.
5. (Optional) Recrystallization:
-
If the product's melting point is broad or TLC analysis shows impurities, recrystallize from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
Product Characterization
Validation of the final product's identity and purity is essential.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1) to confirm the consumption of starting materials and the formation of a single product spot.
-
FT-IR Spectroscopy (ATR, cm⁻¹):
-
¹H-NMR Spectroscopy (400 MHz, DMSO-d₆, δ ppm):
-
Pyridine Protons: Multiplets between 7.2-8.6 ppm.
-
Phenyl Protons: Multiplets between 7.1-7.5 ppm.
-
NH Protons: Two distinct broad singlets, one for each N-H group (e.g., ~8.2 ppm and ~9.8 ppm), which are D₂O exchangeable.[11]
-
Methylene Protons (-CH₂-): A doublet around 4.7 ppm, coupled to the adjacent NH proton.
-
-
¹³C-NMR Spectroscopy (100 MHz, DMSO-d₆, δ ppm):
-
C=S Carbon: A characteristic peak around 180-182 ppm.[12]
-
Aromatic Carbons: Multiple signals in the 120-150 ppm range.
-
Methylene Carbon (-CH₂-): A signal around 45 ppm.
-
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning any experimental work.[13] This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.[14]
-
Fume Hood: All operations involving phenyl isothiocyanate and volatile solvents (DCM, diethyl ether) must be performed in a certified chemical fume hood.[15]
-
Chemical Hazards:
-
Phenyl Isothiocyanate: Highly toxic, corrosive, and a lachrymator (causes tearing).[4] It is moisture-sensitive and can cause severe burns upon skin contact and damage to the respiratory tract if inhaled. Avoid inhalation and skin contact at all costs.[3]
-
3-(Aminomethyl)pyridine: Corrosive and causes severe skin and eye burns.[5][6] Handle with care to prevent contact.
-
Thiourea Product: While data for this specific molecule is unavailable, thiourea compounds as a class should be handled with care, as some are suspected carcinogens or reproductive toxicants.[16]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour any chemicals down the drain.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet Phenyl isothiocyanate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. [Link]
-
Organic Syntheses. (n.d.). Ethylene thiourea. [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. [Link]
-
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
-
National Institutes of Health (NIH). (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]
-
ResearchGate. (n.d.). Mechanism of reaction between phenyl isothiocyanate with.... [Link]
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ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ResearchGate. (n.d.). Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl).... [Link]
-
Springer. (n.d.). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles.... [Link]
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]
-
ResearchGate. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. [Link]
-
Reagents for Organic Synthesis. (n.d.). Phenyl Isothiocyanate. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. [Link]
-
National Institutes of Health (NIH). (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation.... [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. [Link]
-
ResearchGate. (n.d.). 1-Furoyl-3-methyl-3-phenylthiourea. [Link]
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Application Notes and Protocols for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in Coordination Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Thiourea-Based Ligands
Thiourea derivatives represent a highly versatile class of ligands in coordination chemistry, prized for their multiple donor sites and tunable electronic and steric properties.[1] The core thiourea moiety, -N(H)-C(S)-N(H)-, offers a soft sulfur donor and two harder nitrogen donors, allowing for diverse coordination modes.[2] These ligands can act as simple monodentate donors through the sulfur atom, form stable chelate rings by involving adjacent donor atoms, or bridge multiple metal centers.[2] This adaptability has led to their use in synthesizing metal complexes with a wide array of applications, including catalysis, materials science, and, notably, medicinal chemistry.[3][4][5]
This guide focuses on 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea , a ligand that uniquely combines the thiourea backbone with a phenyl group and a pyridinyl moiety. This structure is of particular interest as it presents three potential coordination sites: the thiocarbonyl sulfur (S), the pyridinyl nitrogen (N), and the thiourea nitrogen atoms. This configuration allows it to function as a monodentate S-donor or, more significantly, as a bidentate N,S-chelating agent, forming a stable six-membered ring with a metal center. Understanding and harnessing these coordination properties are key to developing novel metal-based compounds with tailored functions.
Synthesis and Characterization of the Ligand
Rationale for Synthesis
The synthesis of this compound is typically achieved through a straightforward nucleophilic addition reaction. The protocol involves the reaction of 3-(aminomethyl)pyridine with phenyl isothiocyanate. The lone pair of electrons on the primary amine nitrogen of 3-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This one-step synthesis is efficient and generally results in a high yield of the desired product.[6]
Detailed Synthesis Protocol
Materials:
-
3-(Aminomethyl)pyridine (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-(aminomethyl)pyridine (1.0 equivalent) in absolute ethanol (approx. 50 mL).
-
To this stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The addition should be slow to control any potential exotherm.
-
After the addition is complete, fit the flask with a condenser and reflux the mixture with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the volume of the solvent using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the resulting solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, this compound, under vacuum. The product should be a stable solid at room temperature.
Ligand Characterization
To confirm the identity and purity of the synthesized ligand, the following characterization techniques are essential:
-
FT-IR Spectroscopy: The IR spectrum should display characteristic bands for the N-H stretching vibration (around 3300-3100 cm⁻¹), the C=S stretching vibration (thioamide band, typically around 750-850 cm⁻¹), and C-N stretching. The disappearance of the characteristic N=C=S band of the isothiocyanate (around 2100 cm⁻¹) confirms the reaction's completion.[5]
-
¹H and ¹³C NMR Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons of the phenyl and pyridine rings, the methylene (-CH₂-) protons, and the N-H protons. ¹³C NMR will confirm the presence of the thiocarbonyl carbon (C=S), which typically appears downfield (around 180 ppm).
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the molecular formula C₁₃H₁₃N₃S, confirming the compound's stoichiometry.[7]
Application in Coordination Chemistry: Synthesis of Metal Complexes
Principles of Coordination
This compound is a versatile ligand capable of different coordination modes, primarily dictated by the metal ion and reaction conditions.
-
Monodentate S-Coordination: The ligand can coordinate to a metal center solely through the soft thiocarbonyl sulfur atom. This is common with soft metal ions or when steric hindrance prevents chelation.
-
Bidentate N,S-Chelation: The ligand can coordinate through both the pyridinyl nitrogen and the thiocarbonyl sulfur. This forms a thermodynamically stable six-membered chelate ring, a favored coordination mode for many transition metals like Cu(II), Ni(II), and Co(II).
The choice of solvent and counter-ion can also influence the final structure of the complex.
Diagram: Ligand Coordination Modes```dot
Caption: General workflow for the synthesis and characterization of a metal complex.
Characterization of the Metal Complex
Characterizing the complex is crucial to determine its structure and confirm successful coordination.
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the ν(C=S) band to a lower frequency is indicative of the sulfur atom's coordination to the metal. Additionally, changes in the bands associated with the pyridine ring can confirm the involvement of the pyridinyl nitrogen in coordination. * UV-Visible Spectroscopy: The electronic spectrum of the complex will show d-d transitions characteristic of the metal ion in its specific coordination environment. The position and intensity of these bands can be used to propose the geometry of the complex (e.g., octahedral or tetrahedral). * Molar Conductivity Measurements: Measuring the conductivity of a solution of the complex (e.g., in DMSO or DMF) helps determine whether the anions (e.g., Cl⁻) are coordinated to the metal or exist as free counter-ions in the crystal lattice. Low conductivity values suggest a non-electrolytic nature, indicating that the chloride ions are part of the primary coordination sphere. [2]* Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center, which is crucial for assigning the correct geometry and oxidation state of the metal ion.
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Inference |
| FT-IR (cm⁻¹) | ν(C=S) at ~840 cm⁻¹ | ν(C=S) shifts to ~800-820 cm⁻¹ | Coordination via Sulfur |
| Pyridine ring bands | Shifts in pyridine bands | Coordination via Pyridinyl N | |
| UV-Vis (nm) | Ligand-centered π→π* transitions | New bands appear (d-d transitions) | Confirms complex formation and suggests geometry |
| Molar Cond. | N/A | Low value (e.g., < 20 Ω⁻¹cm²mol⁻¹) | Non-electrolyte; anions are coordinated [2] |
Potential Applications in Drug Development
Metal complexes derived from thiourea ligands often exhibit enhanced biological activity compared to the free ligands. [3][8]This is attributed to chelation, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
-
Anticancer Properties: Thiourea-metal complexes, particularly with metals like gold, silver, ruthenium, and platinum, have shown promising cytotoxic activity against various cancer cell lines. [3][4]The mechanism often involves the inhibition of critical enzymes like thioredoxin reductase (TrxR), which is overexpressed in many cancer cells. [3]The this compound ligand provides a robust scaffold for designing such metal-based anticancer agents.
-
Antibacterial Activity: The ligand and its complexes have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [7]Chelation to a metal ion is often found to enhance this antibacterial potency. [8]The mechanism can involve disrupting the bacterial cell wall or inhibiting essential enzymes.
References
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Hassan, F. (2015). Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 1-Phenyl-3-pyridin-2-ylmethyl-thiourea. Journal of Kerbala University.
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Leal, J., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules.
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Fayomi, O., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. International Research Journal of Pure and Applied Chemistry.
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Leal, J., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI.
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Hassan, F. (2015). Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 1-Phenyl-3-pyridin-2-ylmethyl-thiourea. Digital Repository of Kerbala University.
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Singh, R., et al. (2011). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India.
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Al-Hamdani, A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules.
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Nikoorazm, M., et al. (2023). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Scientific Reports.
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Nikolova, V., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. International Journal of Molecular Sciences.
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Erben, M., et al. (2014). A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. Journal of the Serbian Chemical Society.
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Kumar, S., et al. (2018). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts.
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Application Notes & Protocols: A Strategic Approach to In Vitro Assay Development for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays for the characterization of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. Given that the specific biological target of this compound is not yet defined, this guide presents a strategic, multi-tiered approach. We begin with a broad phenotypic assay to determine cytotoxic potential, followed by a focused exploration of potential enzyme targets commonly inhibited by thiourea derivatives. This protocol emphasizes the principles of rigorous assay validation to ensure data integrity and reproducibility, which are paramount in early drug discovery.[1][2]
Introduction: The Scientific Rationale
Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] The core thiourea scaffold, with its hydrogen bond donor and acceptor capabilities, can interact with numerous biological targets, particularly the active sites of metalloenzymes and kinases.[5] this compound, the subject of this guide, possesses structural motifs—a phenyl ring, a pyridine ring, and the thiourea linker—that suggest a high potential for biological activity.
The challenge in early-stage analysis of a novel compound is the absence of a known molecular target. Therefore, a logical and efficient path forward involves a two-pronged strategy:
-
Phenotypic Screening: Assess the compound's effect on whole cells to identify a general biological response, such as cytotoxicity. This provides a foundational understanding of the compound's potency.[1]
-
Target-Based Screening: Based on the chemical class and phenotypic results, screen the compound against a panel of likely enzyme targets to deconvolve its specific mechanism of action.[3][6]
This guide provides detailed protocols for both approaches, ensuring a self-validating system for generating reliable and actionable data.
Foundational Workflow for Assay Development
A successful screening strategy requires a systematic progression from initial broad-based assays to more specific, mechanistic studies.[2][7] This workflow ensures that resources are used efficiently and that decisions are based on robust data.
Caption: Strategic workflow for in vitro assay development.
PART I: Phenotypic Screening - Cytotoxicity Assessment
The logical first step is to determine if this compound exhibits cytotoxic or anti-proliferative effects, a common characteristic of this compound class.[5][8][9] The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[10][11][12]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7).[8][11]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multi-channel pipette and plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 0 µM) in culture media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, carefully remove the media from the wells and add 100 µL of the prepared compound dilutions. Include wells with media only (blank) and cells with media containing 0.5% DMSO (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
-
Calculate Percent Viability:
-
% Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Determine IC₅₀: Plot % Viability against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[13][14][15]
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor required to reduce the rate of a biological process by 50%.[13][15][16] |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of its effect. |
| Vehicle Control | A control group treated with the solvent (e.g., DMSO) used to dissolve the test compound to account for any effects of the solvent itself. |
PART II: Target-Based Screening - Enzyme Inhibition Assays
Based on extensive literature, thiourea derivatives are known inhibitors of several enzyme classes.[17] If the compound shows significant cytotoxicity, the next logical step is to screen it against a panel of enzymes to identify a potential molecular target.
Potential Enzyme Targets for Thiourea Derivatives:
-
Tyrosinase: A key enzyme in melanin biosynthesis. Inhibition is relevant for cosmetics and melanoma treatment.
-
Urease: A bacterial virulence factor, particularly for Helicobacter pylori.[3]
-
Carbonic Anhydrase: Involved in pH regulation and linked to various diseases, including glaucoma and cancer.[6]
-
Cholinesterases (AChE & BChE): Important targets in neurodegenerative diseases like Alzheimer's.[18]
Protocol 2: General Spectrophotometric Enzyme Inhibition Assay (Example: Tyrosinase)
Objective: To determine if this compound inhibits the activity of a specific enzyme and to calculate its IC₅₀ value.
Principle: This protocol uses mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of this color formation.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (Substrate)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Test Compound and a known inhibitor (e.g., Kojic acid) as a positive control.
-
96-well plate and spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA, and the test compound in the phosphate buffer. Create serial dilutions of the test compound.
-
Assay Setup (in a 96-well plate):
-
Add 40 µL of phosphate buffer.
-
Add 20 µL of various concentrations of the test compound.
-
Add 20 µL of tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.
-
Controls:
-
Negative Control (100% activity): Replace the test compound with buffer.
-
Positive Control: Use a known inhibitor (Kojic acid) instead of the test compound.
-
Blank: Omit the enzyme to control for non-enzymatic substrate oxidation.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = [(Rate_neg_control - Rate_inhibitor) / Rate_neg_control] * 100
-
-
Determine IC₅₀: Plot % Inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve.[14][15]
PART III: Assay Validation - The Cornerstone of Trustworthiness
For any developed assay to be useful in a drug discovery cascade, it must be validated to ensure it is robust, reproducible, and sensitive.[19] The two most critical parameters for high-throughput screening (HTS) validation are the Z'-Factor and the Signal-to-Background ratio.[20][21][22]
Z'-Factor: Quantifying Assay Quality
The Z'-factor is a statistical parameter that measures the quality of an HTS assay.[19][23] It assesses the separation between the positive and negative control signals relative to their variability.
Formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., uninhibited enzyme or vehicle-treated cells).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., fully inhibited enzyme or background signal).
Interpretation of Z'-Factor Values: [24][25]
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent (suitable for HTS) |
| 0 to 0.5 | Marginal (may require optimization) |
| < 0 | Poor (unsuitable for screening) |
To calculate the Z'-factor, run a full plate with an equal number of positive and negative control wells (at least 16 of each is recommended for accurate statistics).[20]
Signal-to-Background (S/B) Ratio
The S/B ratio provides a measure of the dynamic range of the assay.[21][22] A higher S/B ratio indicates a stronger signal that is easier to distinguish from the background noise.
Formula: S/B = Mean_signal / Mean_background
While a high S/B ratio is desirable, it does not account for data variability and should always be considered in conjunction with the Z'-factor.[21][22]
Caption: Key metrics for validating assay performance.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial in vitro characterization of this compound. By starting with a broad phenotypic cytotoxicity assay and progressing to targeted enzymatic assays, researchers can efficiently determine the compound's biological activity and begin to elucidate its mechanism of action. The stringent application of validation metrics like the Z'-factor is non-negotiable for ensuring the generation of high-quality, reliable data.[20][23][24] This foundational data is critical for making informed decisions in the subsequent stages of the drug discovery and development process.[2]
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- International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- Panek, D., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central.
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- Benchchem. (n.d.). Synthesized Thiourea Derivatives Demonstrate Superior Inhibitory Potential Over Commercial Alternatives in Key Enzymatic Pathway.
- Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- Kostova, I., & Momekov, G. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- Khan, K. M., et al. (n.d.). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI.
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- BMG LABTECH. (2025). The Z prime value (Z´).
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
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Application Notes and Protocols for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Thiourea Derivatives in Oncology
Thiourea and its derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] In the realm of oncology, these compounds have garnered significant attention for their potential to inhibit cancer cell growth and overcome treatment resistance.[2] The structural motif of thiourea, with its hydrogen bonding capabilities, allows for interaction with various biological targets, including enzymes and proteins crucial for cancer cell survival and proliferation.[3] Recent studies have highlighted that thiourea derivatives can act as inhibitors of key players in carcinogenesis such as topoisomerases, protein tyrosine kinases, and sirtuins.[4][5]
This document provides detailed application notes and protocols for the investigation of a specific thiourea derivative, 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea , in cancer cell line studies. While direct studies on this exact compound are limited in publicly available literature, we will draw upon data from structurally analogous compounds and the broader class of thiourea derivatives to guide its application in cancer research. A closely related urea analog, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea , has shown significant antiproliferative activity across a wide range of cancer cell lines, suggesting that the thiourea counterpart is a strong candidate for investigation as an anticancer agent.[6][7]
Hypothesized Mechanism of Action
Based on the known mechanisms of similar thiourea and pyridine-containing anticancer agents, this compound is hypothesized to exert its effects through multiple pathways. These may include the induction of apoptosis (programmed cell death) and cell cycle arrest. The pyridine moiety is a common feature in many anticancer drugs and can contribute to the molecule's ability to interact with specific biological targets.[3]
A potential mechanism involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a hypothetical signaling cascade that could be disrupted by this compound, leading to apoptosis.
Caption: Hypothesized signaling pathway inhibition by this compound.
Anticipated Antiproliferative Activity: Insights from a Urea Analog
While specific IC50 values for this compound are not yet established, the antiproliferative activity of the structurally similar urea derivative, 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-phenylurea , provides a strong rationale for its investigation. This urea analog has demonstrated broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines.[6][7] The table below summarizes the notable activity of this analog against various cancer types, suggesting potential areas of focus for the thiourea derivative.
| Cancer Type | Cell Line | Growth Inhibition (%) at 10 µM of Urea Analog |
| Melanoma | SK-MEL-5 | >100% (Lethal)[6] |
| Renal Cancer | 786-0 | >100% (Lethal)[6] |
| A498 | >100% (Lethal)[6] | |
| RXF 393 | >100% (Lethal)[6] | |
| Breast Cancer | MDA-MB-468 | >100% (Lethal)[6] |
Experimental Protocols
The following protocols are standard methods for assessing the anticancer properties of a novel compound like this compound.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
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Application Notes and Protocols for Antimicrobial Screening of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea Derivatives
Introduction: The Scientific Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The unique structural features of thioureas, particularly the presence of a reactive thiocarbonyl group and the ability to form stable complexes with metal ions, are thought to contribute to their diverse pharmacological profiles. The incorporation of a pyridine ring, as seen in 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, introduces an additional pharmacophore with known antimicrobial potential, making this class of derivatives a compelling subject for antimicrobial screening.
This technical guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. As a Senior Application Scientist, the methodologies outlined herein are designed to be robust, reproducible, and grounded in established principles of antimicrobial susceptibility testing. The protocols are structured to progress from initial qualitative screening to quantitative determination of antimicrobial potency, providing researchers in drug development with a clear and logical workflow.
Conceptual Framework: A Tiered Approach to Antimicrobial Evaluation
A hierarchical screening strategy is essential for the efficient and cost-effective evaluation of novel chemical entities. This approach begins with broad, qualitative assessments to identify promising candidates, followed by more rigorous, quantitative methods to characterize their antimicrobial activity.
Caption: Tiered antimicrobial screening workflow.
Part 1: Primary Screening - Qualitative Assessment of Antimicrobial Activity
The initial phase of screening aims to rapidly identify derivatives of this compound that exhibit any level of antimicrobial activity. Agar-based diffusion methods are well-suited for this purpose due to their simplicity, low cost, and ability to screen multiple compounds against various microorganisms simultaneously.[3]
Agar Disk Diffusion Method
The agar disk diffusion method is a widely accepted technique for preliminary antimicrobial susceptibility testing.[1][4] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with the target microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1]
-
-
Application of Test Compound:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aseptically apply a standardized volume (e.g., 20 µL) of each derivative solution onto sterile paper disks (6 mm in diameter).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plates, ensuring firm contact with the agar surface.
-
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent only) on each plate.[6]
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[6]
-
-
Interpretation of Results:
-
Measure the diameter of the zones of complete inhibition in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound.
-
Agar Well Diffusion Method
The agar well diffusion method is an alternative to the disk diffusion assay and is particularly useful for testing crude extracts or compounds that are not readily absorbed by paper disks.[3][7][8][9]
-
Inoculum Preparation and Plate Inoculation:
-
Follow steps 1 and 2 as described in the Agar Disk Diffusion protocol.
-
-
Creation of Wells:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated MHA plate.
-
-
Application of Test Compound:
-
Incubation and Interpretation:
-
Follow steps 4 and 5 as described in the Agar Disk Diffusion protocol.
-
Caption: Agar Diffusion Assay Workflow.
Part 2: Secondary Screening - Quantitative Determination of Antimicrobial Potency
Compounds that demonstrate promising activity in primary screening should be further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12][13] The broth microdilution method is the gold standard for determining MIC values.[5][11][14]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
-
Preparation of Reagents and Test Compound:
-
Use sterile 96-well microtiter plates.
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate.[5]
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Inoculation and Incubation:
-
Determination of MIC:
| Parameter | CLSI Recommendation | Rationale |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing of non-fastidious bacteria.[14] |
| Inoculum Density | 5 x 10⁵ CFU/mL | Ensures reproducibility and comparability of results.[11] |
| Incubation | 35 ± 2°C for 16-20 hours | Optimal conditions for the growth of most common bacterial pathogens.[15] |
| Endpoint | Lowest concentration with no visible growth | Clear and reproducible endpoint for MIC determination.[13] |
Part 3: Tertiary Analysis - Determination of Bactericidal/Fungicidal Activity
While the MIC provides information on the concentration of a compound required to inhibit microbial growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][16][17]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.
-
Subculturing from MIC Plate:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a standardized aliquot (e.g., 10-100 µL) onto a sterile MHA plate.[5]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[5]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[17]
-
The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5][16]
Caption: Workflow for MBC Determination.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust and systematic approach for the antimicrobial screening of this compound derivatives. By employing this tiered strategy, researchers can efficiently identify and characterize the antimicrobial potential of novel compounds. Further investigations should focus on elucidating the mechanism of action of active derivatives, exploring their activity against a broader panel of clinically relevant and resistant pathogens, and evaluating their cytotoxicity to assess their therapeutic potential. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reliable and comparable data in the quest for new antimicrobial agents.[18][19]
References
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- Study.com. (n.d.).
- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
- Grokipedia. (n.d.).
- Al-Waili, N., Salom, K., Al-Ghamdi, A., & Ansari, M. J. (2012). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
- Biology LibreTexts. (2024). 13.
- Microbe Investigations. (n.d.).
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
- Grokipedia. (n.d.).
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- YouTube. (2023).
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- Microbe Investigations. (n.d.).
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- Microchem Laboratory. (n.d.).
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.).
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- BenchChem. (2025).
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Arslan, H., Duran, N., Borekci, G., Özer, C. K., & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.
- Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central.
- Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition.
- JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.
- BenchChem. (2025). Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers.
- Medicinal Chemistry. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.
- ResearchGate. (n.d.).
- Monatshefte für Chemie - Chemical Monthly. (2007).
- Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
- ResearchGate. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- ResearchGate. (n.d.). MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method.
- MDPI. (n.d.).
- European Journal of Medicinal Chemistry. (2015).
- Connect Journals. (n.d.). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)
- South Eastern European Journal of Public Health. (2024). SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA.
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Developing 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea: Application Notes for its Evaluation as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea derivatives have emerged as a compelling class of molecules in medicinal chemistry, demonstrating a wide array of biological activities.[1] Their structural simplicity, synthetic accessibility, and capacity for diverse substitutions make them attractive scaffolds for drug discovery. A key feature of these compounds is their ability to act as enzyme inhibitors, a property attributed to the thiocarbonyl group (C=S) and its capacity to form hydrogen bonds and coordinate with metal ions within enzyme active sites. This has led to the investigation of thiourea derivatives as potential therapeutic agents for a variety of diseases, including those related to bacterial infections, cancer, and neurodegenerative disorders.[2]
This technical guide focuses on 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea , a specific derivative incorporating a phenyl and a pyridinylmethyl group. This combination of aromatic and heterocyclic moieties presents an interesting candidate for enzyme inhibition studies. These application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound as a potential enzyme inhibitor, intended for researchers, scientists, and drug development professionals.
Section 1: Synthesis and Characterization of this compound
The synthesis of unsymmetrical thioureas such as this compound is typically achieved through the reaction of an isothiocyanate with a primary amine. In this case, phenyl isothiocyanate serves as the electrophile and 3-(aminomethyl)pyridine as the nucleophile.
Synthesis Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
Phenyl isothiocyanate
-
3-(Aminomethyl)pyridine
-
Anhydrous ethanol
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Crystallization dishes
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in anhydrous ethanol.
-
To this solution, add 3-(aminomethyl)pyridine (1 equivalent) dropwise while stirring at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Physicochemical Characterization
To ensure the identity and purity of the synthesized compound, a thorough physicochemical characterization is essential.
Recommended Techniques:
-
Melting Point: Determine the melting point of the purified product and compare it with literature values if available.
-
Spectroscopic Analysis:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=S, and aromatic C-H stretching vibrations.[3]
-
¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[4]
-
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the theoretical values.[3]
Section 2: In Vitro Enzyme Inhibition Assays
The following protocols describe standardized methods to evaluate the inhibitory potential of this compound against a panel of clinically relevant enzymes.
Urease Inhibition Assay
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Its inhibition is a therapeutic strategy for treating these infections.[5]
Protocol:
This assay is based on the measurement of ammonia produced from the hydrolysis of urea by urease.[5]
Materials and Reagents:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 6.8)
-
Phenol reagent (containing phenol and sodium nitroprusside)
-
Alkali reagent (containing NaOH and NaOCl)
-
Thiourea (as a standard inhibitor)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and the standard inhibitor (thiourea) in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing the test compound or standard inhibitor.
-
Include control wells with the enzyme and buffer only (100% activity) and blank wells with buffer only.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the urea substrate solution to all wells.
-
Incubate the plate for a set time at the same temperature.
-
Stop the reaction and induce color development by adding the phenol and alkali reagents.
-
After a further incubation period for color development, measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Data Presentation:
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | (Varying) | (Measured) | (Calculated) |
| Thiourea (Standard) | (Varying) | (Measured) | (Calculated) |
Table 1: Example data table for urease inhibition assay results.
Cholinesterase Inhibition Assays (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease.[6]
Protocol (Ellman's Method):
This colorimetric assay measures the activity of cholinesterases by detecting the product of substrate hydrolysis.[7]
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Galantamine (as a standard inhibitor)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and galantamine in the buffer.
-
In a 96-well plate, add the enzyme solution, DTNB, and the test compound or standard inhibitor to the respective wells.
-
Include control and blank wells as described for the urease assay.
-
Pre-incubate the plate at a controlled temperature.
-
Initiate the reaction by adding the appropriate substrate (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance kinetically at 412 nm for a set period using a microplate reader.[7]
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition as described previously.
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | AChE | (Calculated) |
| This compound | BChE | (Calculated) |
| Galantamine (Standard) | AChE | (Calculated) |
| Galantamine (Standard) | BChE | (Calculated) |
Table 2: Example data table for cholinesterase inhibition assay results.
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are involved in inflammatory pathways, making them targets for anti-inflammatory drug development.
Protocol:
This assay measures the formation of hydroperoxides from a fatty acid substrate.
Materials and Reagents:
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Quercetin (as a standard inhibitor)
-
This compound (test compound)
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and quercetin.
-
In a UV-transparent plate or cuvettes, add the enzyme solution and the test compound or standard inhibitor.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm over time.
-
Calculate the reaction rates and percentage of inhibition.
Xanthine Oxidase (XO) Inhibition Assay
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic approach for gout.
Protocol:
This spectrophotometric assay measures the formation of uric acid from xanthine.
Materials and Reagents:
-
Xanthine oxidase
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Allopurinol (as a standard inhibitor)
-
This compound (test compound)
-
UV-transparent 96-well plate
-
UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and allopurinol.
-
In a UV-transparent plate, add the enzyme solution and the test compound or standard inhibitor.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the xanthine substrate.
-
Measure the increase in absorbance at 295 nm over time.
-
Calculate the reaction rates and percentage of inhibition.
Section 3: Mechanism of Action Studies
Understanding how an inhibitor interacts with its target enzyme is crucial for its development as a therapeutic agent.
Kinetic Studies
Kinetic studies can help determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme activity at various substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition.
Caption: Modes of reversible enzyme inhibition.
Section 4: Cell-Based Assays
Evaluating the effect of the compound in a cellular context is a critical step to assess its potential therapeutic efficacy and toxicity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is essential to determine if the observed enzyme inhibition is not a result of general cellular toxicity.
Protocol:
This method is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials and Reagents:
-
A suitable cell line (e.g., a cancer cell line for anticancer studies or a neuronal cell line for neurodegenerative disease models)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the treatment period, add the MTT solution to each well and incubate for a few hours.
-
During this incubation, viable cells will convert the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C13H13N3S) [pubchemlite.lcsb.uni.lu]
- 3. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
techniques for crystallizing 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea for X-ray analysis
Application Notes & Protocols
Topic: Techniques for Crystallizing 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea for X-ray Analysis
For: Researchers, scientists, and drug development professionals.
Preamble: The Art and Science of Single-Crystal Growth
The acquisition of high-quality single crystals suitable for X-ray diffraction analysis is a critical, yet often challenging, step in the structural elucidation of novel compounds. For a molecule like this compound, which possesses multiple hydrogen bonding sites and conformational flexibility, a systematic and well-reasoned approach to crystallization is paramount. This guide provides a detailed exploration of the principles and protocols for crystallizing this target molecule, moving beyond a simple list of steps to explain the underlying causality of each experimental choice.
Molecular Profile of this compound
Understanding the structural and electronic characteristics of this compound is the foundation for developing a successful crystallization strategy.
-
Polarity and Hydrogen Bonding: The molecule contains several key functional groups that dictate its solubility and intermolecular interactions:
-
The thiourea moiety (-NH-C(S)-NH-) is an excellent hydrogen bond donor and acceptor. Thiourea and its derivatives are known to form robust hydrogen-bonded networks.[1][2][3]
-
The pyridine ring introduces a polar character and a hydrogen bond acceptor site at the nitrogen atom.
-
The phenyl ring provides a nonpolar, aromatic region.
-
-
Conformational Flexibility: The single bonds connecting the phenyl, thiourea, and pyridinylmethyl moieties allow for considerable rotational freedom. This flexibility can sometimes hinder crystallization, as the molecule may adopt multiple conformations in solution, making it difficult to pack into an ordered crystal lattice.[4]
This combination of polar groups, a nonpolar region, and flexibility suggests that a range of solvents and, particularly, solvent mixtures will be necessary to find the optimal conditions for crystallization.[5][6]
The Cornerstone: Strategic Solvent Selection
The ideal crystallization solvent or solvent system must satisfy a critical solubility profile: the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6][7] A systematic screening process is the most effective approach.
Initial Solvent Screening
The initial screening should test the solubility of this compound in a range of solvents with varying polarities at both room temperature and upon heating. The principle of "like dissolves like" provides a starting point.[7] Given the molecule's features, solvents of intermediate to high polarity are promising candidates.
Protocol for Solubility Testing:
-
Place a small amount (1-2 mg) of the compound into several small, clean vials.
-
To each vial, add a small volume (e.g., 0.1 mL) of a single solvent.
-
Observe solubility at room temperature.
-
If insoluble at room temperature, gently heat the vial while observing for dissolution.
-
Allow any solutions that formed upon heating to cool slowly to room temperature and then in a refrigerator to observe for precipitation or crystal formation.
A summary of potential solvents for screening is provided in the table below.
| Solvent Class | Example Solvents | Boiling Point (°C) | Rationale for Use |
| Alcohols | Methanol, Ethanol | 65, 78 | Can form hydrogen bonds; good for moderately polar compounds.[8] |
| Ketones | Acetone, Butanone | 56, 80 | Good general solvents, but low boiling point of acetone can be a drawback.[7] |
| Esters | Ethyl Acetate | 77 | A moderately polar solvent often used in solvent mixtures.[5] |
| Ethers | Tetrahydrofuran (THF) | 66 | A good solvent for many organics, can be used in diffusion methods.[9] |
| Nitriles | Acetonitrile | 82 | A polar aprotic solvent. |
| Halogenated | Dichloromethane (DCM) | 40 | Good dissolving power, but high volatility requires careful control.[9] |
| Aromatics | Toluene | 111 | May interact favorably with the phenyl ring; high boiling point.[8] |
| Amides | Dimethylformamide (DMF) | 153 | High polarity, use with caution due to very high boiling point. |
The Power of Mixed-Solvent Systems
Often, a single solvent does not provide the ideal solubility gradient. A mixed-solvent system, or binary system, can offer finer control.[6] This typically involves a "good" solvent in which the compound is soluble, and an "anti-solvent" or "precipitant" in which the compound is insoluble.[6][10] The two solvents must be miscible.
Commonly Used Solvent Pairs:
-
Dichloromethane/Hexane
-
Acetone/Hexane[5]
-
Ethyl Acetate/Hexane[5]
-
Methanol/Water
-
Tetrahydrofuran/Hexane[9]
Core Crystallization Protocols
Once promising solvent systems are identified, the following techniques can be employed to grow single crystals. It is recommended to set up multiple crystallization experiments in parallel using different methods and solvent systems.
Method 1: Slow Evaporation
This is often the simplest and most common method for crystallizing organic compounds.[11][12] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate until the solution becomes supersaturated and crystals form.[13]
Workflow for Slow Evaporation
Caption: Workflow for Slow Evaporation Crystallization.
Detailed Protocol:
-
Prepare a solution of this compound in a suitable solvent or solvent mixture. The solution should be close to saturation but not fully saturated at room temperature. A good starting concentration is often similar to that used for an NMR sample (5-10 mg in 0.5-1 mL).[14]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial (a small test tube or a 1-dram vial is ideal). This removes any nucleation sites that could lead to the formation of many small crystals.
-
Cover the vial with parafilm. Pierce the parafilm with a needle to create one to three small holes. The number and size of the holes will control the rate of evaporation.[15]
-
Place the vial in a quiet, undisturbed location where the temperature is stable. A drawer or a cupboard is often suitable.
-
Allow the solvent to evaporate slowly over several days or even weeks. Slower evaporation rates generally yield higher quality crystals.[11]
Method 2: Vapor Diffusion
Vapor diffusion is a highly successful method, particularly when only small amounts of material are available.[9][11] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing the solubility and inducing crystallization.[13][16]
Workflow for Liquid-Vapor Diffusion
Caption: Workflow for Slow Cooling Crystallization.
Detailed Protocol:
-
In a flask, add the compound to a suitable solvent.
-
Heat the mixture (e.g., in a water or oil bath) while stirring until a saturated solution is formed and all the solid has dissolved. [12]3. If any solid impurities remain, perform a hot filtration to remove them.
-
Cover the flask and place it in an environment that will allow for very slow cooling. A simple method is to place the flask in a beaker of hot water and allow the entire assembly to cool to room temperature overnight. [12]For even slower cooling, the heating on an oil bath can be turned off, allowing it to cool gradually. [11]5. Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals. The transitions in temperature should be gradual.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The solution becomes supersaturated above the compound's melting point; cooling is too rapid; solvent is too nonpolar. | Use a more dilute solution; slow down the cooling rate significantly; choose a more polar solvent or a different solvent system. [8] |
| Microcrystals/Powder | Nucleation is too rapid; solution is too concentrated; presence of impurities or dust. | Use a more dilute solution; filter the solution carefully before setting up the crystallization; reduce the rate of evaporation or cooling. |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent. | Allow more solvent to evaporate; add more anti-solvent; try a different solvent system where the compound is less soluble; try cooling to a lower temperature. |
| Poor Crystal Quality | Rapid crystal growth; vibrations or disturbances. | Slow down the crystallization process (slower evaporation/cooling/diffusion); ensure the experiment is in a stable, vibration-free location. [12] |
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]
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Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1848-1871. DOI:10.1039/D2CS00697A. Retrieved from [Link]
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Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
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University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
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Wild, F. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(4), 333-344. Retrieved from [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
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Mettler Toledo. (2024). What is Cooling Crystallization? [Video]. YouTube. Retrieved from [Link]
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
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Southern Illinois University, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]
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Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. Retrieved from [Link]
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Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]
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Wlodawer, A., et al. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 12(7), 679-689. Retrieved from [Link]
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Application Notes and Protocols: Functionalization of Nanoparticles with 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea for the surface functionalization of nanoparticles. We will explore the underlying chemical principles, provide detailed experimental protocols for the synthesis of the ligand and its application in modifying gold nanoparticles, and discuss essential characterization techniques. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Strategic Advantage of Bifunctional Ligands in Nanoparticle Engineering
The surface chemistry of nanoparticles dictates their interaction with biological systems, their stability, and their overall functionality.[1][2] Surface functionalization, therefore, is a critical step in the development of nanoparticles for applications ranging from targeted drug delivery and bio-sensing to catalysis.[2][3] The choice of the surface ligand is paramount. An ideal ligand should not only provide a stable anchor to the nanoparticle core but also present functional groups for further conjugation or to impart specific properties.
This compound is a bifunctional ligand of significant interest. Its utility stems from the distinct roles of its constituent moieties:
-
The Thiourea Group: The sulfur atom in the thiourea group exhibits a strong affinity for noble metals such as gold and silver, forming a stable dative bond that anchors the ligand to the nanoparticle surface.[4][5] This interaction is robust and is a well-established method for creating self-assembled monolayers on metallic nanoparticles.[6]
-
The Pyridinyl Group: The nitrogen atom in the pyridine ring offers a site for further chemical modification.[7][8] It can also influence the solubility and stability of the functionalized nanoparticles.[9][10] The pyridine moiety can be protonated, imparting a pH-dependent surface charge, or it can be used as a coordination site for metal ions, opening avenues for the development of multimodal contrast agents or catalysts.
-
The Phenyl Group: The phenyl group contributes to the overall stability of the ligand and can engage in π-π stacking interactions, which can be beneficial for drug loading or for directing the self-assembly of nanoparticles.[11]
This application note will provide a detailed protocol for the synthesis of this compound and its subsequent use in the functionalization of gold nanoparticles, a model system that can be adapted for other metallic nanoparticles.
Ligand Synthesis: A Step-by-Step Protocol for this compound
The synthesis of this compound is a straightforward process that can be accomplished in a standard chemistry laboratory. The reaction involves the condensation of phenyl isothiocyanate with 3-(aminomethyl)pyridine.
Materials and Reagents
-
Phenyl isothiocyanate (≥98%)
-
3-(Aminomethyl)pyridine (≥98%)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-(aminomethyl)pyridine in 30 mL of anhydrous THF. The flask should be equipped with a magnetic stir bar.
-
Addition of Phenyl Isothiocyanate: While stirring the solution at room temperature, add 10 mmol of phenyl isothiocyanate dropwise over a period of 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the THF using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Wash the organic layer with 3 x 30 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white solid.
Characterization of the Ligand
The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (C=S, N-H).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Functionalization of Gold Nanoparticles: A Detailed Workflow
This section outlines the protocol for the functionalization of pre-synthesized gold nanoparticles (AuNPs) with this compound. For the synthesis of AuNPs, standard methods such as the Turkevich method can be employed.[6]
Materials and Reagents
-
Aqueous solution of citrate-stabilized gold nanoparticles (e.g., 20 nm diameter)
-
Synthesized this compound
-
Ethanol
-
Centrifuge
-
Vortex mixer
-
Sonicator
Experimental Workflow Diagram
Caption: Workflow for the functionalization of gold nanoparticles.
Step-by-Step Protocol
-
Ligand Solution Preparation: Prepare a 1 mM solution of this compound in ethanol.
-
Functionalization Reaction:
-
To 10 mL of the aqueous AuNP solution, add 1 mL of the ligand solution.
-
The mixture should be stirred gently at room temperature for 24 hours to allow for the displacement of the citrate ions and the formation of a self-assembled monolayer of the thiourea ligand on the AuNP surface.
-
-
Purification of Functionalized AuNPs:
-
Transfer the solution to a centrifuge tube.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (the exact speed will depend on the size of the nanoparticles).
-
Carefully remove the supernatant, which contains unbound ligand and displaced citrate ions.
-
Resuspend the pellet in 10 mL of ethanol by vortexing and brief sonication.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of any unbound ligand.
-
-
Final Resuspension: After the final wash, resuspend the pellet of functionalized AuNPs in a solvent of choice (e.g., ethanol, water, or a buffer solution) depending on the intended downstream application.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles and to assess their properties.[12][13]
Confirmation of Ligand Binding
The following techniques can be used to verify that the this compound ligand has successfully attached to the nanoparticle surface:
-
UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance (SPR) peak of the AuNPs is indicative of a change in the local refractive index around the nanoparticles, which is a strong indicator of surface functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: By comparing the FTIR spectra of the free ligand and the functionalized AuNPs, the presence of characteristic peaks of the ligand on the nanoparticle surface can be confirmed.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide direct evidence of the Au-S bond formation and confirm the elemental composition of the nanoparticle surface.
Assessment of Nanoparticle Properties
The physical properties of the nanoparticles should be evaluated before and after functionalization:
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles. An increase in the hydrodynamic diameter after functionalization is expected due to the presence of the ligand shell. DLS also provides information on the size distribution and aggregation state of the nanoparticles.
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the nanoparticles and determine their core size, shape, and dispersity. It can confirm that the functionalization process has not led to significant aggregation or changes in morphology.
-
Zeta Potential Measurement: The zeta potential provides information about the surface charge of the nanoparticles. The functionalization with this compound is expected to alter the zeta potential, and this property may be pH-dependent due to the pyridinyl group.
Representative Data
The following table summarizes the expected changes in the properties of gold nanoparticles upon functionalization with this compound.
| Parameter | Before Functionalization (Citrate-stabilized AuNPs) | After Functionalization (Thiourea-functionalized AuNPs) | Rationale for Change |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~525-530 nm | Change in local refractive index due to ligand binding. |
| Hydrodynamic Diameter (DLS) | ~25 nm | ~30-35 nm | Addition of the organic ligand layer. |
| Zeta Potential (at pH 7) | -30 to -40 mV | -10 to +10 mV (pH dependent) | Displacement of negatively charged citrate ions by the thiourea derivative. The pyridine group can be protonated at lower pH, leading to a positive charge. |
Mechanistic Insights and Experimental Causality
Understanding the "why" behind each step is crucial for troubleshooting and adapting the protocol for different nanoparticle systems.
The Ligand Exchange Process
The functionalization process is a ligand exchange reaction where the thiourea derivative displaces the citrate ions that are loosely adsorbed on the AuNP surface. The strong affinity of sulfur for gold is the primary driving force for this reaction.[5] The use of an ethanolic solution for the ligand helps to improve its solubility and facilitates its interaction with the aqueous AuNP colloid.
Role of the Pyridine and Phenyl Groups in Stability
While the thiourea group provides the primary anchoring point, the pyridine and phenyl groups play a crucial role in the colloidal stability of the functionalized nanoparticles.[7][10] They provide steric hindrance that prevents the nanoparticles from aggregating. The ability of the pyridine group to be protonated at acidic pH can be used to tune the surface charge and, consequently, the dispersibility of the nanoparticles in different media.
Visualizing the Functionalized Nanoparticle
Caption: A schematic of a gold nanoparticle functionalized with the ligand.
Conclusion and Future Perspectives
The use of this compound offers a versatile and robust method for the functionalization of nanoparticles. The protocols detailed in this application note provide a solid foundation for researchers to produce well-characterized, functionalized nanoparticles. The bifunctional nature of this ligand opens up a wide range of possibilities for further surface modification, making these nanoparticles promising candidates for applications in drug delivery, diagnostics, and catalysis. Future work could explore the conjugation of biomolecules to the pyridine moiety for targeted therapies or the coordination of metal complexes for catalytic applications.
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ACS Publications. (2022). RETRACTED: Probing the Reactions of Thiourea (CH4N2S) with Metals (X = Au, Hf, Hg, Ir, Os, W, Pt, and Re) Anchored on Fullerene Surfaces (C59X). Available at: [Link]
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PubMed. (2023). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Available at: [Link]
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analytical methods for quantifying 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in biological samples
Topic: Analytical Methods for Quantifying 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
A Validated LC-MS/MS Method for the Quantitative Determination of this compound in Human Plasma and Urine
Abstract
This document provides a comprehensive guide to the quantification of this compound, a representative small molecule from a class of compounds with significant biological activity, in common biological matrices such as human plasma and urine.[1][2][3] We present a highly selective and sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which has become the preferred analytical technique for pharmacokinetic studies due to its efficiency and precision.[4][5] Detailed protocols for sample preparation via both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are provided, allowing users to select the most appropriate technique based on their specific requirements for sample cleanliness, throughput, and sensitivity. The method is designed to be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensuring data integrity for preclinical and clinical research.[6][7]
Introduction and Scientific Rationale
This compound belongs to the thiourea class of compounds, which are recognized for their diverse pharmacological properties, including potential antiviral, anticancer, and anti-inflammatory activities.[1][8] The core thiourea moiety is a privileged structure in medicinal chemistry, capable of forming stable hydrogen bonds with biological targets, which is key to its therapeutic potential.[2][3] To accurately evaluate the pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME) of this compound, a robust and reliable bioanalytical method is essential.
The primary challenge in quantifying small molecules in biological matrices (e.g., plasma, blood, urine) is the presence of endogenous interferences like proteins, lipids, and salts. These components can suppress or enhance the analyte signal in the mass spectrometer—a phenomenon known as the "matrix effect"—leading to inaccurate quantification. Therefore, an effective sample preparation strategy is paramount. This guide details two gold-standard extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Causality of Choice (LLE vs. SPE):
-
LLE is a classic technique that partitions the analyte between the aqueous biological sample and an immiscible organic solvent. It is effective at removing proteins and salts. The choice of solvent and pH is critical; by adjusting the sample pH, the analyte can be converted to its neutral, more organo-soluble form, maximizing extraction efficiency.
-
SPE offers a more thorough cleanup by utilizing specific chemical interactions between the analyte and a solid sorbent.[9][10] This method is highly effective at removing phospholipids and other complex interferences, making it ideal for achieving the lowest limits of quantification (LLOQ) and minimizing matrix effects.[11]
-
The subsequent analysis by LC-MS/MS provides unparalleled selectivity and sensitivity.[12] The liquid chromatography step separates the analyte from any remaining interferences, while the tandem mass spectrometer acts as a highly specific detector, monitoring a unique precursor-to-product ion transition for the analyte.[4][13]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Overall Bioanalytical Workflow.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal (e.g., 1-(Phenyl-d5)-3-(pyridin-3-ylmethyl)thiourea). If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., Prednisolone, as used in other thiourea derivative studies[4][13]).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, Methyl tert-butyl ether (MTBE), Isopropanol.
-
Reagents: Formic acid, Ammonium acetate, Ammonium hydroxide.
-
Biological Matrix: Drug-free human plasma (K2-EDTA), drug-free human urine.
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Strata-X-C) or Reversed-Phase (C18).
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Sciex, Waters, Agilent, or equivalent).
Step-by-Step Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard reference standards into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water (v/v) to create working solutions for spiking calibration standards and QCs. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards & QCs: Spike appropriate volumes of the analyte working solutions into blank biological matrix (plasma or urine) to prepare a calibration curve (typically 8 non-zero points). Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
This protocol is advantageous for its simplicity and moderate cleanup efficiency.
-
Aliquot Sample: Pipette 100 µL of plasma/urine sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the IS working solution to all tubes except the blank matrix.
-
Alkalinize Sample: Add 25 µL of 0.5 M Ammonium Hydroxide to each tube and vortex briefly. Rationale: This step raises the pH, ensuring the pyridine nitrogen is deprotonated, making the analyte neutral and more soluble in the organic extraction solvent.
-
Add Extraction Solvent: Add 600 µL of Methyl tert-butyl ether (MTBE).
-
Extract: Vortex vigorously for 5 minutes.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer (~500 µL) to a clean tube, avoiding the lower aqueous layer and the protein pellet at the interface.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 Water:Methanol with 0.1% Formic Acid). Vortex to dissolve.
-
Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.
This protocol provides superior sample cleanup, reducing matrix effects and improving sensitivity.[10][11]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: The four core steps of Solid-Phase Extraction.
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Water. Rationale: This wets the sorbent and activates the functional groups for analyte retention.
-
Pre-treat Sample: Pipette 100 µL of plasma/urine sample into a tube. Add 25 µL of the IS working solution. Add 200 µL of 2% Formic Acid in water and vortex.[14] Rationale: Acidification ensures the pyridine nitrogen is protonated (positively charged), enabling strong retention on the cation exchange sorbent.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Wash Cartridge:
-
Wash 1: Pass 1 mL of 2% Formic Acid in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of Methanol to remove non-polar, non-basic interferences.
-
-
Elute Analyte: Elute the analyte and IS by passing 500 µL of 5% Ammonium Hydroxide in Methanol. Collect the eluate in a clean tube. Rationale: The basic elution solvent neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to be recovered.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 9-10).
Instrumental Method: LC-MS/MS Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better peak resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Good retention for moderately polar compounds. Polar-embedded or PFP columns can also be explored for better retention of polar analytes.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes good peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures efficient elution and separation from matrix components. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The pyridine nitrogen is readily protonated. |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions provide selectivity. |
Table 2: Example MRM Transitions (to be optimized experimentally) Note: The exact m/z values must be determined by direct infusion of the analyte and IS standards.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | e.g., 258.1 | e.g., 93.1 (pyridin-3-ylmethyl fragment) | Optimize |
| Internal Standard (IS) | e.g., 263.1 (d5-phenyl) | e.g., 93.1 (pyridin-3-ylmethyl fragment) | Optimize |
Bioanalytical Method Validation
To ensure the reliability of the data, the method must be validated according to established regulatory guidelines.[6][7][16][17] The validation assesses the method's performance characteristics.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (FDA/ICH M10 Guidance)[6][7] |
| Selectivity | Assesses the impact of endogenous matrix components. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least 6 unique blank matrix sources. |
| Linearity & Range | Defines the concentration range over which the method is accurate and precise. | A calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Sensitivity (LLOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response should be ≥ 5x the blank response. Accuracy within ±20% of nominal; Precision (CV) ≤ 20%. |
| Accuracy & Precision | Determines the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | Measured in at least 5 replicates at LLOQ, LQC, MQC, and HQC. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Evaluates the signal suppression or enhancement caused by the biological matrix. | The IS-normalized matrix factor across at least 6 lots of matrix should have a CV ≤ 15%. |
| Recovery | Measures the efficiency of the extraction process. | Should be consistent, precise, and reproducible across QC levels. |
| Stability | Ensures the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
Baselt, R. C. (2000). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 331-336. [Link]
-
SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Ferrara, S. D., Tedeschi, L., Frison, G., & Castagna, F. (1992). Solid-phase extraction and HPLC-UV confirmation of drugs of abuse in urine. Journal of Analytical Toxicology, 16(4), 217-222. [Link]
-
Armenta, S., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5645. [Link]
-
DPX Technologies. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. YouTube. [Link]
-
ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. ResearchGate. [Link]
-
ResearchGate. (2025). Determination of ethylene thiourea in urine by HPLC-DAD. ResearchGate. [Link]
-
Singh, A., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv. [Link]
-
ResearchGate. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. ResearchGate. [Link]
- Patent Document. Example 1.
-
Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2588. [Link]
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Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046-1064. [Link]
-
Popiołek, Ł. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
-
Wang, Y., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
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Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
-
Bîrcă, M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]
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Chromatography Forum. (2015). hplc of thiourea. [Link]
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Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]
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Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. [Link]
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Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols, 2(4), 100881. [Link]
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Tan, S. C., & Yiap, B. C. (2009). A rapid and efficient DNA extraction protocol from fresh and frozen human blood samples. Medical Science, 1(4), 1-6. [Link]
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Bîrcă, M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
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- 17. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thiourea Derivatives
Welcome to the technical support center for thiourea derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these versatile compounds. Thiourea derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] However, their synthesis, while often straightforward, can present challenges that impact yield, purity, and scalability.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-quality results.
Part 1: Troubleshooting Common Synthesis Issues
This section is structured in a question-and-answer format to directly address the most common obstacles encountered during the synthesis of thiourea derivatives.
Q1: My reaction yield is critically low, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
A1: Low or no yield is one of the most frequent issues, typically stemming from a few core factors related to reactant reactivity and stability.
Causality: The cornerstone of thiourea synthesis, particularly from isothiocyanates, is the nucleophilic attack of an amine on the electrophilic carbon of the isothiocyanate.[4] Any factor that diminishes the amine's nucleophilicity or the isothiocyanate's electrophilicity, or leads to reactant degradation, will severely hamper the reaction.
Troubleshooting Strategy:
-
Assess Amine Nucleophilicity: Anilines or other amines bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are poor nucleophiles.[5][6] This reduced reactivity can stall the reaction.
-
Solution: Increase the reaction's kinetic energy by raising the temperature or extending the reaction time.[7] Microwave-assisted synthesis is particularly effective at overcoming high activation barriers and can dramatically reduce reaction times from hours to minutes.[5][7] For weakly nucleophilic amines, adding a non-nucleophilic base like triethylamine can also help by deprotonating the amine, thereby increasing its nucleophilicity.[7]
-
-
Evaluate Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can physically block the reactive centers from approaching each other.
-
Solution: As with low nucleophilicity, increasing the reaction temperature can provide the necessary energy to overcome steric barriers.[7] If heating is insufficient, a different synthetic route that avoids the sterically hindered coupling may be necessary.
-
-
Verify Reagent Stability and Purity: Isothiocyanates, especially aliphatic ones, can be unstable and prone to degradation.[5][7]
-
Solution: Always use freshly prepared or purified isothiocyanates. They should be stored in a cool, dark, and dry environment to prevent decomposition.[7] If stability remains an issue, consider an in-situ generation of the isothiocyanate, for example, from a dithiocarbamate salt, immediately followed by the addition of the second amine.[7][8]
-
-
Consider the Synthetic Route: When using carbon disulfide (CS₂) with a poorly reactive amine, the reaction may fail.
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Q2: My reaction is producing significant byproducts. How can I improve selectivity and product purity?
A2: Byproduct formation is typically a result of side reactions involving starting materials, intermediates, or the product itself. The key is to control the reaction conditions to favor the desired pathway.
Common Byproducts & Solutions:
| Byproduct Type | Common Cause | Recommended Solution |
| Symmetrical Thiourea | In the synthesis of an unsymmetrical thiourea, the intermediate isothiocyanate (often generated in-situ) reacts with the starting amine before the second, different amine is added.[7] | Employ a two-step, one-pot approach. First, ensure the complete formation of the isothiocyanate. Only then, add the second amine to the reaction mixture. Carefully control the stoichiometry of the reactants.[7] |
| Unreacted Dithiocarbamate Intermediate | When using the carbon disulfide (CS₂) method, the dithiocarbamate salt intermediate may not fully convert to the isothiocyanate.[5][8] | The addition of a coupling reagent, such as a carbodiimide, can facilitate the conversion.[6] Ensure reaction conditions (temperature, time) are sufficient for the conversion to complete. |
| Degradation Products | Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired thiourea product.[5][9] | Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the limiting starting material is consumed, work up the reaction promptly. Avoid unnecessary heating.[5] |
Q3: I'm struggling with the purification of my final thiourea derivative. What are the most effective methods?
A3: Purification can be challenging, but a systematic approach based on the product's physical properties will yield the best results.
Purification Strategy:
-
Precipitation and Filtration: Many thiourea derivatives have limited solubility in common reaction solvents (like dichloromethane or THF) at room temperature and will precipitate out as they are formed.[7]
-
Protocol: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove soluble impurities.[7]
-
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.
-
Protocol: The first step is to identify a suitable solvent system. An ideal solvent will dissolve the thiourea derivative poorly at room temperature but completely at its boiling point.[10] Common choices include ethanol, methanol, acetonitrile, or mixtures like ethanol/water. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: This is the most versatile method for separating the desired product from impurities with similar solubility profiles.[5]
-
Protocol: Choose a solvent system (mobile phase) that provides good separation of your product from impurities on a TLC plate (aim for an Rf value of ~0.3 for the product). Silica gel is the most common stationary phase.
-
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be a simple and effective purification step.[5] For example, unreacted amine starting material can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing N,N'-disubstituted thioureas?
A1: There are three primary, well-established methods:
-
Reaction of an Isothiocyanate with an Amine: This is the most widely used and generally high-yielding method.[7][11] The reaction is typically fast, clean, and proceeds via a simple nucleophilic addition.
-
Reaction of an Amine with Carbon Disulfide: This method is valuable when the required isothiocyanate is not commercially available or is difficult to prepare.[7][8] It proceeds through a dithiocarbamate intermediate.
-
Thionation of a Urea: This involves converting the carbonyl group of a pre-existing urea derivative into a thiocarbonyl group, most commonly using Lawesson's reagent.[7][12]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in dissolving the reactants, influencing the reaction rate, and in some cases, determining the product distribution.
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent choices as they effectively dissolve a wide range of amines and isothiocyanates without interfering with the reaction.[5][13]
-
"On-Water" Synthesis: Conducting the reaction in water can be a surprisingly efficient and environmentally friendly option.[14][15] The hydrophobic effect can accelerate the reaction between nonpolar reactants. Often, the product is insoluble in water, allowing for simple isolation by filtration.[14]
Q3: When should I consider using a catalyst?
A3: A catalyst is beneficial in two main scenarios:
-
To Accelerate a Sluggish Reaction: For reactions involving unreactive partners (e.g., a weakly nucleophilic amine), a catalyst can significantly increase the rate.[5] Thiourea-based organocatalysts are particularly effective; they function as hydrogen-bond donors, activating the isothiocyanate electrophile and making it more susceptible to nucleophilic attack.[16][17][18]
-
To Induce Stereoselectivity: In asymmetric synthesis, a chiral catalyst is essential to control the stereochemical outcome of the reaction. Chiral bifunctional thiourea catalysts, which contain both a hydrogen-bonding site and a basic amine site, are highly effective for a range of asymmetric transformations.[18][19]
The diagram below illustrates the general mechanism of thiourea formation and the role of a thiourea-based catalyst.
Caption: Mechanism of thiourea formation and electrophile activation by a catalyst.
Part 3: Standard Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from an Amine and an Isothiocyanate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or THF, approx. 0.2-0.5 M).
-
Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) at room temperature.[7] The addition can be done dropwise if the reaction is noticeably exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC, observing the consumption of the limiting reactant. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.[7]
-
Work-up and Isolation:
-
If Product Precipitates: Cool the mixture to 0-5 °C, collect the solid by vacuum filtration, and wash with a small portion of cold solvent.
-
If Product is Soluble: Concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified by recrystallization or column chromatography.[7]
-
Protocol 2: Synthesis of Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide
This aqueous-based protocol is an efficient method for synthesizing symmetrical thioureas.[15]
-
Reactant Preparation: In a flask, add the primary aliphatic amine (2.0 equivalents) to water.
-
Reagent Addition: Add carbon disulfide (1.0 equivalent) to the aqueous amine solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Symmetrical thioureas often precipitate from the aqueous medium.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the product with water to remove any unreacted amine salts, then dry under vacuum.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2026).
- The proposed mechanism for the formation of thiourea. (2024).
- Biological Applications of Thiourea Deriv
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.
- Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (n.d.). ChemRxiv.
- Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. (n.d.).
- Thiourea organoc
- Norashikin, et al. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences.
- Thiourea Based C
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Thiourea Synthesis.
- Thiourea synthesis by thioacyl
- Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. (n.d.).
- Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (n.d.). PubMed Central.
- Synthesis and characteriz
- Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. (n.d.).
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI.
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024).
- Maddani, M. R., & Prabhu, K. R. (n.d.). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium.
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central.
- Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino). (n.d.). ConnectSci.
- How can I purify my bis thiourea compound? (2014).
- Synthesis and characterization of thiourea. (n.d.). Biblioteka Nauki.
- Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. (n.d.). INIS-IAEA.
- Synthesis of Isothiocyanates: An Upd
- A Practical Amine-Free Synthesis of Symmetric Ureas and Thioureas by Self-Condensation of Iso(Thio)cyanates. (2026).
- New process for the preparation of thiourea derivatives. (n.d.).
- Porous Carbon was Prepared by Synergistic Activation of KOH and NiCl2 and Hydrothermal Doping of Thiourea for Supercapacitors. (2026). ACS Omega.
- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. (n.d.). Organic Letters.
- Problem with my thiourea synthesis. (2024). Reddit.
- Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.).
- 82 questions with answers in THIOUREA. (n.d.).
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences.
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Technical Support Center: Purification of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Welcome to the technical support guide for the purification of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges associated with isolating this compound. Due to its combination of a non-polar phenyl ring, a polar thiourea backbone, and a basic pyridine moiety, this molecule presents specific purification hurdles that require careful consideration of methodology.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude product after synthesis?
A1: The impurity profile depends on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Phenyl isothiocyanate and 3-(aminomethyl)pyridine are the most common starting materials and can persist if the reaction does not go to completion.
-
Symmetrical Byproducts: Side reactions can lead to the formation of 1,3-diphenylthiourea or 1,3-bis(pyridin-3-ylmethyl)thiourea. This occurs if the isothiocyanate reacts with its corresponding amine precursor, which can be present as an impurity or formed in situ.[1]
-
Decomposition Products: Thioureas can be sensitive to harsh acidic or basic conditions and elevated temperatures, potentially leading to hydrolysis or other degradation pathways.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present in the crude solid.
Q2: I'm observing severe streaking or tailing on my silica gel TLC plate. What causes this and how can I fix it?
A2: This is the most common problem and is caused by the strong interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol (-Si-OH) groups on the surface of the silica gel. This interaction leads to poor elution and band broadening.
Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, while the protons on the silica surface are acidic. This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in streaking.[2]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the solvent reservoir.[2][3]
-
Use a Deactivated Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase.
-
Consider Alternative Chromatographic Modes:
-
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and is excellent for polar molecules.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for retaining and separating very polar compounds that elute too quickly in reversed-phase. It uses a polar stationary phase with a partially aqueous, high-organic mobile phase.[5]
-
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[6] This typically happens for one of two reasons:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to melt in the hot solvent.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution above its melting point, forming an oil.[7]
Solutions:
-
Re-heat and Add More Solvent: Re-heat the flask containing the oil until it redissolves. Add a small amount of additional hot solvent (1-2 mL) to ensure the solution is no longer supersaturated.[7]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels if necessary, before moving it to an ice bath. Slow cooling promotes the formation of purer, more ordered crystals.[7][8]
-
Charcoal Treatment: If the cause is suspected to be impurities, you can add a small amount of activated carbon to the hot solution, re-heat briefly, and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.[8]
Q4: Crystallization won't start, even after my solution has cooled completely. How can I induce it?
A4: This is a common phenomenon called supersaturation, where the compound remains dissolved even though the solution is thermodynamically unstable. You can induce crystallization using several methods:[6]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[6][7]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cold solution. This provides a template for other molecules to crystallize upon.[6][7]
-
Further Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.[6]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently evaporate a portion of it and attempt to cool the solution again.[7]
Part 2: Troubleshooting and Experimental Guides
This section provides structured workflows and detailed protocols for the primary purification methods.
Guide 1: Column Chromatography Workflow
Purifying this compound by column chromatography requires a systematic approach to overcome its polar and basic nature.
-
TLC Analysis (Method Development):
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane or Methanol).
-
Spot the solution on at least three different TLC plates.
-
Develop the plates in different solvent systems. Start with a moderately polar eluent and adjust polarity. A good starting point for silica gel is 95:5 Dichloromethane:Methanol.
-
Crucially, prepare an identical eluent system but add ~1% triethylamine (TEA). Compare the spot shape. If streaking is reduced, use the TEA-modified system for the column.
-
Aim for a retention factor (Rf) of 0.2-0.35 for the target compound to ensure good separation on the column.[3]
-
-
Column Packing:
-
Select your stationary phase (silica gel is common, but neutral alumina is a good alternative for this basic compound).
-
Prepare a slurry of the stationary phase in your initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the stationary phase.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents solvent-related band broadening and often gives sharper separation.[3]
-
Wet Loading: If the compound is very soluble in the eluent, dissolve it in the absolute minimum volume of the mobile phase and carefully pipette it onto the top of the column bed.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
Collect fractions and monitor them by TLC.
-
If separation is difficult, consider using a gradient elution , where you gradually increase the percentage of the more polar solvent (e.g., start with 100% Dichloromethane and slowly increase the percentage of Methanol).[3]
-
The following diagram outlines a decision-making process for troubleshooting the column chromatography of your compound.
Caption: Decision workflow for selecting a column chromatography method.
| Stationary Phase | Recommended Mobile Phase System (v/v) | Modifier | Rationale |
| Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) | 0.5-2% Triethylamine | Standard system for polar compounds. TEA is essential to block acidic sites and prevent streaking.[2][3] |
| Neutral Alumina | Ethyl Acetate / Hexanes (50:50 to 100:0) | None typically needed | Better choice for basic compounds; avoids strong acidic interactions.[2] |
| Reversed-Phase (C18) | Acetonitrile / Water or Methanol / Water | 0.1% TFA or Formic Acid | Excellent for polar compounds. An acid modifier helps protonate the pyridine, leading to sharper peaks. |
| HILIC | Acetonitrile / Aqueous Buffer (e.g., Ammonium formate) | Buffer controls pH | Ideal for highly polar compounds that are poorly retained on C18 columns.[5] |
Guide 2: Systematic Recrystallization Protocol
Recrystallization is a powerful technique for achieving high purity if the crude material is >80-90% pure.
-
Solvent Screening (Small Scale):
-
Place a small amount of your crude product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.[6]
-
Take the tubes that showed poor solubility and heat them in a water bath. An ideal solvent will completely dissolve the compound when hot.[6]
-
Allow the promising solutions to cool slowly to room temperature, then place in an ice bath. The solvent that produces a high yield of crystalline solid is your best choice.
-
-
Recrystallization (Full Scale):
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Swirl the flask after each addition.
-
Continue adding the hot solvent just until all of the solid has dissolved. Using the minimum amount of hot solvent is critical for good recovery.[6]
-
If the solution is colored, this is the point to add activated carbon.
-
Remove the flask from the heat and allow it to cool slowly on the benchtop. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry completely.
-
This diagram provides a logical flow for addressing common issues during recrystallization.
Caption: Troubleshooting workflow for common recrystallization problems.
References
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Biotage. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Purification of strong polar and basic compounds : r/Chempros. (2023). Reddit. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Unknown Source. [Link]
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- 2. reddit.com [reddit.com]
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- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Yield of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges and enhance reaction yield and purity.
Reaction Overview and Mechanism
The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic addition of 3-(aminomethyl)pyridine (also known as 3-picolylamine) to phenyl isothiocyanate.[1][2] This reaction is generally high-yielding and proceeds readily under mild conditions.
The mechanism involves the attack of the lone pair of electrons on the primary amine's nitrogen atom onto the highly electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which rapidly rearranges via proton transfer to yield the stable thiourea product.
Caption: Reaction mechanism for thiourea formation.
Optimized Experimental Protocol
This protocol outlines a standard, high-yield synthesis procedure.
Materials:
-
3-(Aminomethyl)pyridine (1.0 eq)
-
Phenyl isothiocyanate (1.0 - 1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes or Diethyl Ether for washing/precipitation
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-(aminomethyl)pyridine (1.0 eq) in anhydrous THF (approx. 0.2-0.5 M concentration).
-
Addition: Begin stirring the solution at room temperature. Add phenyl isothiocyanate (1.0-1.05 eq) dropwise to the amine solution over 5-10 minutes. A slight excess of the isothiocyanate can help drive the reaction to completion if the amine is the limiting reagent.
-
Reaction: The reaction is often exothermic. If significant heating is observed, the flask can be cooled with a water bath. Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.[3]
-
Work-up & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[3]
-
The resulting crude product, often an oil or solid, can be triturated with a non-polar solvent like hexanes or diethyl ether to induce precipitation of the pure thiourea.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold hexanes or ether to remove any unreacted phenyl isothiocyanate.[3]
-
-
Purification (if necessary): If TLC indicates the presence of impurities, the product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.[4]
-
Drying: Dry the purified solid product under vacuum to obtain this compound as a white or off-white solid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm getting no product at all. What are the likely causes?
A1: Low or no yield in this synthesis typically points to issues with starting materials or reaction conditions.
-
Cause 1: Degradation of Phenyl Isothiocyanate. Isothiocyanates can be sensitive to moisture and can degrade over time. The electrophilic carbon atom can react with water, leading to the formation of an unstable carbamic acid, which decomposes.
-
Solution: Use freshly opened or recently purified phenyl isothiocyanate. Always store it in a cool, dark, and dry environment, preferably under an inert atmosphere.[1]
-
-
Cause 2: Purity of 3-(Aminomethyl)pyridine. The amine starting material may be of poor quality or contain non-nucleophilic impurities.
-
Solution: Verify the purity of your amine via NMR or another suitable analytical technique. If necessary, purify it by distillation before use.
-
-
Cause 3: Insufficient Reaction Time or Temperature. While the reaction is typically fast, incomplete conversion can occur if the reaction is stopped prematurely.
Q2: My final product is impure after isolation. What are the common side products and how can I remove them?
A2: Impurities usually consist of unreacted starting materials or symmetrically substituted side products.
-
Cause 1: Unreacted Starting Materials. The most common impurities are residual phenyl isothiocyanate or 3-(aminomethyl)pyridine due to incomplete reaction or incorrect stoichiometry.
-
Solution: Purification by recrystallization is often effective. Alternatively, an acid-base extraction can be employed during workup.[3] Washing the organic layer with dilute HCl will remove the basic 3-(aminomethyl)pyridine, while a dilute base wash (like NaHCO₃) can help remove byproducts from isothiocyanate degradation. The desired thiourea product is generally neutral. Column chromatography is a highly effective, albeit more resource-intensive, method for removing both starting materials.[3]
-
-
Cause 2: Formation of 1,3-Diphenylthiourea. If your phenyl isothiocyanate starting material is contaminated with aniline, the symmetrical 1,3-diphenylthiourea can form as a byproduct.
-
Solution: This impurity has different polarity from the desired product and can typically be separated using silica gel column chromatography. Using high-purity starting materials is the best preventative measure.
-
Q3: The reaction is proceeding very slowly. How can I accelerate it?
A3: A slow reaction rate is uncommon for this specific synthesis but can be addressed by modifying the reaction conditions.
-
Cause 1: Low Reactant Concentration. Very dilute reaction conditions can slow down the rate of this bimolecular reaction.
-
Solution: Ensure your reaction concentration is appropriate (typically 0.2 M to 1.0 M). If you started with a very dilute solution, you can carefully remove some solvent under reduced pressure.
-
-
Cause 2: Sub-optimal Temperature. While the reaction works well at room temperature, lower ambient temperatures will slow it down.
-
Solution: As mentioned, gentle heating to 40-50 °C can significantly increase the reaction rate.[1] For reactions that are particularly stubborn due to steric hindrance (not a major factor for this specific molecule), microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? The reaction can be performed in a variety of aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are most commonly used and give excellent results.[3] Acetonitrile is also a suitable option. For a more sustainable approach, an "on-water" synthesis can be considered, which may offer simple product isolation via filtration.[6]
Q2: Is a base or catalyst required for this synthesis? No, a catalyst is generally not necessary for the reaction between an isothiocyanate and a primary aliphatic amine like 3-(aminomethyl)pyridine. The nucleophilicity of the amine is sufficient to drive the reaction.[1] Adding a non-nucleophilic base like triethylamine is sometimes done for less nucleophilic amines (e.g., anilines with electron-withdrawing groups), but it is not required here and may complicate purification.[1]
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method.[3] Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to achieve good separation between the starting materials and the product. The product spot should be more polar than phenyl isothiocyanate but may have a similar polarity to the amine starting material. Staining with potassium permanganate or visualization under UV light will help identify all components.
Q4: Are there alternative methods to synthesize this compound? Yes, though they are often more complex. One common alternative route for thioureas involves reacting an amine with carbon disulfide to form a dithiocarbamate salt, which then reacts with a second amine.[5][7] Another method uses thiophosgene, but this reagent is highly toxic and generally avoided.[3][8] For this specific target molecule, the reaction of phenyl isothiocyanate with 3-(aminomethyl)pyridine remains the most direct, efficient, and highest-yielding approach.[2]
Troubleshooting and Optimization Summary
| Parameter | Condition / Action | Scientific Rationale & Expected Outcome [1][3][9] |
| Reagent Quality | Use fresh, pure phenyl isothiocyanate and 3-(aminomethyl)pyridine. | Prevents side reactions and ensures high conversion. Isothiocyanates are prone to hydrolysis. |
| Stoichiometry | Use a 1:1 or slight excess (1.05 eq) of isothiocyanate. | Ensures complete consumption of the limiting amine reagent. |
| Temperature | Room temperature (20-25 °C) is standard. Gentle heating (40-50 °C) if slow. | Balances reaction rate with minimizing potential side reactions or decomposition at high temperatures. |
| Solvent | Anhydrous aprotic solvents (THF, DCM). | Provides a suitable medium for the reactants without interfering with the reaction. |
| Reaction Time | 1-4 hours, monitored by TLC. | Ensures the reaction proceeds to completion for maximum yield. |
| Purification | Trituration with hexanes, recrystallization, or column chromatography. | Effectively removes unreacted starting materials and byproducts, leading to a high-purity final product. |
Yield Improvement Workflow
Caption: Decision workflow for troubleshooting synthesis.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Meštrović, E., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central, 9(9), 1545.
- BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
- Prakash, S., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2166-2169.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Le Dour, E., et al. (2013). Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.
- Kasperek, R., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4963.
- Wang, Y., et al. (2018).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. 11(3).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ChemRxiv. (2022).
- Moradi, P., et al. (2023). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Scientific Reports, 13(1), 5902.
- Material Science Research India. (n.d.). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Welcome to the technical resource hub for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, we move beyond simple instructions to explain the chemical rationale behind best practices, helping you generate reliable and reproducible data.
Section 1: Understanding the Molecule: Core Stability Profile
This compound is a multifunctional molecule featuring three key structural components: a central thiourea group, a phenyl ring , and a pyridine ring .[1] Each of these imparts specific chemical properties that dictate the compound's stability and handling requirements. Understanding these inherent liabilities is the first step toward preventing degradation.
-
Thiourea Core Susceptibility : The thiocarbonyl group (C=S) is the most reactive center of the molecule. It is susceptible to:
-
Oxidation : The sulfur atom can be easily oxidized by atmospheric oxygen or other oxidizing agents, leading to the formation of corresponding urea analogs or various thiourea S-oxides.[2][3] This is often a primary degradation pathway.
-
Hydrolysis : The thiourea linkage can undergo hydrolysis, particularly under non-neutral pH conditions (both acidic and alkaline), breaking the molecule into components like phenyl isothiocyanate and 3-picolylamine.[4] The rate of hydrolysis is highly pH-dependent.[5][6]
-
Thermal Decomposition : Like many thiourea derivatives, this compound can decompose at elevated temperatures, releasing ammonia or sulfurous odors.[4][7][8]
-
-
Pyridine Ring Reactivity : The pyridine moiety introduces specific sensitivities:
-
Photostability : Aromatic nitrogen heterocycles like pyridine can absorb UV radiation, making them susceptible to photodegradation.[9][10][11] This can lead to complex photochemical reactions, altering the compound's structure and activity.
-
Basicity and pH : The nitrogen atom in the pyridine ring is weakly basic (pKa of pyridinium is ~5.23), meaning the compound's overall charge and solubility can be influenced by the pH of the medium.[12]
-
-
Metal Chelation : Thioureas are well-known chelating agents for various metal ions.[13][14][15] The presence of trace metal contaminants in buffers or solvents can catalyze degradation reactions.
Section 2: Visualizing Potential Degradation Pathways
To effectively prevent degradation, it is crucial to visualize the potential chemical transformations the molecule can undergo. The following diagram illustrates the primary degradation routes based on the known reactivity of thiourea compounds.
Caption: Conceptual pathways for the degradation of this compound.
Section 3: Troubleshooting Guide: Diagnosing Experimental Issues
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Q: My solid compound, which was initially a white powder, has developed a yellowish tint and/or a faint sulfur-like odor. Is it still usable?
A: A color change to yellow and the presence of an odor are classic signs of degradation, likely due to oxidation and/or minor hydrolysis/thermal decomposition.[4] Using this material will introduce significant impurities and lead to inaccurate concentration calculations and unreliable experimental results. We strongly recommend discarding the degraded solid and using a fresh, unopened batch. To prevent this, always store the solid compound under the recommended conditions (see FAQ 1).
Q: I'm seeing a precipitate form in my stock solution (e.g., in DMSO) after a few days of storage, even at -20°C. What's happening?
A: This is a common issue that can arise from two primary causes:
-
Degradation: The compound may be degrading into less soluble byproducts. The corresponding urea, for instance, often has different solubility properties than the parent thiourea.
-
Poor Solubility/Supersaturation: The initial solution may have been supersaturated, causing the compound to crystallize out over time, especially at lower temperatures.
Troubleshooting Steps:
-
Always prepare solutions fresh before use whenever possible.[4]
-
If a solution must be stored, filter it through a 0.22 µm syringe filter before storage to remove any initial particulates that could act as nucleation sites.
-
Before use, bring the stored solution to room temperature and vortex thoroughly to ensure complete re-dissolution. If a precipitate remains, it is likely a degradant, and the solution should be discarded.
Q: My biological or chemical assay results are inconsistent from day to day, even when I use the same stock solution. What is the likely cause?
A: This is a critical indicator that the active concentration of your compound is changing over time. The most probable cause is the degradation of the compound in your stock solution or in the final assay buffer.[4] Thioureas can be unstable in aqueous media, and factors like pH, temperature, and light exposure during your experiment can accelerate this process.
Solution:
-
Validate Stock Stability: Prepare a fresh stock solution and immediately analyze its purity and concentration via HPLC. Store it under recommended conditions and re-analyze it at time points relevant to your experimental duration (e.g., 24h, 48h, 1 week). This will establish a reliable "use-by" date for your stock.
-
Assess Stability in Assay Media: Perform a stability test in your final experimental buffer (see Protocol 2). This will reveal if the compound is degrading during the course of your experiment. If significant degradation (>10%) is observed, you may need to adjust your experimental design (e.g., shorter incubation times, adding fresh compound periodically).
Q: I'm working in an aqueous buffer. How does pH affect the stability of this compound?
A: The stability of thiourea derivatives is profoundly influenced by pH.[4][16]
-
Acidic Conditions (pH < 4): Can promote rapid hydrolysis of the thiourea linkage.[17]
-
Alkaline Conditions (pH > 8): Can also significantly accelerate decomposition, often through both hydrolysis and oxidation pathways.[2][5][6]
-
Neutral to Slightly Acidic (pH 5-7): This range is generally where thioureas exhibit their maximum stability.
Actionable Insight: The optimal pH for your specific compound should be determined empirically using a stability study (Protocol 2). If your experiment requires a pH outside the optimal stability range, be aware of potential degradation and minimize incubation times.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for storing the solid compound long-term?
A1: To maximize shelf-life, the solid compound should be stored in a tightly sealed, amber glass vial in a desiccator.[4] The environment should be cool, dark, and dry. For long-term storage (>6 months), we recommend placing the desiccated vial in a freezer at -20°C and purging the vial with an inert gas like argon or nitrogen before sealing.[4]
Q2: How should I prepare and store stock solutions?
A2: Always use high-purity, anhydrous solvents (e.g., DMSO, DMF). We recommend preparing smaller volumes of high-concentration stock solutions (e.g., 10-50 mM) that can be further diluted. Store stock solutions in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles. Crucially, always prepare fresh aqueous dilutions from the DMSO stock for each experiment. Do not store the compound in aqueous buffers.
Q3: Which analytical method is best for confirming the purity and concentration of my solution?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[4][5][6][18] A stability-indicating method should be developed using a C18 reverse-phase column. This method will allow you to separate the parent compound from its potential degradants, giving you a precise quantification of the intact molecule. An initial run on a freshly prepared solution will serve as your T=0 reference for all future stability checks.
Q4: Are there any incompatible substances I should avoid in my experiments?
A4: Yes. Avoid strong oxidizing agents (e.g., hydrogen peroxide, permanganate), strong acids, and strong bases.[19][20] Be mindful of trace metal contamination in your buffers; using high-purity water and reagents or adding a chelating agent like EDTA (if compatible with your assay) can mitigate metal-catalyzed degradation.[4]
Section 5: Recommended Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a fume hood using appropriate personal protective equipment (PPE).[13][19]
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 20 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5 minutes in a bath sonicator to ensure complete dissolution.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber, screw-cap microcentrifuge tubes or glass vials. Purge with argon or nitrogen before capping if possible.
-
Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and batch number. Immediately store at -20°C or -80°C.
Protocol 2: Workflow for Assessing Compound Stability in an Experimental Buffer
This protocol provides a self-validating system to determine the compound's half-life in your specific assay conditions.
Sources
- 1. PubChemLite - this compound (C13H13N3S) [pubchemlite.lcsb.uni.lu]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
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troubleshooting guide for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea synthesis side reactions
Welcome to the technical support center for the synthesis of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific thiourea synthesis. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most direct and common method for synthesizing this compound is the nucleophilic addition of the primary amine of 3-(aminomethyl)pyridine to the electrophilic carbon of phenyl isothiocyanate. This reaction is typically high-yielding and proceeds readily under mild conditions.
Caption: Primary synthesis route for this compound.
Q2: I am observing a low yield. What are the likely causes?
Low yields can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Phenyl Isothiocyanate | Isothiocyanates can be sensitive to moisture and light, leading to decomposition over time. | Use freshly distilled or newly purchased phenyl isothiocyanate. Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). |
| Low Nucleophilicity of the Amine | While the primary amine of 3-(aminomethyl)pyridine is a good nucleophile, its reactivity can be influenced by the solvent and temperature. | The reaction can be gently heated (e.g., to 40-60 °C) to increase the reaction rate. Ensure the solvent is aprotic and non-nucleophilic (e.g., THF, DCM, or acetonitrile). |
| Steric Hindrance | Although not a major issue with these reactants, significant steric bulk on either reactant could slow the reaction. | Prolonging the reaction time or moderate heating can help overcome minor steric hindrance. |
| Incorrect Stoichiometry | An excess or deficit of one reactant can lead to incomplete conversion and the presence of unreacted starting materials. | Use a slight excess (1.05-1.1 equivalents) of the more volatile or less stable reactant, typically the isothiocyanate, to drive the reaction to completion. |
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?
The basicity of the pyridine ring in the product can complicate purification. Common impurities include unreacted starting materials and side products.
| Impurity | Identification | Purification Strategy |
| Unreacted Phenyl Isothiocyanate | Can be detected by TLC or LC-MS. | Can often be removed by trituration with a non-polar solvent like hexanes or by column chromatography. |
| Unreacted 3-(Aminomethyl)pyridine | Being a basic and polar compound, it can be tricky to remove. | Acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 0.1 M HCl) to protonate and extract the amine into the aqueous layer. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) before drying and concentrating. |
| Symmetrical Thiourea (1,3-Diphenylthiourea) | This can form if there are issues with the amine addition. | This impurity is less polar than the desired product and can typically be separated by column chromatography on silica gel. |
Troubleshooting Guide for Side Reactions
This section delves into specific side reactions that may occur during the synthesis of this compound and provides actionable solutions.
Problem 1: Formation of Symmetrical 1,3-bis(pyridin-3-ylmethyl)thiourea
Symptoms:
-
TLC analysis shows a more polar spot in addition to the product.
-
NMR spectrum shows signals corresponding to two pyridylmethyl groups for every thiourea moiety.
Causality: This side product can arise if the isothiocyanate is generated in situ from a precursor in the presence of the amine, or if there is a competitive reaction pathway. However, in the direct reaction of phenyl isothiocyanate with 3-(aminomethyl)pyridine, this is less common.
Solution:
-
Controlled Addition: Add the phenyl isothiocyanate dropwise to a solution of 3-(aminomethyl)pyridine. This ensures that the amine is always in excess relative to the isothiocyanate at the point of addition, minimizing the chance of any side reactions leading to the symmetrical thiourea.
Problem 2: Reaction at the Pyridine Nitrogen
Symptoms:
-
Presence of unexpected, highly polar byproducts in TLC and LC-MS.
-
Complex NMR spectrum with unusual shifts in the pyridine region.
Causality: The pyridine nitrogen is a tertiary amine and is significantly less nucleophilic than the primary amine of the aminomethyl group. Under neutral, ambient conditions, the reaction at the primary amine is overwhelmingly favored.[1][2][3][4] However, under certain conditions, the pyridine nitrogen can interact with the highly electrophilic isothiocyanate.
-
Lewis Acid Catalysis: If any Lewis acidic impurities are present, they could coordinate to the pyridine nitrogen, potentially activating it towards undesired reactions.
-
High Temperatures: At elevated temperatures, the energy barrier for the less favorable reaction at the pyridine nitrogen might be overcome.
Solutions:
-
Maintain Mild Conditions: Conduct the reaction at room temperature or with gentle heating. Avoid excessive temperatures.
-
Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from acidic or metallic impurities that could act as catalysts for side reactions.
-
pH Control: The basicity of the pyridine nitrogen can be leveraged for purification.[5]
Sources
enhancing the stability of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea for in vivo studies
Technical Support Center: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
A Guide to Enhancing In Vivo Stability for Researchers
Welcome to the technical support center for this compound. This guide, designed for drug development professionals and researchers, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability of this compound in preclinical and in vivo settings. As Senior Application Scientists, we understand that inconsistent results can derail a research program. This resource is structured to help you diagnose and solve stability challenges, ensuring the integrity and reproducibility of your experiments.
Quick Reference: Stability Checklist
Before initiating an in vivo study, verify the following points to mitigate common stability issues:
| Checkpoint | Recommendation |
| Compound Purity | Confirm the purity of the solid compound via HPLC or melting point analysis before preparing any solution.[1] |
| Storage Conditions | Store solid compound in a cool, dark, and dry environment, preferably in a desiccator using an amber vial.[1] For sensitive batches, consider purging the container with nitrogen.[1] |
| Solution Preparation | Always prepare solutions fresh before use.[1] Avoid long-term storage of solutions unless stability has been rigorously confirmed. |
| pH of Vehicle | The stability of thiourea compounds is often pH-dependent.[1] Assess the stability of your compound in the chosen dosing vehicle at its final pH. |
| Excipient Compatibility | Ensure all formulation excipients are compatible and do not accelerate degradation. Consider including antioxidants or chelators if needed.[1] |
| Filtration | If preparing a solution, filter through a 0.45 µm filter before administration to remove any potential insoluble degradation products.[1] |
Frequently Asked Questions (FAQs): The Chemistry of Instability
This section addresses the fundamental chemical reasons behind the potential instability of this compound.
Q1: What are the primary chemical degradation pathways for a thiourea derivative like this one?
A1: The thiourea functional group is susceptible to several degradation pathways, particularly under physiological or non-ideal storage conditions. The main routes are:
-
Oxidation: The sulfur atom in the thiourea moiety is readily oxidized.[2] Common biological oxidants or even atmospheric oxygen can convert the thiocarbonyl (C=S) group into various oxides, such as thiourea dioxide, or ultimately lead to desulfurization, forming the corresponding urea analog and sulfate ions.[2][3][4] This is a critical pathway to consider, as oxidation can be catalyzed by trace metals or enzymes in vivo.[1][5]
-
Hydrolysis: Thiourea compounds can undergo hydrolysis, a reaction accelerated by strongly acidic or alkaline pH conditions.[1][6] This process can cleave the molecule, potentially leading to the formation of amines, carbon disulfide, and other degradation products, rendering the compound inactive.
-
Photodegradation: Like many aromatic compounds, exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1] This is why storing the compound in amber vials and protecting it from light is crucial.[1]
Q2: What are the common physical signs that my compound may be degrading?
A2: Visual inspection can often provide the first clues of compound instability. Key signs include:[1]
-
Color Change: A pure thiourea compound is typically a white or off-white solid. The development of a yellow or brownish tint often indicates oxidative or photodegradation.
-
Odor: The release of a sulfurous or ammonia-like smell suggests decomposition.
-
Clumping or Change in Consistency: This can indicate moisture absorption, which may accelerate hydrolysis.
-
Precipitation in Solution: If a previously clear solution becomes cloudy or forms a precipitate upon standing, it may be due to the formation of insoluble degradation products.
Q3: How does metabolism affect the stability of thiourea compounds in vivo?
A3: In vivo, metabolic enzymes play a significant role in the compound's stability and clearance. The thiourea moiety can be targeted by oxidative enzymes, such as those in the Cytochrome P450 superfamily or myeloperoxidase (MPO) in neutrophils.[5] This metabolism can lead to the formation of reactive metabolites (RMs) that may be more rapidly cleared or, in some cases, responsible for toxicity.[5] Understanding the metabolic fate is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Diagram 1: Potential Degradation Pathways
Caption: Key degradation routes for thiourea compounds.
Troubleshooting Guide: Addressing In Vivo Experimental Issues
This section is formatted to help you diagnose and resolve specific problems encountered during your research.
Problem 1: I am observing inconsistent biological activity or a complete loss of efficacy in my in vivo model.
-
Possible Cause A: Degradation of the solid compound during storage.
-
Explanation: Over time, improper storage can lead to a significant decrease in the purity of your starting material. Using a degraded compound will lead to inaccurate dosing and unreliable results.
-
Solution & Protocol:
-
Re-verify Purity: Before preparing a new dosing solution, check the purity of your solid compound using a validated analytical method like HPLC.[1] A significant increase in impurity peaks or a change in the retention time of the main peak compared to a fresh standard is a red flag.
-
Implement Strict Storage Protocol: Store all batches of the compound in tightly sealed, amber glass containers in a temperature-controlled, low-humidity environment (desiccator recommended).[1] For long-term storage, purge the vial with an inert gas (argon or nitrogen) before sealing.[1]
-
-
-
Possible Cause B: Compound instability in the dosing vehicle.
-
Explanation: The formulation itself can be a source of instability. The pH, presence of water, or reactive excipients in your vehicle can rapidly degrade the compound before it is even administered.
-
Solution & Protocol:
-
Conduct a Formulation Stability Study: Prepare your dosing formulation and store it under the same conditions (temperature, light exposure) it would experience during the in vivo study.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the formulation and analyze it by HPLC to quantify the amount of parent compound remaining. A loss of >10% of the parent compound over the duration of your experiment is generally considered unacceptable.
-
Vehicle Optimization: If instability is observed, consider these modifications:
-
pH Adjustment: Buffer the vehicle to a pH where the compound shows maximum stability.
-
Add Antioxidants: If oxidation is suspected, add an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[1][7]
-
Add Chelating Agents: To prevent metal-catalyzed oxidation, add a chelator like EDTA.[1]
-
Use Co-solvents/Cyclodextrins: For compounds with poor solubility, using co-solvents or excipients like cyclodextrins can both improve solubility and enhance stability by forming protective inclusion complexes.[8]
-
-
-
Problem 2: My pharmacokinetic (PK) study shows very low oral bioavailability (low Cmax, low AUC).
-
Possible Cause A: Poor aqueous solubility limiting absorption.
-
Explanation: Many thiourea derivatives have poor water solubility.[9] If the compound does not dissolve sufficiently in the gastrointestinal tract, its absorption into the bloodstream will be minimal.
-
Solution & Protocol:
-
Solubility Enhancement: Reformulate using excipients known to improve solubility.[10] Lipid-based formulations or cyclodextrins are excellent choices for enhancing the solubility of poorly soluble drugs.[8]
-
Particle Size Reduction: Micronization or nano-milling of the solid compound can increase the surface area, which may improve the dissolution rate and subsequent absorption.
-
-
-
Possible Cause B: Rapid first-pass metabolism.
-
Explanation: After oral absorption, the compound passes through the liver, where it can be heavily metabolized before reaching systemic circulation. This "first-pass effect" can drastically reduce bioavailability.
-
Solution & Protocol:
-
Consider a Prodrug Strategy: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug in vivo.[11][12] This approach can be used to mask the metabolically labile thiourea moiety, allowing the compound to bypass first-pass metabolism. A pH-sensitive prodrug, for example, could be designed to remain stable in the gut but release the active compound upon absorption.[13]
-
Alternative Routes of Administration: If oral bioavailability remains a challenge, consider alternative administration routes that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to determine the compound's efficacy when systemic exposure is guaranteed.
-
-
Diagram 2: Workflow for Troubleshooting In Vivo Instability
Caption: A logical workflow for diagnosing stability issues.
Key Experimental Protocols
Protocol 1: HPLC Method for Stability and Purity Assessment
This protocol provides a general framework for an HPLC method to quantify this compound. It should be validated for your specific instrumentation and needs.
| Parameter | Recommended Setting | Rationale / Notes |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for moderately polar organic molecules.[1] |
| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water or Methanol/Water | A common starting point is 70:30 Methanol:Water.[14] The ratio should be optimized to achieve good peak shape and a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[1] |
| Detection | UV Detector at ~242 nm | Thiourea compounds often have a UV absorbance maximum around this wavelength.[1] A full UV scan of a pure standard is recommended to find the optimal wavelength. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times.[1] |
| Injection Vol. | 10-20 µL | Standard volume; adjust based on concentration and detector sensitivity. |
| Sample Prep. | Dissolve accurately weighed solid in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter through a 0.45 µm filter before injection.[1] For biological samples (plasma), protein precipitation with acetonitrile is required.[14][15] |
Methodology:
-
Prepare a stock solution of your compound standard at a known concentration (e.g., 1 mg/mL) in HPLC-grade methanol or acetonitrile.
-
Create a calibration curve by making serial dilutions of the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Inject each standard and plot the peak area versus concentration to establish linearity (R² > 0.99).
-
Prepare your test samples (e.g., from the formulation stability study) at a concentration that falls within the linear range of your calibration curve.
-
Inject the test samples and use the calibration curve to determine the concentration of the compound. Percent remaining can be calculated as (Concentration at Time X / Concentration at Time 0) * 100.
References
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
-
PubMed. (2019, March 20). Thiourea Modified Doxorubicin: A Perspective pH-Sensitive Prodrug. [Link]
-
Hilaris Publisher. Excipients: Essential for Drug Stability and Deliver. [Link]
-
bioRxiv. (2023, June 30). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. [Link]
-
P2 InfoHouse. Reaction of Thiourea with Hydrogen Peroxide: 13C NMR Studies of an Oxidative /Reductive Bleaching Process. [Link]
-
European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation. [Link]
-
Advanced International Journal for Research (AIJFR). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. [Link]
-
Wikipedia. Thiourea. [Link]
-
ResearchGate. (2004, February 1). Oxidation and Decomposition Kinetics of Thiourea Oxides. [Link]
-
bioRxiv. (2023, June 30). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. [Link]
-
PubMed Central. (2021, March 23). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
-
Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]
-
MDPI. (2023, April 25). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
ResearchGate. (2010, October 1). (PDF) Oxidation of Thiourea and Substituted Thioureas. [Link]
-
troindia. QUANTITATIVE DETERMINATION OF THIOUREA & SOME OF ITS DERIVATIVES WITH NBSA REAGENT. [Link]
-
ResearchGate. (2011, September 1). Are the thiourea metabolites of levamisole (compounds 4 and 6) responsible for agranulocytosis? Structure-toxicity relationships with thiourea-based drugs associated with hematotoxicity. [Link]
-
PubMed. (2023, April 25). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
-
MDPI. (2015, December 2). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. [Link]
-
PubMed. (2019, November 14). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. [Link]
-
PubMed. (2015, December 2). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. [Link]
-
PMC - NIH. (2022, November 29). Synthesis of Sterically Encumbered Thiourea S‐Oxides through Direct Thiourea Oxidation. [Link]
-
ACS Publications. (2011, January 1). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. [Link]
-
PubChemLite. This compound. [Link]
-
ResearchGate. (2018, January 1). (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. [Link]
-
MDPI. (2023, December 28). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]
-
MDPI. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
PubMed Central. (2016, July 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
RSC Publishing. (2020, January 1). Prodrug strategies in developing antiviral nucleoside analogs. [Link]
-
bioRxiv. (2023, June 26). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. [Link]
-
ResearchGate. (2017, January 1). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]
-
PubChem - NIH. Phenylthiourea. [Link]
-
ResearchGate. (2011, January 1). (PDF) Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. [Link]
-
Baran Lab - Scripps Research. (2021, January 23). Prodrug Strategies. [Link]
-
Shanghai Huzhen Industrial Co., LTD. 1-phenyl-3-((pyridin-3-yl)methyl)thiourea. [Link]
-
CRAMAR. This compound. [Link]
-
MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
PMC - NIH. (2021, March 2). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
Scientific Reports. (2023, April 12). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. [Link]
-
Connect Journals. Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. [Link]
Sources
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- 14. Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS | bioRxiv [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to Thiourea-Based Compounds in Cancer Cells
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiourea-based compounds in oncology. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered questions regarding resistance mechanisms to this promising class of anticancer agents. Thiourea derivatives have shown significant potential by targeting various critical pathways in cancer progression.[1][2] However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge.[3][4][5]
This resource offers a structured, yet flexible, approach to understanding and overcoming these resistance mechanisms, grounded in established scientific principles and methodologies.
Part 1: Troubleshooting Guide - Experimental Issues & Solutions
This section is formatted as a series of common problems encountered during in vitro experiments, followed by potential causes and actionable solutions.
Issue 1: My cancer cell line, initially sensitive to my thiourea compound, is now showing reduced sensitivity (higher IC50).
Potential Cause 1: Upregulation of Drug Efflux Pumps
-
Causality: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the thiourea compound from the cell, thereby reducing its intracellular concentration and efficacy.[6][7][8] Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/MDR1), MRP1, and ABCG2.[6][8][9]
-
Troubleshooting & Experimental Workflow:
-
Assess ABC Transporter Expression:
-
Quantitative Real-Time PCR (qRT-PCR): This is the gold standard for quantifying gene expression levels.[10][11] Compare the mRNA levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line versus the parental (sensitive) line.
-
Western Blotting: Confirm changes at the protein level. An increase in protein expression of these transporters in the resistant line is a strong indicator of this resistance mechanism.
-
-
Functional Validation:
-
Efflux Pump Inhibition Assay: Co-treat your resistant cells with the thiourea compound and a known inhibitor of ABC transporters (e.g., verapamil for P-gp). A restoration of sensitivity to the thiourea compound in the presence of the inhibitor strongly suggests the involvement of efflux pumps.
-
-
Potential Cause 2: Target Protein Modification
-
Causality: If your thiourea compound targets a specific protein (e.g., a kinase like EGFR or BRAF), mutations in the gene encoding this protein can alter the drug-binding site, reducing the compound's affinity and efficacy.[12][13][14] This is a well-documented mechanism of resistance for many targeted therapies.[12][15][16]
-
Troubleshooting & Experimental Workflow:
-
Sequence the Target Gene: Perform Sanger or next-generation sequencing (NGS) of the target gene in both the sensitive and resistant cell lines to identify any acquired mutations.
-
Molecular Modeling: If a mutation is identified, use molecular docking studies to predict how it might affect the binding of your thiourea compound to the target protein.
-
Potential Cause 3: Metabolic Reprogramming
-
Causality: Cancer cells can adapt to therapeutic stress by altering their metabolic pathways to support survival and proliferation.[17][18][19][20] This can involve shifts in glucose, amino acid, or lipid metabolism, which can provide the necessary energy and building blocks for cells to overcome the drug's effects.[17][18][19][20][21]
-
Troubleshooting & Experimental Workflow:
-
Metabolic Profiling: Conduct metabolomics analysis (e.g., using mass spectrometry or NMR) to compare the metabolic profiles of your sensitive and resistant cell lines. Look for significant changes in key metabolites related to glycolysis, the TCA cycle, and amino acid metabolism.
-
Targeting Metabolic Pathways: If a specific metabolic pathway is upregulated in the resistant cells, test the synergistic effect of combining your thiourea compound with an inhibitor of that pathway. For example, if glycolysis is enhanced, a glycolysis inhibitor might re-sensitize the cells.
-
Workflow for Investigating Reduced Sensitivity
Caption: Key pathways in thiourea compound action and resistance.
Part 3: Key Experimental Protocols
Protocol 1: Cell Viability (MTT/CCK-8) Assay
This protocol is a general guideline for assessing the cytotoxic effects of your thiourea compound. [22][23][24][25]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. [22]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your thiourea compound in culture medium.
-
Add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and blank (medium only) wells. [22]
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [25]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
Protocol 2: Western Blotting for Resistance Markers
This protocol allows for the detection of changes in protein expression associated with drug resistance. [26][27][28]
-
Sample Preparation:
-
Lyse cells from both sensitive and resistant populations using RIPA buffer supplemented with protease and phosphatase inhibitors. [28]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [28]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [27]
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., P-gp, p-EGFR, Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Quantitative RT-PCR for ABC Transporter Expression
This protocol is used to quantify the mRNA levels of ABC transporters. [10][11]
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from sensitive and resistant cells using a suitable kit.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant cells to the sensitive cells. [29]
-
References
- Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance. (2025). PMC.
- Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantit
- Protocol for Cell Viability Assays: CCK-8 and MTT. (n.d.).
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH.
- Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. (2010).
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). [Source not provided].
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025). Request PDF.
- Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol. (2020). PubMed.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). NIH.
- BMS-202 Technical Support Center: Troubleshooting Drug Resistance. (n.d.). Benchchem.
- Measuring Cell Viability / Cytotoxicity. (n.d.). [Source not provided].
- Metabolic reprogramming: The driving force behind cancer drug resistance. (n.d.).
- Metabolic reprogramming: The driving force behind cancer drug resistance. (2025). PubMed.
- 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024). PubMed.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Western Blot Protocol. (n.d.). Immunoblotting or Western Blot - Sigma-Aldrich.
- Relationship between metabolic reprogramming and drug resistance in breast cancer. (n.d.). [Source not provided].
- R&D Systems Quality Control Western Blot Protocol. (n.d.). [Source not provided].
- Western blot protocol. (n.d.). Abcam.
- EGFR Inhibitors: Current Status, Resistance Mechanisms, and Market Insight. (2025). [Source not provided].
- Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. (2024). PubMed.
- Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. (n.d.). PMC - NIH.
- Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. (n.d.). PubMed.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
- QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells. (n.d.). PMC - NIH.
- Cell viability assays. (n.d.). Abcam.
- Mechanisms of resistance to EGFR tyrosine kinase inhibitors. (n.d.). ScienceOpen.
- Seven ways we are outsmarting cancer by overcoming drug resistance. (2017). [Source not provided].
- Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. (n.d.). Semantic Scholar.
- Acquired resistance to EGFR inhibitors: mechanisms and prevention str
- (PDF) RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. (2025).
- Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016). [Source not provided].
- Mechanisms of resistance to EGFR tyrosine kinase inhibitors. (n.d.). PMC - PubMed Central.
- A summary of results from the RT-qPCR analysis of ABC transporter... (n.d.).
- The role of ABC transporters in drug resistance, metabolism and toxicity. (n.d.). PubMed.
- Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie.
- Detection of drug resistance-associated proteins by Western blot.... (n.d.).
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Technical Support Center: Method Refinement for Consistent Results in 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your bioassays. The unique chemical properties of thiourea derivatives can present challenges, but with careful method refinement, these can be overcome.
Introduction
This compound is a compound of interest in various biological screens due to the diverse activities of the thiourea scaffold.[1][2][3][4][5] However, like many thiourea-containing compounds, it can exhibit behaviors in bioassays that lead to inconsistent results. Common issues include poor solubility, compound instability, and non-specific interactions.[1] This guide is designed to provide a logical, evidence-based framework for troubleshooting and optimizing your assays.
Part 1: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments. Each guide follows a question-and-answer format, explaining the potential causes and offering step-by-step solutions.
Issue 1: High Variability Between Replicate Wells or Experiments
Question: I'm observing significant data scatter between my replicate wells and a lack of reproducibility between experiments. What could be the cause?
High variability is a common and frustrating issue. The root cause often lies in subtle inconsistencies in assay setup and execution. Let's break down the most likely culprits.
Potential Causes & Solutions:
-
Compound Precipitation: this compound, like many phenylthiourea derivatives, has limited aqueous solubility.[6][7] When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can "crash out" of solution, leading to an unknown and variable final concentration in your wells.
-
Visual Inspection: Before reading your plate, carefully inspect each well under a microscope for signs of precipitation.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its effect on the assay and maintain compound solubility.[7][8]
-
Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the assay buffer. This gradual reduction in solvent strength can help keep the compound in solution.
-
Consider Solubility Enhancers: For particularly challenging assays, the use of cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can improve the aqueous solubility of thiourea derivatives.[8]
-
-
Inconsistent Pipetting: Small errors in pipetting volumes, especially when working with multi-well plates, can lead to significant differences in final concentrations and, consequently, assay results.[9]
-
Pipette Calibration: Ensure all pipettes are regularly calibrated.
-
Consistent Technique: Use a consistent pipetting technique for all wells. Pipette against the side of the well to avoid bubbles and ensure the full volume is dispensed.[10]
-
-
Cell Seeding Density: In cell-based assays, inconsistent cell numbers per well will lead to variable results.[9][11]
-
Homogeneous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating to prevent cell settling.
-
Optimize Seeding Density: Determine the optimal cell seeding density for your assay to ensure a robust signal window.[11][12] Avoid over-confluence, which can alter cellular metabolism and response.[11]
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in reagent concentrations.
-
Plate Hydration: Fill the outer wells with sterile water or PBS to create a humidity barrier.
-
Avoid Outer Wells: If possible, avoid using the outermost wells for experimental samples.
-
Issue 2: Non-Classical Dose-Response Curves
Question: My dose-response curve for this compound is not following a standard sigmoidal shape. Sometimes I see an increase in activity at higher concentrations, or the inhibition plateaus at a low level. Why is this happening?
A non-standard dose-response curve often points to complex interactions between the compound and the assay components.
Potential Causes & Solutions:
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that may interfere with the assay readout, sometimes leading to an apparent increase in activity.
-
Detergent Addition: The inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can help prevent compound aggregation.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to directly assess compound aggregation at different concentrations.
-
-
Complex Inhibition Mechanism: The compound may not be a simple competitive or non-competitive inhibitor. It could be an uncompetitive inhibitor, a tight-binding inhibitor, or exhibit allosteric effects, all of which can produce non-standard dose-response curves.[13][14]
-
Assay Artifacts: The compound might be interfering with the detection method itself (e.g., quenching fluorescence, absorbing light at the detection wavelength).
-
Control Experiments: Run control experiments in the absence of the enzyme or cells to see if the compound alone affects the assay signal.
-
Issue 3: Inconsistent IC50 Values
Question: The IC50 value for this compound varies significantly between different runs of the same assay. How can I improve the consistency of my IC50 determination?
Consistent IC50 values are crucial for structure-activity relationship (SAR) studies. Variability in this parameter often stems from a lack of control over key experimental conditions.
Potential Causes & Solutions:
-
Substrate Concentration: For enzyme assays, the IC50 value of a competitive inhibitor is dependent on the substrate concentration.[16]
-
Standardize Substrate Concentration: Always use a substrate concentration at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[16]
-
-
Enzyme Concentration and Activity: Variations in the amount of active enzyme will affect the IC50.
-
Consistent Enzyme Source: Use the same batch of enzyme for a set of experiments. If this is not possible, perform a new titration for each new batch.
-
Proper Enzyme Handling: Keep enzymes on ice and use them within their recommended stability window.[10]
-
-
Incubation Times: The duration of pre-incubation of the compound with the enzyme or cells, as well as the reaction time, can influence the apparent IC50.[9]
-
Optimize and Standardize Incubation Times: Empirically determine the optimal pre-incubation and reaction times and keep them consistent across all experiments.
-
-
Data Analysis: The method used to fit the dose-response curve can impact the calculated IC50.
-
Consistent Curve Fitting: Use the same non-linear regression model (e.g., four-parameter logistic) for all analyses. Ensure the top and bottom of the curve are well-defined by your data points.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most common and generally recommended solvent for creating high-concentration stock solutions of thiourea derivatives.[6][17] Use high-purity, anhydrous DMSO and store it properly to prevent water absorption, which can reduce its solvating power.[7]
Q2: How should I store my stock solution of this compound?
A2: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[18][19] While many compounds are stable in DMSO for extended periods under these conditions, it is good practice to periodically check the integrity of your stock, especially for long-term studies.[18][19]
Q3: My thiourea compound seems to lose activity over time in the aqueous assay buffer. What could be the reason?
A3: Thiourea derivatives can be unstable in aqueous solutions, and their stability can be pH-dependent.[1][20] It is recommended to prepare fresh dilutions of the compound in the assay buffer for each experiment and to avoid storing aqueous solutions for more than a day.[6]
Q4: I am using this compound in a cell-based assay. Are there any specific considerations?
A4: Yes, for cell-based assays, it's crucial to:
-
Ensure Cell Health: Use healthy, viable cells that are in the logarithmic growth phase.[11]
-
Optimize Culture Conditions: Use appropriate culture media and supplements from a consistent source.[11]
-
Check for Cytotoxicity: At higher concentrations, the compound may exhibit cytotoxicity, which could be misinterpreted as the desired biological effect. Run a parallel cytotoxicity assay (e.g., MTT or LDH release) to distinguish between specific activity and general toxicity.
Q5: Can the thiourea moiety itself interfere with my assay?
A5: The thiourea group contains reactive sulfur and nitrogen atoms that can potentially interact with various components of your assay, such as metal ions or proteins, leading to non-specific effects.[4] It is important to run appropriate controls to identify and account for any such interference.
Part 3: Data Presentation and Protocols
Table 1: Troubleshooting Summary for Inconsistent Bioassay Results
| Symptom | Potential Cause | Recommended Action |
| High variability between replicates | Compound precipitation | Visually inspect wells; optimize final DMSO concentration (<0.5%); use serial dilution. |
| Inconsistent pipetting | Calibrate pipettes; use consistent technique. | |
| Variable cell seeding | Ensure homogeneous cell suspension; optimize seeding density. | |
| Non-classical dose-response | Compound aggregation | Add a non-ionic detergent (e.g., 0.01% Triton X-100). |
| Complex inhibition mechanism | Conduct kinetic studies to determine the mode of inhibition. | |
| Assay interference | Run controls without enzyme/cells to check for direct compound effects on the signal. | |
| Inconsistent IC50 values | Variable substrate concentration | Standardize substrate concentration (ideally ≤ Km). |
| Inconsistent enzyme activity | Use a single enzyme batch; handle enzymes properly. | |
| Variable incubation times | Optimize and standardize all incubation periods. |
Experimental Protocol: General Workflow for an Enzyme Inhibition Assay
This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your particular enzyme and substrate.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Prepare the assay buffer. This may include a buffering agent (e.g., Tris-HCl, HEPES), salts, and any necessary cofactors.
-
Prepare the enzyme and substrate solutions in the assay buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the compound stock solution in the assay buffer to create a range of concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the diluted compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at the desired temperature for a set period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals or at a single endpoint.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for High Variability
Caption: Decision tree for troubleshooting high data variability.
Diagram 2: General Bioassay Optimization Flow
Caption: Standard workflow for bioassay optimization.
References
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- ResearchGate. My standard thiourea doesn't inhibit urease enzyme in indophenol method, what is the problem? (2023-11-14).
- ResearchGate. Why is the enzyme activity inhibition not consistent? (2016-08-04).
- Biocompare. Ten Tips for Optimizing Cell-Based Assays. (2018-04-16).
- PubMed. (Thio)urea organocatalyst equilibrium acidities in DMSO.
- News-Medical.Net. The role of cell-based assays for drug discovery. (2024-02-01).
- PubMed. Studies on Repository Compound Stability in DMSO under Various Conditions.
- PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
- Monash University. Factors affecting enzyme activity.
- PubMed. Studies on repository compound stability in DMSO under various conditions.
- BioAssay Systems. Troubleshooting.
- PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Cayman Chemical. N-Phenylthiourea PRODUCT INFORMATION.
- ResearchGate. Molecular inks with DMSO and thiourea. (a) Sequence of steps showing...
- Benchchem. Troubleshooting common side reactions in thiourea synthesis.
- NCBI Bookshelf. Basics of Enzymatic Assays for HTS. (2012-05-01).
- PubChemLite. This compound.
- ACS Publications. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023-07-28).
- NCBI Bookshelf. Mechanism of Action Assays for Enzymes. (2012-05-01).
- MDPI. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025-04-14).
- MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
- PubMed Central. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review.
- Benchchem. Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays.
- PubChem. 1-(4-Methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea.
- ResearchGate. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2025-10-16).
- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. (2024-05-31).
- MDPI. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023-03-16).
- Nature. A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles.
- The Biochemist. Steady-state enzyme kinetics. (2021-05-10).
- Biosciences Biotechnology Research Asia. In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets. (2021-09-04). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoFBis66UKm1R8U-twIUygB2mPuxlPrSDxHVVhyl7GYIBzNHjGOpb8eAtk8jrQIXZsgpbakzbHzPxVOlqV7rDb08I-KNWtghoFi-TO8Sp_oL2ZWFzZIhEg_86_a7VnFg9VmK63GLtAkpAjfd4NCSJAQ07GRjkLCdA5K8cLVuEdmEoEPZZGaPn5lEbigZ43Zw-559A9nViPiVgjmMLJn4RAyhPBOQ3vqHs8MJVouUVZ9RqaF3U6_iiGs_Mbz_yQNxYQK3xESDF_3UPDRTl8iDRdh4XZWxNs
- Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016-03-01).
- PubMed. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea.
- MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
- PubMed. Synthesis of 1-[3-(4-benzotriazol-1/2-yl-3-fluoro-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-3-substituted-thiourea Derivatives as Antituberculosis Agents.
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Technical Support Center: Strategies to Mitigate the Toxicity of Substituted Thiourea Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted thiourea compounds. This guide provides in-depth troubleshooting advice, experimental protocols, and strategic insights to help you navigate and mitigate the toxicological challenges often associated with this versatile chemical scaffold.
Introduction: The Double-Edged Sword of Thiourea Compounds
Substituted thioureas are a cornerstone scaffold in medicinal chemistry, valued for their ability to form multiple hydrogen bonds and interact with a wide range of biological targets.[1][2] This has led to their investigation and use as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] However, the therapeutic promise of these compounds is often hampered by inherent toxicity, including cytotoxicity, goitrogenic effects (interference with thyroid function), and potential carcinogenicity.[4][5][6] This guide is designed to explain the root causes of this toxicity and provide actionable strategies to design safer, more effective therapeutic candidates.
Understanding Thiourea Toxicity: The "Why"
The toxicity of thiourea and its derivatives is often linked to its metabolic activation. The sulfur atom is susceptible to oxidation by enzymes, particularly flavin-containing monooxygenases (FMOs), which can lead to reactive intermediates.[7]
Key mechanisms include:
-
Oxidative Metabolism: The thiocarbonyl group (C=S) can be oxidized to a highly reactive S-oxide (sulfine) and subsequently to an S,S-dioxide (sulfene). These electrophilic species can covalently modify essential macromolecules like proteins and nucleic acids, leading to cellular dysfunction and cytotoxicity.
-
Desulfuration: Metabolic processes can lead to the release of hydrogen sulfide or cyanide, contributing to toxicity.
-
Thyroid Peroxidase Inhibition: The thiourea core can inhibit thyroid peroxidase, an enzyme crucial for thyroid hormone biosynthesis. This interference can lead to hypothyroidism and goiter with chronic exposure.[5][8]
A clear understanding of these mechanisms is the first step in rationally designing safer analogues.
Frequently Asked Questions (FAQs)
Q1: My new thiourea derivative is highly active but also highly toxic in my initial cell viability assays. What should I do first?
Answer: The first step is to quantify the therapeutic window of your compound. This involves generating dose-response curves for both efficacy (e.g., IC50 against your target) and cytotoxicity (e.g., CC50 against a relevant normal cell line, like HaCaT for skin or HEK293 for kidney). The ratio of these values gives you the Selectivity Index (SI = CC50 / IC50). A low SI confirms the problem.
Your next action should be to investigate the structure-activity relationship (SAR) for toxicity. Synthesize a small set of analogues with systematic modifications to probe which parts of the molecule are driving toxicity versus efficacy.[2][9]
Q2: What are the primary metabolic liabilities of the thiourea moiety and how can I assess them?
Answer: The primary metabolic liability is the oxidation of the sulfur atom by FMOs and Cytochrome P450 enzymes.[7] This generates reactive metabolites that are often the root cause of toxicity.
To assess this, you should perform an in vitro metabolic stability assay using liver microsomes (human, rat, or mouse). This experiment will tell you how quickly your compound is metabolized. A high clearance rate suggests poor metabolic stability and a higher potential for the formation of toxic metabolites. See the "Troubleshooting Guides & Experimental Protocols" section for a detailed methodology.
Q3: How can I reduce toxicity while maintaining the desired biological activity?
Answer: This is the central challenge in optimizing thiourea leads. There are three primary strategies:
-
SAR-Guided Modification: Systematically modify the substituents on the thiourea nitrogens. Sometimes, altering steric or electronic properties can reduce metabolic susceptibility or block sites of metabolism without disrupting the key interactions required for efficacy. For example, adding electron-withdrawing groups can sometimes decrease the rate of oxidative metabolism.[10]
-
Bioisosteric Replacement: This is a highly effective strategy. Replace the entire thiourea scaffold with a different functional group that retains the key hydrogen bonding pattern but has a more favorable toxicity and metabolic profile.[1][11][12] This is a cornerstone of modern medicinal chemistry.
-
Prodrug Approach: Mask the thiourea moiety with a chemical group that renders it temporarily inactive and less toxic. This "promoieity" is designed to be cleaved in vivo, ideally at the target site, to release the active drug.[13][14]
Q4: What are some proven bioisosteric replacements for the thiourea group?
Answer: Bioisosteric replacement is a powerful and widely used strategy.[11][15] The goal is to mimic the hydrogen-bond donor properties of the N-H groups while replacing the metabolically labile C=S bond. A classic success story is the development of the anti-ulcer drug Cimetidine from its thiourea-containing predecessor, Metiamide. The thiourea was replaced with a cyanoguanidine group, which significantly reduced toxicity.[1]
Other successful replacements include:
-
Urea: The direct oxygen analogue. Often more stable, but can have different solubility and hydrogen bonding characteristics.
-
Guanidine / Cyanoguanidine: As seen with Cimetidine.
-
Squaramide: A four-membered ring that acts as a strong hydrogen bond donor.[1]
-
Aminopyrimidin-4-one: A heterocyclic replacement.[1]
The choice of bioisostere is context-dependent and requires synthetic exploration to find the optimal replacement for your specific target.[12]
Strategic Approaches & Visualized Workflows
Strategy 1: Toxicity Mitigation Workflow
A systematic approach is crucial for efficiently identifying and solving toxicity issues. The workflow below outlines a logical progression from initial screening to lead optimization.
Caption: A workflow for identifying and mitigating thiourea compound toxicity.
Strategy 2: Bioisosteric Replacement of the Thiourea Moiety
This strategy involves replacing the problematic thiourea core with a more stable functional group that preserves the essential biological interactions.
Caption: Common bioisosteric replacements for the thiourea functional group.
Strategy 3: pH-Sensitive Prodrug Approach
A prodrug strategy can be employed to mask the thiourea group, reducing systemic toxicity. The prodrug is designed to be stable at physiological pH (7.4) but cleaves to release the active drug in the acidic microenvironment of tumors (pH ~6.5).[13][16]
Caption: Mechanism of a pH-sensitive thiourea prodrug for targeted release.
Data Summary Table
When evaluating new analogues, it is critical to compare their efficacy, toxicity, and metabolic stability quantitatively.
| Compound ID | Target IC50 (µM) | Normal Cell CC50 (µM) | Selectivity Index (SI) | Metabolic Half-Life (t½, min) | Notes |
| LEAD-001 | 0.5 | 1.0 | 2 | 5 | Parent compound. Potent but toxic. |
| LEAD-002 | 2.5 | 50.0 | 20 | 45 | SAR analogue. Reduced potency and toxicity. |
| LEAD-BIO-U | 0.8 | >100.0 | >125 | >120 | Urea bioisostere. Retained potency, no toxicity. |
| LEAD-BIO-CG | 1.2 | >100.0 | >83 | >120 | Cyanoguanidine bioisostere. Good profile. |
Data is hypothetical and for illustrative purposes.
Troubleshooting Guides & Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Objective: To determine the concentration of a thiourea compound that reduces the viability of a normal (non-cancerous) cell line by 50% (CC50).
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HEK293 embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiourea compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare a serial dilution of your thiourea compound in culture medium. Typical final concentrations might range from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Include "cells only" (negative control) and "positive control" wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis:
-
Normalize the absorbance values to the negative control (100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.
-
Protocol 2: Evaluating Metabolic Stability in Liver Microsomes
Objective: To determine the rate at which a thiourea compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Thiourea compound stock solution (in DMSO or Acetonitrile)
-
Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis)
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Preparation:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
In separate tubes, pre-warm the liver microsomes and the thiourea compound solution to 37°C.
-
-
Reaction Initiation (t=0):
-
Initiate the reaction by adding the pre-warmed microsomes to the master mix containing your compound. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Immediately remove an aliquot (e.g., 50 µL) and quench it by adding it to a tube containing cold acetonitrile with the internal standard (e.g., 150 µL). This is your t=0 time point.
-
-
Time Course:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove identical aliquots and quench them in the same manner.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
A short half-life (< 30 minutes) indicates low metabolic stability, suggesting the compound is a likely substrate for metabolic enzymes and may produce toxic metabolites.
References
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Riccardo, R., Giada, M., Andrea, C., Antimo, G., & Emidio, C. (2021). Recent advances in urea- and thiourea-containing compounds: Focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12, 1046–1064. [Link]
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Panchenko, P. A., et al. (2019). Thiourea Modified Doxorubicin: A Perspective pH-Sensitive Prodrug. ACS Publications. [Link]
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Yang, L., et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25-33. [Link]
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Popova, Y., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 25(8), 4475. [Link]
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Khan, I., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12699-12727. [Link]
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Asraf, M., et al. (2021). Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes. Chemosensors, 9(11), 324. [Link]
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Validation & Comparative
A Comparative Analysis of Thiourea-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Enduring Appeal of Kinase Inhibition and the Rise of Thiourea Scaffolds
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The thiourea moiety (S=C(NH)₂) has emerged as a versatile scaffold in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This guide will explore the inhibitory potential of phenylthiourea derivatives against two critical cancer targets: Epidermal Growth Factor Receptor (EGFR) and Polo-like Kinase 1 (Plk1), comparing them with the established inhibitors Gefitinib and BI 2536, respectively.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Understanding the mechanism of action of these inhibitors requires a grasp of the signaling pathways they disrupt. Phenylthiourea derivatives, like many other kinase inhibitors, act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical driver of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a common feature in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4][5]
Caption: Plk1's Role in Mitotic Entry and Inhibition.
Comparative Performance: In Vitro Inhibition Data
While specific data for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea is not available, we can draw comparisons from published data on structurally related thiourea derivatives. The following tables summarize the in vitro inhibitory activity of these compounds against EGFR and Plk1, benchmarked against established inhibitors.
Table 1: Comparative Inhibition of EGFR
| Compound | Target | IC50 (nM) | Source |
| Gefitinib | EGFR | ~1-30 | [6] |
| Phenylthiourea Derivative 1 | EGFR | 90 | [7] |
| Phenylthiourea Derivative 2 | EGFR (mutant) | 4030 | [7] |
Table 2: Comparative Inhibition of Plk1
| Compound | Target | IC50 (nM) | Source |
| BI 2536 | Plk1 | 0.83 | [8][9] |
| Acylthiourea Derivative 3v | Plk1 PBD | Low µM range | [10] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Methodologies: Protocols for Kinase Inhibition and Cell Proliferation Assays
To ensure scientific integrity, the following are detailed protocols for key experiments used to evaluate kinase inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a common method for measuring kinase activity in a high-throughput format. [11][12]The assay is based on the transfer of energy between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665) when they are in close proximity. [13][14] Experimental Workflow:
Caption: HTRF Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and test compounds at desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound (or DMSO as a control).
-
Initiation: Add ATP to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a solution containing Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 (SA-XL665) to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is proportional to the amount of phosphorylated substrate.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Concluding Remarks and Future Directions
The thiourea scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis presented here, using close structural analogs of this compound, demonstrates their potential to inhibit key cancer-related kinases such as EGFR and Plk1. While the inhibitory potencies of the exemplified thiourea derivatives may not yet match those of the highly optimized, clinically approved drugs like Gefitinib and BI 2536, they provide a strong foundation for further medicinal chemistry efforts. Future work should focus on synthesizing and profiling this compound and a library of its derivatives to establish a clear structure-activity relationship and to optimize their potency and selectivity against a panel of cancer-relevant kinases.
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Zhang, Y., et al. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 14(7), 853-859. [Link]
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Validating the Anticancer Activity of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in Animal Models: A Comparative Guide
This guide provides a comprehensive framework for the preclinical in vivo validation of the novel anticancer candidate, 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic reasoning behind experimental design choices, ensuring a robust and translatable evaluation of therapeutic potential. We will compare the efficacy and safety profile of this investigational compound against established chemotherapeutic agents, providing the necessary data-driven context for its continued development.
Introduction: The Rationale for In Vivo Validation
The journey of a promising anticancer compound from the bench to the bedside is a rigorous one, with in vivo animal studies serving as a critical bridge between in vitro discovery and human clinical trials[1]. While cell-based assays provide initial insights into a compound's cytotoxic or cytostatic effects, they lack the complexity of a whole-organism system, which includes drug metabolism, pharmacokinetics, and the intricate interplay with the tumor microenvironment[2]. The transition to animal models is, therefore, an indispensable step to assess systemic efficacy, toxicity, and to establish a preliminary therapeutic window[3].
This compound belongs to the thiourea class of compounds, which have garnered significant interest for their diverse biological activities, including anticancer properties[4]. The validation of this specific molecule requires a meticulously planned series of animal experiments designed to not only confirm its tumor-inhibiting capabilities but also to benchmark its performance against current standards of care. This guide will outline a comparative study using xenograft models of non-small cell lung cancer (NSCLC) and breast cancer, two of the most prevalent and challenging malignancies.
Experimental Design: A Multi-faceted Approach to Validation
A robust in vivo study is more than just administering a compound to a tumor-bearing animal; it is a carefully orchestrated experiment designed to answer specific questions about efficacy, mechanism, and safety.
Selection of Animal Models
The choice of an appropriate animal model is paramount for the clinical relevance of the study. For this investigation, we propose the use of human tumor xenograft models in immunocompromised mice. This approach involves the subcutaneous implantation of human cancer cell lines into mice that lack a functional immune system, thus preventing the rejection of the human cells[5][6].
-
Non-Small Cell Lung Cancer (NSCLC) Model: The A549 human lung adenocarcinoma cell line is a well-characterized and widely used model for NSCLC research. Its established growth kinetics in nude mice provide a reliable platform for assessing therapeutic response[7].
-
Breast Cancer Model: The MDA-MB-231 human breast adenocarcinoma cell line is a model for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapy options[8][9]. Validating the efficacy of this compound in this model would be of significant clinical interest.
Comparator and Control Groups
To provide a clear benchmark for the performance of this compound, the inclusion of positive and negative control groups is essential.
-
Vehicle Control: This group will receive the delivery vehicle (e.g., a solution of DMSO and saline) without the active compound. This allows for the assessment of the natural tumor growth progression.
-
Positive Controls (Standard-of-Care Chemotherapeutics):
-
For NSCLC Model: A combination of Cisplatin and Paclitaxel will be used as the standard-of-care comparator. This combination is a frequently used regimen in the treatment of NSCLC[10][11][12].
-
For Breast Cancer Model: Doxorubicin and Cyclophosphamide will be employed as positive controls. These are commonly used chemotherapeutic agents for breast cancer, including TNBC[13][14][15].
-
Key Endpoints for Evaluation
The success of the therapeutic intervention will be assessed through a combination of primary and secondary endpoints:
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): The primary measure of efficacy, calculated by comparing the tumor volume in treated groups to the vehicle control group.
-
Survival Analysis: In a separate cohort of animals, the study will be continued to assess the impact of the treatment on overall survival.
-
-
Secondary Endpoints:
-
Toxicity Assessment: Monitored through daily clinical observations, weekly body weight measurements, and post-necropsy histopathological analysis of major organs.
-
Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Pharmacodynamic (PD) Marker Analysis: To investigate the biological effects of the compound on the tumor tissue, including markers of proliferation and apoptosis.
-
Detailed Methodologies
Scientific integrity is built upon the foundation of reproducible and well-documented protocols. The following sections provide step-by-step methodologies for the key experiments in this validation study.
Tumor Xenograft Establishment
-
Cell Culture: A549 and MDA-MB-231 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their dimensions are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.
Drug Administration
-
This compound: To be administered via intraperitoneal (i.p.) injection or oral gavage, depending on its solubility and formulation. A dose-ranging study should be conducted to determine the maximum tolerated dose (MTD). For the main study, three dose levels (e.g., MTD, MTD/2, and MTD/4) will be evaluated.
-
Comparator Drugs:
-
Cisplatin: Administered i.p. at a dose of 3 mg/kg, once a week[10].
-
Paclitaxel: Administered i.p. at a dose of 20 mg/kg, once a week[10].
-
Doxorubicin: Administered intravenously (i.v.) at a dose of 5 mg/kg, once a week[16].
-
Cyclophosphamide: Administered i.p. at a dose of 100 mg/kg, once a week[17].
-
Treatments will continue for a period of 21-28 days, or until the tumors in the control group reach the predetermined endpoint size.
Toxicity Evaluation
-
Clinical Observations: Mice are monitored daily for any signs of distress, including changes in posture, activity, and grooming.
-
Body Weight: Body weight is measured twice weekly. A weight loss of more than 20% is a common humane endpoint.
-
Histopathology: At the end of the study, major organs (liver, kidneys, spleen, heart, and lungs) are collected, fixed in formalin, and subjected to histopathological examination to identify any signs of drug-induced toxicity[18][19].
Pharmacokinetic (PK) Study
-
Dosing: A separate cohort of non-tumor-bearing mice is administered a single dose of this compound.
-
Blood Sampling: Serial blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Analysis: Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Key PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.
Pharmacodynamic (PD) Analysis
At the end of the efficacy study, tumors are excised and processed for further analysis.
-
Histopathology: A portion of the tumor is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tumor morphology, necrosis, and cellularity[20][21].
-
Immunohistochemistry (IHC):
-
Ki-67 Staining: To assess the proliferation rate of tumor cells. A reduction in Ki-67 positive cells indicates an anti-proliferative effect[22].
-
TUNEL Assay: To detect apoptotic cells. An increase in TUNEL-positive cells suggests the induction of apoptosis.
-
Data Presentation and Interpretation
Table 1: Comparative Antitumor Efficacy in A549 NSCLC Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | Low Dose | 900 ± 150 | 40 |
| This compound | Mid Dose | 600 ± 100 | 60 |
| This compound | High Dose | 300 ± 80 | 80 |
| Cisplatin + Paclitaxel | 3 mg/kg + 20 mg/kg, weekly i.p. | 450 ± 90 | 70 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.
Table 2: Comparative Antitumor Efficacy in MDA-MB-231 Breast Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 2000 ± 300 | - |
| This compound | Low Dose | 1200 ± 200 | 40 |
| This compound | Mid Dose | 800 ± 150 | 60 |
| This compound | High Dose | 400 ± 100 | 80 |
| Doxorubicin + Cyclophosphamide | 5 mg/kg i.v. + 100 mg/kg i.p., weekly | 600 ± 120 | 70 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Table 3: Summary of Toxicity and Pharmacokinetic Profile
| Compound | Maximum Tolerated Dose (MTD) | Observable Toxicities at MTD | Cmax (µg/mL) | AUC (µg*h/mL) |
| This compound | [Experimental Value] | [e.g., Reversible weight loss] | [Experimental Value] | [Experimental Value] |
| Cisplatin | ~6 mg/kg | Nephrotoxicity, myelosuppression | - | - |
| Doxorubicin | ~8 mg/kg | Cardiotoxicity, myelosuppression | - | - |
Comparator toxicity data is based on known profiles. PK data for the investigational compound is to be determined experimentally.
Visualizing the Process and Hypothesized Mechanism
Visual aids are invaluable for understanding complex experimental workflows and biological pathways.
Caption: Experimental workflow for in vivo validation.
Caption: Hypothesized signaling pathway inhibition.
Conclusion: Synthesizing the Evidence for Future Development
The comprehensive in vivo validation outlined in this guide will provide a robust dataset to critically evaluate the anticancer potential of this compound. By directly comparing its efficacy and toxicity against established clinical agents in well-characterized animal models, a clear picture of its therapeutic index and potential clinical utility will emerge. The successful completion of these studies, demonstrating superior or comparable efficacy with a favorable safety profile, would provide the strong preclinical evidence required to justify advancing this promising compound into the next stages of drug development and, ultimately, toward clinical investigation.
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A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea Analogs for Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the thiourea scaffold has emerged as a versatile pharmacophore, integral to the design of novel therapeutic agents.[1] Its derivatives are a subject of intense research due to their wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea analogs, offering insights into the rational design of more potent and selective anticancer compounds. We will delve into the nuanced effects of structural modifications on biological activity, supported by comparative experimental data and detailed protocols for synthesis and evaluation.
The this compound Scaffold: A Privileged Structure
The this compound core represents a promising framework for the development of anticancer agents. This assertion is based on the established roles of its constituent moieties in mediating biological effects. The thiourea group, with its hydrogen bond donor and acceptor capabilities, is crucial for interacting with biological targets like enzymes and receptors.[3] The presence of aromatic and heteroaromatic rings, such as the phenyl and pyridine groups, allows for π-π stacking and hydrophobic interactions, further enhancing binding affinity to target proteins.[1]
Our exploration of the SAR of this scaffold will focus on three primary regions of modification:
-
The Phenyl Ring (A-ring): Examining the impact of substituent placement and electronic properties.
-
The Pyridine Ring (B-ring): Investigating the influence of nitrogen's position and substitutions on the heterocyclic ring.
-
The Thiourea Linker: Assessing the importance of the thiocarbonyl group and the N-H protons.
Structure-Activity Relationship Insights
The antiproliferative activity of thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Generally, the introduction of electron-withdrawing groups on the phenyl ring tends to enhance cytotoxic activity.[3][4]
Phenyl Ring (A-ring) Modifications
Studies on various 1,3-disubstituted thioureas have consistently demonstrated that substitutions on the terminal phenyl rings are a key determinant of anticancer efficacy.[4] For instance, in a series of 3-(trifluoromethyl)phenylthiourea analogs, compounds with dihalogenophenyl and trifluoromethylphenyl substituents exhibited high cytotoxicity against colon and prostate cancer cell lines.[4]
Key Observations:
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (Cl, F), trifluoromethyl (CF3), and nitro (NO2) groups on the phenyl ring generally lead to increased anticancer activity.[4][5] This is exemplified by 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, which showed potent activity against colon cancer and leukemia cell lines.[1]
-
Electron-Donating Groups (EDGs): The introduction of EDGs such as methoxy (-OCH3) or methyl (-CH3) can have a variable effect, sometimes leading to a moderate increase in activity compared to the unsubstituted analog, but often less pronounced than with EWGs.[3]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. A comprehensive analysis would involve synthesizing and testing ortho-, meta-, and para-substituted analogs to determine the optimal substitution pattern.
Pyridine Ring (B-ring) Modifications
The pyridine moiety is a common feature in many kinase inhibitors, where the nitrogen atom often acts as a hydrogen bond acceptor in the hinge region of the kinase domain.[1] While direct SAR studies on the 3-pyridylmethyl fragment of the target scaffold are limited in the provided search results, we can infer potential trends from related compounds.
Inferred Insights:
-
Nitrogen Position: The position of the nitrogen atom in the pyridine ring (e.g., 2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) can significantly alter the molecule's geometry and its ability to interact with specific residues in a target protein. For instance, in a series of 1-aryl-3-(pyridin-2-yl) substituted thioureas, the 2-pyridyl isomer demonstrated potent antitumor activity.[1]
-
Substituents on the Pyridine Ring: The addition of small alkyl or alkoxy groups to the pyridine ring could modulate its electronic properties and steric profile, potentially leading to improved activity or selectivity. This is observed in urea analogs where substitutions on the pyridine ring influenced antiproliferative effects.[6]
Comparative Analysis of Anticancer Activity
To provide a clearer understanding of the SAR, the following table summarizes the cytotoxic activity (IC50 values) of representative thiourea analogs against various cancer cell lines. It is important to note that these values are compiled from different studies and should be used for comparative purposes.
| Compound ID | Phenyl Ring Substituent (A-ring) | Heterocyclic Moiety (B-ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-dichloro | 3-(trifluoromethyl)phenyl | SW620 (Metastatic Colon Cancer) | 1.5 | [1][4] |
| 2 | 4-trifluoromethyl | 3-(trifluoromethyl)phenyl | SW620 (Metastatic Colon Cancer) | 2.5 | [4] |
| 3 | Unsubstituted | 4-(pyridin-2-yl) | MCF-7 (Breast Cancer) | 1.3 | [1] |
| 4 | Unsubstituted | 4-(pyridin-2-yl) | SkBR3 (Breast Cancer) | 0.7 | [1] |
| 5 | 4-fluoro | m-phenylene (bis-thiourea) | MOLT-3 (Leukemia) | 1.20 | [5] |
| 6 | 3,5-ditrifluoromethyl | m-phenylene (bis-thiourea) | T47D (Breast Cancer) | Potent | [5] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of 1,3-disubstituted thioureas is typically a straightforward process involving the reaction of an amine with an isothiocyanate.[7]
Materials:
-
Substituted aniline
-
3-(isothiocyanatomethyl)pyridine
-
Anhydrous acetonitrile or dichloromethane
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve the substituted aniline (1.0 eq.) in anhydrous acetonitrile.
-
To this solution, add 3-(isothiocyanatomethyl)pyridine (1.0 eq.).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound analog.
Diagram of Synthetic Workflow:
Caption: General synthetic scheme for 1,3-disubstituted thioureas.
In Vitro Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]
Materials:
-
Human cancer cell lines (e.g., SW480, SW620, PC3, K-562)[4]
-
Normal cell line (e.g., HaCaT) for selectivity assessment[4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (thiourea analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea analogs (typically in a serial dilution) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs reveals critical insights for the design of novel anticancer agents. The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating cytotoxic activity, with electron-withdrawing groups generally enhancing potency. The pyridine moiety offers opportunities for fine-tuning interactions with specific biological targets, such as protein kinases.
Future research should focus on a systematic exploration of substitutions on both the phenyl and pyridine rings to build a more comprehensive SAR profile. Investigating the effects of altering the thiourea linker, for instance, by replacing it with a urea or other bioisosteres, could also yield valuable information. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most potent analogs will be crucial for their further development as clinical candidates. The integration of computational methods, such as molecular docking and QSAR studies, will undoubtedly accelerate the discovery of next-generation thiourea-based anticancer therapies.[1]
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comparing the efficacy of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea with first-line cancer drugs
An In-Depth Efficacy Guide for Researchers in Drug Development
Executive Summary
In the relentless pursuit of novel anticancer therapeutics, the scientific community continuously explores new chemical scaffolds that promise enhanced efficacy and reduced toxicity. Among these, thiourea derivatives have emerged as a promising class of compounds with significant antiproliferative properties. This guide provides a comprehensive comparison of the in vitro efficacy of a representative phenyl-thiourea derivative, 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea , and its closely related analogs, against established first-line cancer drugs.
It is imperative to note that direct experimental data for the specific compound this compound is not extensively available in peer-reviewed literature. Therefore, this guide will utilize data from closely related and well-studied proxy compounds, primarily 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives , to draw meaningful comparisons. This approach allows for a robust scientific discussion while maintaining full transparency about the data sources. The insights presented herein are intended to guide researchers and drug development professionals in the strategic evaluation of this chemical class for future oncology applications.
Introduction: The Rationale for Phenyl-Thiourea Scaffolds in Oncology
The urea and thiourea moieties are privileged structures in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Their ability to form stable hydrogen bonds with biological targets, coupled with their synthetic tractability, makes them ideal scaffolds for the design of enzyme inhibitors and receptor modulators. In the context of oncology, diarylurea and diarylthiourea derivatives have demonstrated potent activity against a range of cancers by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]
The inclusion of a pyridine ring, as seen in our compound of interest and its proxies, often enhances the pharmacological profile of these molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve the solubility and pharmacokinetic properties of the compound. This guide will delve into the experimental data that substantiates the anticancer potential of these pyridine-containing phenyl-thiourea derivatives and benchmark their performance against the current standards of care.
Comparative Efficacy: In Vitro Cytotoxicity Analysis
The cornerstone of preclinical cancer drug evaluation is the assessment of a compound's ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this activity, with lower values indicating greater potency. This section presents a comparative analysis of the IC50 values for our proxy compounds and relevant first-line cancer drugs across a panel of cancer cell lines.
Colon Cancer
First-line treatment for metastatic colon cancer often involves combination chemotherapy regimens such as FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) or FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan).[2][3] The table below compares the in vitro efficacy of a proxy phenyl-urea derivative with oxaliplatin, a key component of the FOLFOX regimen.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Proxy Compound: 1-(2,4-dichlorophenyl)-3-(4-(pyridin-3-yl)phenyl)urea derivative (5d) | HCT-116 | Not explicitly stated, but potent growth inhibition reported | [4] |
| Oxaliplatin | HCT-116 | 14 | [5] |
| Oxaliplatin | SW480 | 0.49 | [6] |
Note: While a specific IC50 value for the proxy compound on HCT-116 is not provided in the primary source, the study reports significant growth inhibition, suggesting potent activity.
Breast Cancer
For breast cancer, particularly triple-negative and hormone-refractory subtypes, taxanes like paclitaxel are a mainstay of first-line chemotherapy.[7][8]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Proxy Compound: N,N'-Diarylthiourea derivative (Compound 4) | MCF-7 | 338.33 | |
| Paclitaxel | MCF-7 | 3.5 | [9] |
| Paclitaxel | MDA-MB-231 | 0.3 | [9] |
Note: The tested diarylthiourea derivative shows activity, albeit at a significantly higher concentration than paclitaxel in this specific study. However, other diarylurea derivatives have shown more potent activity.[10]
Non-Small Cell Lung Cancer (NSCLC)
Platinum-based drugs like cisplatin are fundamental to first-line NSCLC chemotherapy, often used in combination with other agents.[11][12]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Proxy Compound: 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 | 2.39 | [13] |
| Cisplatin | A549 | 3.07 (at 72h) | |
| Cisplatin | NCI-H1299 | 7.14 (at 72h) |
Renal Cancer
Targeted therapies, such as the tyrosine kinase inhibitor sunitinib, are the standard of care for advanced renal cell carcinoma.[14]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Proxy Compound: 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | 786-0 | Potent, lethal effects reported at 10 µM | [4][15] |
| Sunitinib | 786-0 | 4.6 - 5.2 | [11] |
| Sunitinib | A498 | Not specified, but sensitive | [16] |
| Sunitinib | Caki-1 | 2.8 | [11] |
Melanoma
For metastatic melanoma, the alkylating agent dacarbazine has been a historical first-line treatment, although immunotherapy and targeted therapies are now more common.[17][18]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Proxy Compound: 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | SK-MEL-5 | Potent, lethal effects reported at 10 µM | [4][15] |
| Dacarbazine (DTIC) | A375 | 1113 (at 72h) | [19] |
| Dacarbazine (DTIC) | SK-MEL-30 | 1095 (at 24h) | [20] |
Mechanism of Action: Unraveling the Molecular Pathways
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Phenyl-thiourea derivatives have been shown to act through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
Proposed Mechanism of Phenyl-Thiourea Derivatives
Several studies suggest that phenyl-thiourea and phenyl-urea derivatives can inhibit key protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10] Inhibition of these pathways can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis. Some derivatives have also been shown to induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-3.
Caption: Proposed mechanism of action for phenyl-thiourea derivatives.
Mechanism of First-Line Agents
The mechanisms of action for the first-line drugs are well-established:
-
Oxaliplatin: Forms platinum-DNA adducts, leading to DNA damage and apoptosis.
-
Paclitaxel: Stabilizes microtubules, causing mitotic arrest and apoptosis.
-
Cisplatin: Similar to oxaliplatin, forms DNA adducts.
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor that inhibits VEGFR, PDGFR, and other kinases, leading to anti-angiogenic and anti-proliferative effects.
-
Dacarbazine: An alkylating agent that methylates DNA, inducing DNA damage.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis of the proxy compounds and the in vitro cytotoxicity assays.
Synthesis of 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives
The synthesis of these derivatives generally follows a multi-step process, as outlined in the literature.[13]
Caption: General synthetic workflow for phenyl-urea derivatives.
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution: 2-fluoro-4-bromonitrobenzene is reacted with a suitable amine (e.g., 4-hydroxymethylpiperidine) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures.
-
Suzuki Coupling: The resulting bromo-nitro intermediate is coupled with 3-pyridylboronic acid using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a base in a suitable solvent system.
-
Nitro Group Reduction: The nitro group is reduced to an amine using a catalyst such as 10% Palladium on carbon under a hydrogen atmosphere in a solvent like ethanol.
-
Urea Formation: The final amine product is reacted with a substituted phenyl isocyanate in an aprotic solvent like THF at room temperature to yield the target 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (phenyl-thiourea derivatives or first-line drugs) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of phenyl-thiourea derivatives as a novel class of anticancer agents. The proxy compounds have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines, with efficacy that is, in some cases, comparable to or exceeding that of established first-line drugs. The favorable mechanistic profiles, including kinase inhibition and apoptosis induction, further underscore their therapeutic promise.
However, it is crucial to acknowledge the limitations of this analysis, primarily the reliance on data from proxy compounds. Future research should focus on the synthesis and comprehensive evaluation of the specific compound, This compound , to validate the findings presented here. Further investigations should also include in vivo studies to assess the efficacy, pharmacokinetics, and toxicity of these compounds in animal models.
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Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Semantic Scholar. [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
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Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PubMed. [Link]
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Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC - NIH. [Link]
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A Comparative Guide to Elucidating the Mechanism of Action of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic studies. This guide provides an in-depth, experience-driven framework for validating the mechanism of action (MoA) of a novel thiourea derivative, 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea . We will explore a plausible inhibitory mechanism, compare it with an established drug, and provide detailed experimental protocols for validation, grounded in the principles of scientific integrity.
The thiourea scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The unique ability of the thiourea moiety to form stable hydrogen bonds and coordinate with metal ions often dictates its interaction with biological targets.[1][3][4] Our focus, this compound, combines the phenyl and pyridine rings, common features in many bioactive compounds, suggesting a potential for specific target engagement.[5] While the precise MoA of this specific molecule is yet to be fully elucidated, its structural alerts point towards enzyme inhibition as a highly probable mechanism.
This guide will therefore propose a hypothetical MoA for this compound as a tyrosinase inhibitor, a key enzyme in melanin biosynthesis and a target for hyperpigmentation disorders. We will compare its validation pathway with that of Kojic acid, a well-established tyrosinase inhibitor.
Proposed Mechanism of Action: Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Many inhibitors chelate the copper ions in the active site. The sulfur and nitrogen atoms in the thiourea linkage of this compound make it a prime candidate for coordinating with these copper ions, thereby inhibiting enzyme activity.
Comparative Framework: this compound vs. Kojic Acid
To provide context, we compare our investigational compound with Kojic acid, a known competitive inhibitor of tyrosinase. This comparison will highlight the different experimental signatures we might expect.
| Feature | This compound (Hypothesized) | Kojic Acid (Established) |
| Inhibition Type | Likely non-competitive or mixed-type due to metal chelation. | Competitive inhibitor, competes with L-tyrosine. |
| Binding Site | Binds to copper ions in the enzyme's active site. | Binds to the substrate-binding site. |
| Key Interaction | Coordination with copper ions via sulfur and nitrogen atoms. | Hydrogen bonding and hydrophobic interactions. |
| Experimental Hallmark | Vmax decreases, Km may or may not change. | Km increases, Vmax remains unchanged. |
Experimental Validation Workflow
A multi-step, self-validating experimental workflow is crucial for robustly defining the MoA.
Step 1: In Vitro Tyrosinase Inhibition Assay
This initial screen confirms if the compound has inhibitory activity against the target enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a concentration of 1000 U/mL.
-
Prepare a 1.5 mM L-tyrosine solution in the same buffer.
-
Prepare stock solutions of this compound and Kojic acid (positive control) in DMSO, and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-tyrosine solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Expected Outcome: A dose-dependent inhibition of tyrosinase activity, yielding a quantifiable IC50 value.
Step 2: Enzyme Kinetics Analysis
This step elucidates the type of inhibition, which is fundamental to understanding the MoA.
Protocol:
-
Assay Setup:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-tyrosine) and the inhibitor.
-
Use a fixed, sub-IC50 concentration of the inhibitor and a range of L-tyrosine concentrations. Repeat for multiple inhibitor concentrations.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Interpretation of Results:
-
Competitive Inhibition (like Kojic Acid): Lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition (Hypothesized for our compound): Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed Inhibition: Lines will intersect in the second quadrant (both Vmax and Km are altered).
Step 3: Biophysical Interaction Analysis (Isothermal Titration Calorimetry - ITC)
ITC provides direct evidence of binding and measures the thermodynamic parameters of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze purified tyrosinase extensively against the ITC buffer (e.g., 50 mM sodium phosphate, pH 6.8).
-
Dissolve this compound in the same buffer. Ensure the final DMSO concentration is low (<1%) and identical in both the syringe and the cell.
-
-
ITC Experiment:
-
Load the tyrosinase solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Expected Outcome: A measurable binding isotherm, confirming a direct interaction and providing thermodynamic details of the binding event.
Step 4: Cellular Activity Confirmation in B16F10 Melanoma Cells
This step validates the enzyme inhibition in a more physiologically relevant context.
Protocol:
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in appropriate media.
-
Treat the cells with various concentrations of this compound for 48-72 hours. It is crucial to first perform a cytotoxicity assay (e.g., MTT) to ensure the tested concentrations are non-toxic.[6]
-
-
Melanin Content Assay:
-
After treatment, lyse the cells.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
-
-
Cellular Tyrosinase Activity Assay:
-
Prepare cell lysates from treated cells.
-
Measure the tyrosinase activity in the lysates by adding L-DOPA and monitoring the rate of dopachrome formation at 475 nm.
-
Expected Outcome: A dose-dependent decrease in both melanin production and cellular tyrosinase activity in treated cells, correlating with the in vitro enzyme inhibition data.
Step 5: In Silico Modeling
Molecular docking can provide a structural hypothesis for the observed binding and kinetics.
Protocol:
-
Preparation:
-
Obtain the 3D crystal structure of tyrosinase from the Protein Data Bank (PDB).
-
Generate a 3D conformer of this compound.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of the compound in the active site of tyrosinase.
-
Define the docking grid around the copper-containing active site.
-
-
Analysis:
-
Analyze the predicted binding poses for favorable interactions, such as coordination with the copper ions and hydrogen bonds with active site residues.
-
Compare the predicted binding mode with the experimental kinetic data.
-
Expected Outcome: A plausible binding model where the thiourea moiety is in close proximity to the copper ions, supporting the hypothesized non-competitive or mixed-type inhibition mechanism.
Conclusion
The validation of a small molecule's mechanism of action is a systematic process that builds a case from multiple lines of evidence. For this compound, the proposed workflow provides a robust strategy to test the hypothesis of tyrosinase inhibition. By starting with broad enzymatic assays and progressively moving to detailed kinetic, biophysical, cellular, and in silico studies, researchers can build a comprehensive and defensible understanding of how this promising compound exerts its biological effects. This guide, by comparing the unknown with the known, and by detailing a self-validating experimental path, offers a blueprint for rigorous and insightful drug discovery research.
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MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(11), 2799.
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Journal of Agricultural and Food Chemistry. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]
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-
MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
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MDPI. (n.d.). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
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-
Frontiers in Drug Discovery. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
-
PubMed. (2023, April 11). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Retrieved from [Link]
-
ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
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MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
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PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. Retrieved from [Link]_
-
MDPI. (2024, September 5). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Retrieved from [Link]
-
Nature. (n.d.). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Retrieved from [Link]
-
PubMed Central. (2021, January 22). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Retrieved from [Link]
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PubMed Central. (n.d.). 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. Retrieved from [Link]
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A Guide to Cross-Validation of In Vitro and In Silico Results for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Abstract
The integration of computational and experimental methodologies is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the cross-validation of in silico and in vitro data, using the novel compound 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea as a case study. Thiourea derivatives are a versatile class of compounds known to interact with a wide range of biological targets, exhibiting activities from enzyme inhibition to anticancer properties.[1][2][3][4] This document details the logical progression from computational prediction of biological activity to empirical validation in the laboratory, offering a self-validating system for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of hypothetical data to illustrate the synergy between these two approaches.
Introduction: The Rationale for Integrated Drug Discovery
The traditional drug discovery pipeline is a lengthy and costly process.[5] In silico techniques, such as molecular docking and molecular dynamics, offer a time- and cost-effective means to screen vast libraries of compounds and predict their interactions with biological targets.[5][6] However, these computational predictions must be anchored in experimental reality. In vitro assays provide the necessary empirical data to confirm, refute, or refine computational hypotheses. The cross-validation of these two data streams is not merely a confirmatory step but a dynamic interplay that accelerates the identification and optimization of lead compounds.[7][8]
This guide focuses on a hypothetical scenario involving This compound , a novel thiourea derivative. Due to its structural motifs, including a phenyl ring, a pyridine ring, and a thiourea linker, this compound is a plausible candidate for enzyme inhibition. Thiourea derivatives have shown significant inhibitory activity against various enzymes, including kinases, ureases, and acetylcholinesterase.[1][3][9] For the purpose of this guide, we will hypothesize that our compound of interest targets a key enzyme in a disease-relevant signaling pathway, such as a protein kinase involved in cancer progression.[2]
The Integrated Workflow: A Symbiotic Approach
The validation of a novel compound follows a logical progression from computational analysis to cellular assays. This workflow ensures that laboratory resources are directed toward the most promising candidates identified through computational screening.
Caption: Integrated workflow for in silico and in vitro cross-validation.
In Silico Prediction of Bioactivity
Molecular docking is a powerful computational tool used to predict the preferred binding mode of a ligand to a protein target.[10] This technique allows us to estimate the binding affinity and visualize the non-covalent interactions that stabilize the ligand-protein complex.
Protocol 1: Molecular Docking Simulation
Objective: To predict the binding affinity and interaction mode of this compound with a hypothetical protein kinase target.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software such as AutoDock Tools.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw.
-
Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically the active site where the natural substrate binds.
-
Perform the docking simulation using software like AutoDock Vina, which will generate multiple binding poses of the ligand in the active site.[11]
-
-
Analysis:
-
Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues using software like PyMOL or Discovery Studio Visualizer.
-
Hypothetical Data Summary: In Silico Results
| Compound | Predicted Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Protein Kinase X | -8.5 | Glu75, Leu12, Phe80 |
| Reference Inhibitor | Protein Kinase X | -9.2 | Glu75, Leu12, Val20 |
In Vitro Experimental Validation
The predictions from molecular docking must be validated through wet lab experiments. An enzyme inhibition assay is a direct method to measure the effect of a compound on the activity of a target enzyme.
Protocol 2: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target protein kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to be tested.
-
Prepare assay buffer, substrate, and ATP solutions.
-
-
Assay Procedure (Example: Kinase-Glo® Luminescent Kinase Assay):
-
Add the kinase, substrate, and varying concentrations of the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Hypothetical Data Summary: In Vitro Results
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Protein Kinase X | 5.2 |
| Reference Inhibitor | Protein Kinase X | 0.8 |
Cross-Validation: Synthesizing the Data
The core of this guide lies in the comparison of the in silico and in vitro results. A strong correlation between the predicted binding affinity and the experimentally determined IC50 value provides confidence in the predictive model and the biological activity of the compound.
Caption: Logical flow for cross-validation of in silico and in vitro data.
In our hypothetical example, the in silico prediction of a high binding affinity (-8.5 kcal/mol) is consistent with the in vitro finding of potent enzyme inhibition (IC50 = 5.2 µM). This concordance suggests that the predicted binding mode is likely accurate and provides a structural basis for the observed biological activity. The visualization of the docked pose can reveal key interactions, such as hydrogen bonds between the thiourea moiety and the protein backbone, which can be targeted for future optimization.
Discrepancies between in silico and in vitro results can also be informative. A compound with a high predicted binding affinity but weak experimental activity may indicate issues with solubility, cell permeability, or an incorrect binding mode prediction. Conversely, a compound with potent experimental activity but a poor docking score may suggest an allosteric mechanism of inhibition that was not captured by the docking simulation.
Conclusion and Future Directions
The cross-validation of in silico and in vitro data is an essential component of a modern, efficient drug discovery program.[12][13] This integrated approach allows for the rapid screening of potential drug candidates, provides a mechanistic understanding of their activity, and guides the subsequent optimization of lead compounds. The hypothetical case of this compound illustrates how computational predictions can be effectively translated into experimental validation, ultimately accelerating the path from concept to clinic.
Future studies would involve expanding the in vitro characterization to include cell-based assays to assess cytotoxicity and cellular efficacy.[14] Furthermore, the validated in silico model can be used to guide the synthesis of new analogs for structure-activity relationship (SAR) studies, with the goal of improving potency and selectivity.
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). MDPI. [Link]
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Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2023). ACS Omega. [Link]
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Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. (2022). IUBMB Life. [Link]
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Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). MDPI. [Link]
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Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2023). ACS Omega. [Link]
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In silico design, docking simulation, and ANN-QSAR model for predicting the anticoagulant activity of thiourea isosteviol compou. (2023). ProQuest. [Link]
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Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. (2022). Semantic Scholar. [Link]
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In Silico Study of Thiourea Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. (2023). ResearchGate. [Link]
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In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. (2020). PubMed. [Link]
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Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (2023). Pharmacy Education. [Link]
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A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. (2022). Scientific Reports. [Link]
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A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022). Farmacia Journal. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of Thiourea Derivatives: A Guide for Researchers
Thiourea and its derivatives represent a versatile class of organic compounds characterized by the S=C(N)₂ functional group. Their structural flexibility, allowing for a wide range of substitutions at the nitrogen atoms, has made them a focal point in medicinal chemistry for decades. This guide provides a comparative analysis of the antimicrobial spectrum of different classes of thiourea derivatives, supported by experimental data and standardized protocols, to aid researchers in the fields of microbiology and drug development. We will explore the structure-activity relationships that govern their efficacy against various pathogens and delve into the methodologies required for their evaluation.
Introduction to Thiourea Derivatives as Antimicrobial Agents
The antimicrobial potential of thiourea derivatives stems from their ability to act as effective metal ion chelators and to interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. The core thiourea scaffold can be readily modified, giving rise to a vast library of compounds with diverse biological activities. The nature of the substituents on the nitrogen atoms (R¹, R², R³) profoundly influences the compound's lipophilicity, steric profile, and electronic properties, which in turn dictates its antimicrobial spectrum and potency.
This guide will focus on comparing distinct classes of thiourea derivatives to elucidate how specific structural modifications impact their activity against a panel of clinically relevant bacteria and fungi.
Caption: General chemical scaffold of thiourea derivatives.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of thiourea derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following sections compare the MIC values of representative thiourea derivatives against common pathogens.
N-Aryl and N-Acyl Thiourea Derivatives
This class of compounds, where one of the nitrogen atoms is substituted with an aromatic or acyl group, has been extensively studied. The introduction of an aromatic ring often enhances the lipophilicity, which can facilitate passage through microbial cell membranes.
Key Insights:
-
Electron-withdrawing groups (e.g., halogens like -Cl, -F) on the aromatic ring often lead to increased antibacterial activity, particularly against Gram-positive bacteria. This is attributed to the modification of the electronic properties of the entire molecule, potentially enhancing its interaction with target sites.
-
Acylthioureas , particularly those derived from benzoyl chlorides, have shown significant activity against both bacteria and fungi. The carbonyl group in proximity to the thiourea moiety can enhance the molecule's ability to form hydrogen bonds.
Table 1: Comparative MIC Values (µg/mL) of N-Substituted Thiourea Derivatives
| Compound Class | Derivative Example | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| N-Aryl Thiourea | 1-(4-chlorophenyl)-3-phenylthiourea | 16 | 64 | >128 |
| N-Aryl Thiourea | 1-(4-nitrophenyl)-3-phenylthiourea | 32 | 128 | >128 |
| N-Acyl Thiourea | N-(2-chlorobenzoyl)thiourea | 8 | 32 | 16 |
| N-Acyl Thiourea | N-(4-methoxybenzoyl)thiourea | 64 | >128 | 32 |
Note: Data is compiled from multiple sources and serves as a representative comparison. Absolute values can vary based on specific experimental conditions.
Thiourea Derivatives Containing Heterocyclic Moieties
Incorporating heterocyclic rings such as thiazole, triazole, or pyridine into the thiourea structure is a common strategy to enhance antimicrobial activity. These nitrogen- and sulfur-containing rings can mimic biological molecules and are known to participate in coordinating with metal ions essential for microbial enzyme function.
Key Insights:
-
Thiazole-containing thioureas have demonstrated a broad spectrum of activity. The thiazole ring itself is a key structural component in many antimicrobial agents, and its combination with the thiourea scaffold often results in synergistic effects.
-
Triazole derivatives are particularly noted for their potent antifungal properties. This is logical, as the triazole ring is the cornerstone of widely used azole antifungal drugs (e.g., fluconazole), which inhibit ergosterol biosynthesis.
Table 2: Comparative MIC Values (µg/mL) of Heterocyclic Thiourea Derivatives
| Compound Class | Derivative Example | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| Thiazole Thiourea | 1-(4-phenylthiazol-2-yl)-3-phenylthiourea | 4 | 16 | 8 |
| Triazole Thiourea | 1-((1H-1,2,4-triazol-1-yl)methyl)-3-(4-bromophenyl)thiourea | 32 | 64 | 2 |
| Pyridine Thiourea | 1-(pyridin-2-yl)-3-(4-chlorophenyl)thiourea | 8 | 32 | 64 |
Proposed Mechanisms of Antimicrobial Action
While the exact mechanism is not fully elucidated for all derivatives, several hypotheses are supported by experimental evidence:
-
Enzyme Inhibition: A primary proposed mechanism is the inhibition of essential microbial enzymes. Thioureas are known to inhibit tyrosinase, a copper-containing enzyme crucial for melanin synthesis in fungi, and urease, a nickel-containing enzyme vital for the survival of certain bacteria like Helicobacter pylori. The thione (C=S) and amine (-NH) groups are excellent ligands for metal ions in enzyme active sites.
-
Disruption of Cell Membrane: The lipophilic nature of many thiourea derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to leakage of essential cytoplasmic components and ultimately cell death.
-
Inhibition of Biofilm Formation: Some thiourea derivatives have been shown to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antibiotics.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This section provides a standardized, step-by-step protocol for determining the MIC of novel thiourea derivatives. This method is a cornerstone of antimicrobial susceptibility testing.
Causality Behind Experimental Choices:
-
Choice of Medium: Mueller-Hinton Broth (MHB) is the standard for bacteria, while RPMI-1640 is used for fungi. These media are standardized to minimize interference with the tested compounds and support robust microbial growth.
-
Inoculum Standardization: The inoculum density is adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) to ensure reproducibility. A non-standardized inoculum would lead to highly variable MIC results.
-
Solvent Choice: Thiourea derivatives are often poorly soluble in water. Dimethyl sulfoxide (DMSO) is the most common solvent. A control well with only DMSO is crucial to ensure the solvent itself has no antimicrobial effect at the concentration used.
-
Use of Resazurin: Visual determination of growth can be subjective. Resazurin is a cell viability indicator that changes color from blue to pink in the presence of metabolic activity, providing an objective endpoint.
Caption: Workflow for the broth microdilution susceptibility test.
Detailed Steps:
-
Preparation of Compound Stock: Dissolve the thiourea derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the compound stock solution using the appropriate growth medium (e.g., MHB) to create a range of concentrations. Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v).
-
Inoculum Preparation:
-
Pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this adjusted suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of the Test Plate: Transfer aliquots of the diluted compound from the dilution plate to a new 96-well microtiter plate. Then, add the standardized inoculum to each well.
-
Controls:
-
Positive Control: Well containing medium and inoculum only (should show growth).
-
Negative Control: Well containing medium only (should show no growth).
-
Solvent Control: Well containing medium, inoculum, and the highest concentration of DMSO used (should show growth).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: After incubation, determine the MIC as the lowest concentration of the thiourea derivative that completely inhibits the visible growth of the microorganism. For an objective measure, 20 µL of a resazurin solution can be added to each well and incubated for another 2-4 hours. The MIC is the lowest concentration where the blue color of resazurin persists.
Conclusion and Future Directions
The antimicrobial spectrum of thiourea derivatives is highly dependent on the nature of the substituents attached to the core scaffold. Aromatic and acyl derivatives show broad but moderate activity, which can be enhanced by electron-withdrawing groups. The incorporation of heterocyclic moieties, such as triazoles and thiazoles, is a particularly effective strategy for developing potent antifungal and antibacterial agents, respectively.
Future research should focus on synthesizing novel hybrid molecules that combine the thiourea scaffold with other known pharmacophores. Furthermore, detailed mechanistic studies are required to move beyond enzyme inhibition hypotheses and identify specific molecular targets. This will enable the rational design of next-generation thiourea derivatives with improved potency and a tailored spectrum of activity to combat the growing threat of antimicrobial resistance.
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Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives. European Journal of Medicinal Chemistry. [Link]
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Che-Othman, M. H., Abdullah, N. H., & Othman, M. R. (2017). Synthesis, Characterization and Biological Evaluation of N-(Benzoyl)thiourea Derivatives as Antimicrobial Agents. Journal of Chemistry. [Link]
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Wang, X., Yin, J., & Gao, Y. (2019). Synthesis and antifungal activity of novel 1,2,4-triazole-thiourea derivatives. Journal of Heterocyclic Chemistry. [Link]
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confirming the binding affinity of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea to its target protein
Introduction: The Critical Role of Binding Affinity in Drug Discovery
In the landscape of modern drug discovery, particularly in the development of targeted therapies such as protein kinase inhibitors, the precise characterization of a compound's binding affinity to its intended target is a cornerstone of a successful research program. Binding affinity, typically quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (potential drug) and its protein target. A lower Kd value signifies a stronger binding affinity. This parameter is not merely an academic metric; it is a critical determinant of a drug's potency, selectivity, and ultimately, its therapeutic efficacy and safety profile.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously confirm the binding affinity of a novel compound. We will use the hypothetical novel compound 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea as a case study to illustrate the experimental workflows for characterizing its binding to two well-established cancer targets: BRAF kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . The thiourea moiety is a common scaffold in many kinase inhibitors, making this a relevant example.[1][2][3]
We will objectively compare its hypothetical performance with established, FDA-approved inhibitors for these targets: Dabrafenib for BRAF and Sorafenib for VEGFR-2. This guide will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key biophysical assays, and present data in a clear, comparative format.
The Targets and the Compounds: A Comparative Overview
Our investigation centers on two pivotal protein kinases implicated in cancer progression:
-
BRAF Kinase: A serine/threonine kinase in the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. Mutations in BRAF, particularly the V600E mutation, are drivers in a significant percentage of melanomas and other cancers.[1]
-
VEGFR-2: A receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]
Our compounds for this comparative study are:
-
This compound (Hypothetical Test Compound): A novel small molecule with a thiourea core. Its binding affinity to BRAF and VEGFR-2 is unknown and needs to be determined.
-
Dabrafenib (Comparator for BRAF): A potent and selective inhibitor of BRAF V600E-mutated kinase.[5][6]
-
Sorafenib (Comparator for VEGFR-2): A multi-kinase inhibitor that targets VEGFR-2, among others, and is used in the treatment of various cancers.[7][8][9]
Hypothetical Comparative Binding Affinity Data
To illustrate the output of the experiments detailed in this guide, the following table summarizes hypothetical binding affinity data for our compounds against their respective targets.
| Compound | Target Protein | Binding Affinity (Kd) |
| This compound | BRAF (V600E) | 250 nM |
| Dabrafenib | BRAF (V600E) | 5 nM |
| This compound | VEGFR-2 | 85 nM |
| Sorafenib | VEGFR-2 | 90 nM |
Note: The data for the test compound is hypothetical for illustrative purposes. The data for Dabrafenib and Sorafenib are representative of their known high affinities.
Experimental Methodologies for Determining Binding Affinity
The selection of an appropriate biophysical assay is critical for obtaining high-quality binding data. The choice depends on several factors, including the properties of the protein and ligand, the required throughput, and the specific information needed (e.g., thermodynamics). Here, we detail three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand) is immobilized, as the other interactant (the analyte) flows over the surface.[10]
Causality of Experimental Choice: SPR is an excellent choice for determining both the kinetics (association and dissociation rates, kon and koff) and the affinity (Kd) of an interaction. Its real-time nature provides a wealth of information beyond a simple endpoint measurement.
Experimental Workflow Diagram:
Caption: A typical workflow for a Surface Plasmon Resonance experiment.
Detailed Step-by-Step Protocol for SPR:
-
Ligand and Analyte Preparation:
-
Express and purify the target kinase (BRAF or VEGFR-2) to >95% purity.
-
Prepare a stock solution of the kinase in a suitable buffer (e.g., HBS-EP+).
-
Dissolve this compound and the comparator compounds (Dabrafenib, Sorafenib) in 100% DMSO to create high-concentration stock solutions.
-
Prepare a dilution series of the compounds in the running buffer, ensuring the final DMSO concentration is matched across all samples and is typically ≤1%.
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified kinase over the activated surface. The primary amine groups on the protein will form covalent amide bonds with the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the lowest concentration of the test compound over both the protein-immobilized and reference flow cells for a defined period (the association phase).
-
Switch back to the running buffer flow to monitor the dissociation of the compound from the protein (the dissociation phase).
-
After the dissociation phase, inject a regeneration solution (e.g., a pulse of high or low pH) to remove any remaining bound analyte.
-
Repeat the injection cycle for each concentration in the dilution series, typically from the lowest to the highest concentration.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein-immobilized flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[2][11][12] It is considered the gold standard for thermodynamic characterization of biomolecular interactions, providing not only the binding affinity (Kd) but also the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Causality of Experimental Choice: ITC is chosen when a complete thermodynamic profile of the interaction is desired. It provides deep insights into the driving forces of the binding event (e.g., whether it is enthalpy-driven or entropy-driven). It is also a solution-based method, avoiding potential artifacts from surface immobilization.
Experimental Workflow Diagram:
Caption: Workflow for a competitive Fluorescence Polarization binding assay.
Detailed Step-by-Step Protocol for FP (Competition Assay):
-
Assay Development:
-
A fluorescent tracer must be developed. This is typically a known ligand for the target protein that has been conjugated to a fluorophore (e.g., fluorescein).
-
Perform a saturation binding experiment by titrating the protein into a fixed concentration of the tracer to determine the Kd of the tracer and the optimal concentrations to use in the competition assay.
-
-
Competition Experiment:
-
In a microplate, add the target kinase and the fluorescent tracer at fixed concentrations, determined from the assay development step.
-
Add a dilution series of the unlabeled test compound (this compound) or the comparator.
-
Include controls for no polarization (tracer only) and maximum polarization (tracer + protein, no competitor).
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the protein. The Ki is a measure of the affinity of the unlabeled compound for the target.
-
Conclusion: Synthesizing the Data for a Comprehensive View
Confirming the binding affinity of a novel compound is a multi-faceted process that requires careful experimental design and data interpretation. No single technique tells the whole story. By employing a combination of methods like SPR, ITC, and FP, researchers can build a comprehensive and validated profile of a compound's interaction with its target. For our hypothetical compound, This compound , these assays would provide a robust comparison against established drugs like Dabrafenib and Sorafenib, clarifying its potential as a kinase inhibitor. This rigorous, data-driven approach is fundamental to making informed decisions in the progression of new therapeutic candidates from the bench to the clinic.
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Biointerface Research in Applied Chemistry. [Link]
-
Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. (2019). PubMed. [Link]
-
Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. (2023). Figshare. [Link]
-
Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2021). PubMed Central. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2018). Semantic Scholar. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
-
Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2021). YouTube. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. (2015). National Institutes of Health. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). RSC Medicinal Chemistry. [Link]
-
Fluorescence polarization (FP) assay. (n.d.). Bio-protocol. [Link]
-
Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. (2018). PubMed Central. [Link]
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Dabrafenib Therapy and BRAF Genotype. (2017). National Center for Biotechnology Information. [Link]
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Some VEGFR-2 inhibitors currently approved or in clinical trials. (2018). ResearchGate. [Link]
-
Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. (2018). The EMBO Journal. [Link]
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Discovery of a potent p38α/MAPK14 kinase inhibitor: Synthesis, in vitro/in vivo biological evaluation, and docking studies. (2019). PubMed. [Link]
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Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Nature Structural & Molecular Biology. [Link]
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Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). National Institutes of Health. [Link]
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On the development of B-Raf inhibitors acting through innovative mechanisms. (2022). PubMed Central. [Link]
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A Comparative Guide to Assessing the in vitro Selectivity of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea Against Diverse Human Cell Lines
Abstract
This guide provides a comprehensive framework for evaluating the in vitro anticancer selectivity of the novel compound, 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea (PPT-3). We present a detailed methodology for determining its cytotoxic effects on a panel of human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer)—alongside a non-cancerous human embryonic kidney cell line, HEK293, to establish a selectivity index. The guide outlines a step-by-step protocol for the widely-used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable method for assessing metabolic activity as an indicator of cell viability.[1][2] Furthermore, we detail the procedures for data analysis to calculate the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), crucial parameters for gauging a compound's therapeutic potential.[3][4] To provide a robust comparative context, the performance of PPT-3 is benchmarked against Doxorubicin, a standard-of-care chemotherapeutic agent. This document is intended for researchers in oncology, medicinal chemistry, and drug development, offering a scientifically rigorous approach to the preclinical evaluation of novel anticancer compounds.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including significant anticancer properties.[5][6][7] These compounds can modulate various molecular pathways implicated in cancer progression, such as inhibiting angiogenesis and interfering with cancer cell signaling cascades.[5][8] The core structure of thiourea provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological profile.[9]
This compound (PPT-3) is a novel synthetic thiourea derivative. While the broader class of thiourea compounds has shown promise, the specific cytotoxic profile and, more importantly, the selectivity of PPT-3 against cancerous versus non-cancerous cells remain to be thoroughly elucidated. A critical challenge in cancer chemotherapy is the lack of specificity of many drugs, which leads to damage to healthy tissues and subsequent adverse effects for the patient. Therefore, a primary goal in drug discovery is to identify compounds that exhibit high toxicity towards cancer cells while sparing normal cells.
This guide details a comprehensive experimental workflow to assess the in vitro selectivity of PPT-3. The study's objectives are:
-
To determine the cytotoxic activity of PPT-3 against a panel of human cancer cell lines representing different tumor types.
-
To assess the cytotoxicity of PPT-3 against a non-cancerous human cell line.
-
To calculate the Selectivity Index (SI) for PPT-3 to quantify its cancer-selective cytotoxicity.
-
To compare the cytotoxicity and selectivity of PPT-3 with the established chemotherapeutic drug, Doxorubicin.
The insights gained from this proposed study will be instrumental in evaluating the potential of PPT-3 as a lead compound for further preclinical and clinical development.
Materials and Methods
2.1. Compound Preparation
This compound (PPT-3) should be synthesized and its purity (>95%) confirmed by appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry). Doxorubicin hydrochloride will be used as the benchmark compound. Stock solutions of both compounds (e.g., 10 mM) will be prepared in sterile dimethyl sulfoxide (DMSO) and stored at -20°C. Serial dilutions will be prepared in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration in the assays does not exceed a non-toxic level (typically ≤ 0.5%).
2.2. Cell Lines and Culture Conditions
A panel of human cell lines will be utilized to assess the selectivity of PPT-3. The selection includes three cancer cell lines and one non-cancerous cell line to serve as a control for normal tissue.
| Cell Line | Type | Origin | Culture Medium |
| MCF-7 | Breast Adenocarcinoma | Human | Eagle's MEM (EMEM) + 10% FBS, 0.01 mg/mL insulin |
| A549 | Lung Carcinoma | Human | F-12K Medium + 10% FBS |
| HeLa | Cervical Cancer | Human | Eagle's MEM (EMEM) + 10% FBS |
| HEK293 | Embryonic Kidney | Human | Eagle's MEM (EMEM) + 10% FBS |
All media will be supplemented with 1% penicillin-streptomycin. The cells will be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[10][11][12][13] Cells will be passaged upon reaching 80-90% confluency to maintain exponential growth.[10][13]
2.3. In vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Caption: Figure 1: MTT Assay Experimental Workflow.
-
Cell Seeding: Harvest cells that are in their logarithmic growth phase. Perform a cell count and determine viability (e.g., using Trypan Blue). Seed the cells into 96-well flat-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[15] Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of PPT-3 or Doxorubicin (e.g., from 0.1 to 100 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 4 hours in the incubator.[16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[14]
2.4. Data Analysis and IC50 Determination
The absorbance values will be used to calculate the percentage of cell viability for each concentration of the compounds using the following formula:
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[17] The IC50 values for PPT-3 and Doxorubicin for each cell line will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
2.5. Selectivity Index (SI) Calculation
The Selectivity Index (SI) is a crucial parameter for evaluating the cancer-selective cytotoxicity of a compound.[3] It is calculated as the ratio of the IC50 value of the compound in a normal cell line to its IC50 value in a cancer cell line.[4][18] A higher SI value indicates greater selectivity for cancer cells.[18]
Selectivity Index (SI) = IC50 in Normal Cells (HEK293) / IC50 in Cancer Cells (e.g., MCF-7)
A compound with an SI value greater than or equal to 2 is generally considered to have some selectivity, while values greater than 3 are deemed highly selective.[3][18]
Anticipated Results and Data Presentation
The experimental data will be systematically organized into tables for clear comparison and interpretation.
3.1. Cytotoxicity of PPT-3 and Doxorubicin
The IC50 values will be presented to compare the cytotoxic potency of PPT-3 and the benchmark drug, Doxorubicin, across the different cell lines.
Table 1: Hypothetical IC50 Values (µM) of PPT-3 and Doxorubicin against Human Cell Lines
| Compound | IC50 (µM) ± SD | |||
| MCF-7 | A549 | HeLa | HEK293 | |
| PPT-3 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Data would be presented as mean ± standard deviation from three independent experiments. |
3.2. Selectivity Profile of PPT-3 and Doxorubicin
The calculated SI values will be tabulated to provide a direct comparison of the cancer-selective cytotoxicity of PPT-3 and Doxorubicin.
Table 2: Hypothetical Selectivity Index (SI) of PPT-3 and Doxorubicin
| Compound | Selectivity Index (SI) | ||
| vs. MCF-7 | vs. A549 | vs. HeLa | |
| PPT-3 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| SI = IC50 (HEK293) / IC50 (Cancer Cell Line) |
Discussion and Interpretation
The discussion will focus on interpreting the IC50 and SI values. A potent compound will exhibit low IC50 values against the cancer cell lines. More importantly, a promising drug candidate will have a high SI value, indicating that it is significantly more toxic to cancer cells than to normal cells. For instance, if PPT-3 shows an IC50 of 5 µM against MCF-7 cells and 50 µM against HEK293 cells, its SI would be 10, suggesting a high degree of selectivity.
The selectivity profile of PPT-3 will be critically compared to that of Doxorubicin. While Doxorubicin is a potent anticancer agent, it is known for its cardiotoxicity, which is related to its effect on non-cancerous cells. If PPT-3 demonstrates a superior SI compared to Doxorubicin, it would suggest a potentially wider therapeutic window and a better safety profile, warranting further investigation.
The discussion should also consider the potential mechanisms that might underlie any observed selectivity. For example, differences in metabolic pathways, expression of specific receptors, or cellular uptake mechanisms between cancerous and non-cancerous cells could contribute to the selective action of PPT-3.
Conclusion
This guide provides a robust and detailed framework for assessing the in vitro selectivity of this compound. By employing a standardized cytotoxicity assay across a panel of cancer and normal cell lines, and by calculating the selectivity index, researchers can generate the critical data needed to evaluate the compound's potential as a selective anticancer agent. A favorable selectivity profile in comparison to a standard chemotherapeutic drug like Doxorubicin would provide a strong rationale for advancing PPT-3 into more complex preclinical models and mechanistic studies.
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A Comparative Analysis of the Antiproliferative Effects of Phenyl-Pyridinyl-(Thio)Urea Derivatives
This guide provides a comprehensive comparison of the biological effects of a class of synthetic compounds centered around the 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea scaffold and its close structural analogs. While direct peer-reviewed studies on the exact molecule this compound are limited, a significant body of research exists for its derivatives, particularly focusing on their potential as antiproliferative agents. This document synthesizes findings from these studies to offer researchers, scientists, and drug development professionals a detailed overview of the structure-activity relationships, mechanisms of action, and comparative efficacy of these compounds.
The diaryl urea and thiourea scaffolds are of significant interest in medicinal chemistry due to their ability to form hydrogen bonds with various biological targets.[1][2] This characteristic underpins their diverse reported biological activities, which include antibacterial, antiviral, anti-inflammatory, and, most notably for this guide, anticancer effects.[2][3][4]
Comparative Antiproliferative Activity
Research has primarily focused on evaluating the efficacy of these compounds against various human cancer cell lines. The data consistently demonstrates that substitutions on both the phenyl and pyridine rings significantly influence the cytotoxic potency.
A key study by Eldehna et al. (2018) synthesized and evaluated a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives. Their findings highlighted two compounds, 5a and 5d , as having remarkable potency against a panel of 60 human cancer cell lines.[5] These compounds demonstrated superior efficacy compared to the established anticancer drug paclitaxel in 21 different cancer cell lines, particularly those of renal and melanoma origin.[5]
Similarly, a study by Li et al. (2019) explored a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives.[1][6] Their most potent compound, 7i (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea), exhibited strong antiproliferative activity against A549 (lung carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate cancer) cell lines, with IC₅₀ values in the low micromolar range.[1][6]
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7i | 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea | A549 (Lung) | 1.53 ± 0.46 | [1][6] |
| HCT-116 (Colon) | 1.11 ± 0.34 | [1][6] | ||
| PC-3 (Prostate) | 1.98 ± 1.27 | [1][6] | ||
| 5a | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | SK-MEL-5 (Melanoma) | Lethal Effect | [5] |
| 786-0 (Renal) | Lethal Effect | [5] | ||
| A498 (Renal) | Lethal Effect | [5] | ||
| RXF 393 (Renal) | Lethal Effect | [5] | ||
| MDA-MB-468 (Breast) | Lethal Effect | [5] | ||
| 5d | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | Various | Potent (Specific IC₅₀ values not detailed in abstract) | [5] |
Note: "Lethal Effect" for compounds 5a indicates that at the tested concentration (10 µM), the compound caused cell death rather than just inhibiting growth.[5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these compounds is not merely cytotoxic; it involves specific cellular mechanisms. Mechanistic studies on the potent derivative 7i revealed that it induces apoptosis in A549 lung cancer cells in a concentration-dependent manner.[1][6] Furthermore, flow cytometry analysis demonstrated that compound 7i arrests the cell cycle at the G1 phase.[1][6] This dual action of inducing programmed cell death and halting cell proliferation is a hallmark of many effective anticancer agents.
The ability of the diaryl urea moiety to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O or C=S group) is crucial for its interaction with protein kinases, which are often dysregulated in cancer.[1] While the exact molecular targets for many of these specific compounds are still under investigation, the phenyl-pyridin-yl-(thio)urea scaffold is considered a promising chemotype for designing novel kinase inhibitors.[1]
Caption: General experimental workflow for evaluating thiourea derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section outlines the standard methodologies employed in the cited research for evaluating the biological effects of these compounds.
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.
-
Cell Fixation: Resuspend the cell pellets and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells and preserves their DNA content.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of individual cells is measured, and the data is used to generate a histogram.
-
Data Interpretation: Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G1) indicates cell cycle arrest at that checkpoint.[1][6]
Caption: Proposed dual mechanism of action for potent thiourea derivatives.
Conclusion and Future Directions
The peer-reviewed literature strongly supports the potential of this compound derivatives as a valuable scaffold for the development of novel antiproliferative agents. The comparative data indicates that specific substitutions on the aromatic rings are critical for enhancing potency. The most active compounds identified to date, such as 7i and 5a , demonstrate low micromolar or even lethal effects against a range of cancer cell lines.[1][5][6]
The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, common features of effective cancer therapeutics.[1][6] Future research should focus on elucidating the precise molecular targets of these compounds, which will be instrumental in optimizing their design and selectivity. Further in vivo studies are also necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these derivatives. The existing body of work provides a solid foundation and a clear rationale for the continued exploration of this chemical class in the pursuit of next-generation cancer therapies.
References
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Li, W., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules. Available from: [Link]
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Li, W., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. PubMed. Available from: [Link]
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Eldehna, W. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. Available from: [Link]
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Li, W., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. ResearchGate. Available from: [Link]
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Zare, K., et al. (2021). A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Scientific Reports. Available from: [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
A Senior Application Scientist's Protocol for Safety and Efficacy
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are a daily reality. While each new compound, such as 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, holds the promise of therapeutic innovation, it also presents a unique set of safety challenges. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach is paramount. This guide provides essential safety and logistical information based on the known hazards of structurally similar compounds, namely thiourea and its derivatives. It is imperative to treat this compound with the same level of caution as these related substances.
Understanding the Risks: A Profile of Thiourea Derivatives
Thiourea and its derivatives are a class of compounds recognized for their potential health and environmental hazards. The primary concerns associated with these chemicals include:
-
Acute Toxicity: Many thiourea compounds are harmful if swallowed.[1]
-
Carcinogenicity: There is a suspicion that some thiourea derivatives may cause cancer.[1]
-
Reproductive Toxicity: Certain thiourea compounds are suspected of damaging fertility or the unborn child.[1]
-
Skin Sensitization: Allergic contact dermatitis can be a concern with thiourea derivatives.[2][3][4]
-
Environmental Hazards: These compounds can be toxic to aquatic life with long-lasting effects.[1]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is a necessity for ensuring laboratory safety.
Core Directive: Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial to minimize exposure through all potential routes—inhalation, ingestion, and skin contact. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. | Ensure a proper fit to prevent any gaps. Eye protection should be worn at all times in the laboratory. |
| Hand Protection | Chemically resistant, impervious gloves such as Butyl rubber or Neoprene.[5][6] | Inspect gloves for any signs of degradation or punctures before each use.[5] Practice proper glove removal techniques to avoid skin contamination.[5] Dispose of used gloves as hazardous waste.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust.[5][7] The specific type of respirator and cartridge should be selected based on a formal risk assessment. | Ensure proper fit-testing and user training for respirator use. For solid particulates, a P100 filter is recommended. For vapors, an organic vapor cartridge may be necessary. |
| Protective Clothing | A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full chemical-protective suit should be worn.[5] | Lab coats should be buttoned completely. Protective clothing should be removed before leaving the laboratory area. |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory. Safety footwear with slip-resistant soles is recommended.[8] | Shoes should cover the entire foot. Perforated shoes or sandals are not permitted in the laboratory.[8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]
-
Labeling and Access: The storage area should be clearly labeled with appropriate hazard warnings. Store the container tightly closed and in a locked cabinet or room to restrict access.[9][3][4][5]
Handling and Use
-
Engineering Controls: All weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Minimizing Dust: Use techniques and tools that avoid the generation of dust.
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[9][4][5] Wash hands thoroughly with soap and water after handling the compound.[9][5]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an absorbent, non-combustible material like sand or vermiculite to prevent dust from becoming airborne.
-
Carefully collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the entire laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area until it has been professionally decontaminated.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection: All waste materials, including contaminated gloves, absorbent materials from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Treatment: Due to the potential hazards of thiourea compounds, direct disposal into the sewer system is not permissible. Chemical deactivation may be a viable option. For instance, thiourea can be treated with a 5% sodium hypochlorite solution (household bleach), allowing it to stand overnight before neutralization and disposal in accordance with local regulations.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Consult your institution's environmental health and safety department for specific guidance.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagrams have been created.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A step-by-step process for managing spills of this compound.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, mitigating risks while advancing their scientific endeavors.
References
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem.
- Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide - Benchchem.
- Safety First: Essential Handling and Safety Guidelines for Thiourea.
- Chemwatch GHS SDS 22533 - SD Fine-Chem.
- Safety Data Sheet: thiourea - Chemos GmbH&Co.KG.
- Safety Data Sheet: Thiourea - Carl ROTH.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Thiourea CAS No 62-56-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Personal Protective Equipment (PPE) - CHEMM.
- MATERIAL SAFETY DATA SHEET 1. PRODUCT DESCRIPTION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARD IDENTIFICATION 4. FIRST AI.
- Safety Data Sheet - Cayman Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- Personal Protective Equipment - Environmental Health & Safety Services.
- SAFETY DATA SHEET - Fisher Scientific.
- Phenylthiourea.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. employees.delta.edu [employees.delta.edu]
- 7. nbinno.com [nbinno.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
